molecular formula C5H2ClFN4 B161030 6-Chloro-2-fluoropurine CAS No. 1651-29-2

6-Chloro-2-fluoropurine

Cat. No.: B161030
CAS No.: 1651-29-2
M. Wt: 172.55 g/mol
InChI Key: UNRIYCIDCQDGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-fluoropurine is a high-value chemical scaffold central to innovative medicinal chemistry research, particularly in developing new therapeutic agents. Its core utility stems from its functionalized purine ring, a structure ubiquitous in biology, which allows for selective substitutions at the C-2 and C-6 positions to create diverse compound libraries for biological screening. This compound serves as a critical synthetic intermediate in the search for novel antifungal therapies. Research demonstrates its use in constructing purine analogues that act as potent, dual-target inhibitors of fungal inositol polyphosphate kinases, Arg1 and Kcs1—enzymes genetically validated as crucial for the virulence of priority pathogens like Cryptococcus neoformans . Inhibitors derived from this scaffold, such as lead compound DT-23, not only block the activity of these target enzymes but also exhibit synergistic effects with established antifungals like Amphotericin B, presenting a promising strategy to overcome current therapeutic limitations . Concurrently, this compound is a foundational building block in oncology drug discovery. It is employed in the synthesis of 2,6,9-trisubstituted purine derivatives designed as Smoothened (SMO) antagonists to inhibit the Hedgehog signaling pathway . This pathway is constitutively active in several cancers, and its pharmacological inhibition is a validated anticancer strategy. Purine-based SMO antagonists developed from this intermediate have shown potent antitumor activity, including the ability to induce apoptosis, inhibit cell growth, and suppress tumor relapse and metastasis in vivo . Furthermore, its role extends to the synthesis of nucleoside analogues such as cladribine, a clinical agent used for hematologic malignancies, highlighting its broad applicability in creating pharmacologically active molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-fluoro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRIYCIDCQDGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415330
Record name 6-CHLORO-2-FLUOROPURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1651-29-2
Record name 6-Chloro-2-fluoropurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001651292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-2-fluoropurine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03520
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1651-29-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-CHLORO-2-FLUOROPURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-fluoropurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLORO-2-FLUOROPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/726CLW3V39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 6-Chloro-2-fluoropurine from 2-amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-chloro-2-fluoropurine from 2-amino-6-chloropurine, a critical transformation for the development of purine-based therapeutics. The core of this process lies in the Balz-Schiemann reaction, a robust method for the introduction of fluorine into aromatic systems. This document provides a comprehensive overview of the reaction, a detailed experimental protocol, and a summary of the quantitative data associated with the synthesis.

Reaction Overview

The conversion of 2-amino-6-chloropurine to this compound is achieved through a diazotization reaction followed by fluorination, commonly known as the Balz-Schiemann reaction.[1][2] In this process, the primary aromatic amine group at the 2-position of the purine ring is transformed into a diazonium salt intermediate. This is typically accomplished by treating the starting material with a nitrite source, such as sodium nitrite, in the presence of a strong acid. The subsequent introduction of a fluoride source, classically tetrafluoroboric acid (HBF4), leads to the formation of a diazonium tetrafluoroborate salt.[1] Gentle heating of this intermediate salt then promotes the elimination of nitrogen gas and boron trifluoride, resulting in the desired this compound.[1] Nonaqueous diazotization methods have also been reported as an alternative approach.[3][4]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 2-amino-6-chloropurine.

Materials:

  • 2-amino-6-chloro-9H-purine

  • Sodium nitrite (NaNO2)

  • 48% Tetrafluoroboric acid (HBF4) aqueous solution

  • 50% Sodium hydroxide (NaOH) aqueous solution

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure: [5]

  • A suspension of 2-amino-6-chloro-9H-purine (6.0 g, 35.4 mmol) is prepared in a suitable reaction vessel and vigorously stirred while being cooled to -15 °C.

  • Slowly, a 0.3 M aqueous solution of sodium nitrite (200 mL, 60 mmol) is added dropwise to the cooled suspension.

  • Following the addition of the sodium nitrite solution, 120 mL of a 48% aqueous solution of tetrafluoroboric acid (0.92 mol) is added to the reaction mixture over a period of 75 minutes, while maintaining the low temperature.

  • The reaction mixture is then stirred at room temperature for 20 minutes, during which it should maintain a light yellow color.

  • The mixture is cooled again to -15 °C, and the pH is carefully adjusted to 6.0 by the addition of a 50% aqueous sodium hydroxide solution.

  • The aqueous solvent is removed under vacuum to yield an orange solid.

  • The crude product is purified by silica gel column chromatography using a 90:10 mixture of dichloromethane and methanol as the eluent. The product has a reported Rf value of 0.50 in this solvent system.

  • The fractions containing the desired product are collected and the solvent is evaporated to yield 6-chloro-2-fluoro-9H-purine as a white solid.

Quantitative Data

The following table summarizes the key quantitative data associated with the described synthesis.

ParameterValueReference
Starting Material2-amino-6-chloro-9H-purine[5]
Molar Mass of Starting Material169.57 g/mol
Amount of Starting Material6.0 g (35.4 mmol)[5]
Reagent 10.3 M Sodium Nitrite (aq)[5]
Volume of Reagent 1200 mL (60 mmol)[5]
Reagent 248% Tetrafluoroboric Acid (aq)[5]
Volume of Reagent 2120 mL (0.92 mol)[5]
Final Product6-chloro-2-fluoro-9H-purine[5]
Molar Mass of Final Product172.55 g/mol
Yield3.0 g[5]
Percentage Yield49.1%[5]
Physical AppearanceWhite Solid[5]
Melting Point162-163 °C[6]

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

reaction_pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-Amino-6-chloropurine reagents 1. NaNO₂, HBF₄ 2. Heat start->reagents product This compound reagents->product

Caption: Reaction scheme for the synthesis of this compound.

experimental_workflow A 1. Cool suspension of 2-amino-6-chloropurine to -15 °C B 2. Add NaNO₂ solution dropwise A->B C 3. Add HBF₄ solution over 75 min B->C D 4. Stir at room temperature for 20 min C->D E 5. Cool to -15 °C and neutralize with NaOH to pH 6.0 D->E F 6. Remove water under vacuum E->F G 7. Purify by silica gel column chromatography (DCM:MeOH 90:10) F->G H 8. Isolate pure this compound G->H

Caption: Step-by-step workflow for the synthesis and purification.

References

The Synthetic Heart of Kinase Inhibition: A Technical Guide to the Role and Action of the 6-Chloro-2-fluoropurine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the 6-Chloro-2-fluoropurine Scaffold: From Synthetic Versatility to Potent Kinase Inhibition

This technical guide offers an in-depth exploration of this compound, a key heterocyclic compound in the development of potent and selective kinase inhibitors. While not typically an inhibitor in its own right, this purine derivative serves as a critical and versatile scaffold. Its strategic placement of reactive chloro and fluoro moieties provides medicinal chemists with a powerful tool for synthesizing a diverse range of kinase-targeting therapeutics. This document will elucidate the mechanism of action of purine-based kinase inhibitors, detail the synthetic utility of the this compound core, present quantitative data for its derivatives, outline key experimental protocols, and visualize the underlying scientific principles.

The Purine Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases, fundamental regulators of cellular processes, utilize adenosine triphosphate (ATP) as a phosphate donor. The purine ring of ATP is the structural inspiration for a vast class of kinase inhibitors. These inhibitors, including those derived from this compound, are typically ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of substrate proteins.

The general mechanism involves the purine analog occupying the adenine-binding pocket of the kinase. Specific hydrogen bonds are often formed with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain. This interaction mimics the binding of ATP, effectively blocking the enzyme's catalytic activity and interrupting downstream signaling pathways. The substituents at various positions on the purine ring are tailored to enhance potency and selectivity for the target kinase.

ATP_Competitive_Inhibition cluster_kinase Kinase Active Site ATP ATP Hinge_Region Hinge Region ATP->Hinge_Region Binds to Substrate Substrate ATP->Substrate Phosphate Transfer Purine_Inhibitor Purine-Based Inhibitor Purine_Inhibitor->Hinge_Region Competitively Binds to Purine_Inhibitor->Substrate Blocks Phosphorylation Hinge_Region->Substrate Phosphorylates

Caption: ATP-Competitive Kinase Inhibition by a Purine Analog.

Synthetic Utility of this compound

The chemical architecture of this compound makes it an ideal starting material for combinatorial chemistry approaches in kinase inhibitor synthesis. The chlorine atom at the C6 position and the fluorine atom at the C2 position are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic introduction of a wide variety of functional groups to probe the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity.

For instance, the C6-chloro group is readily displaced by alkoxides, leading to the formation of 6-alkoxypurine derivatives. These derivatives have shown significant promise as inhibitors of Cyclin-Dependent Kinases (CDKs).[1][2] The C2-fluoro group can subsequently be substituted with various amines, further diversifying the chemical space of the synthesized inhibitor library.

Synthetic_Pathway Start This compound C5H2ClFN4 Intermediate 6-Alkoxy-2-fluoropurine C2-Fluoro for further modification Start->Intermediate Nucleophilic Substitution at C6 (e.g., NaOR) Final_Product 2-Amino-6-alkoxypurine Derivative Potent Kinase Inhibitor Intermediate->Final_Product Nucleophilic Substitution at C2 (e.g., R'NH2)

Caption: Synthetic Pathway for Kinase Inhibitors from this compound.

Quantitative Analysis of this compound Derivatives

While direct and extensive inhibitory data for this compound is not widely published, its derivatives have been shown to be potent inhibitors of several kinases, particularly CDKs. The following table summarizes the inhibitory concentrations (IC50) of representative kinase inhibitors synthesized using the this compound scaffold.

Compound ClassTarget KinaseIC50 (µM)Reference
6-Alkoxy-2-aminopurinesCDK2Varies with substituents[1][2]
2-ArylaminopurinesCDK2As low as 0.044[3]
2,6,9-Trisubstituted purinesPfCDPK1Identified as hits in a screen[4]

Experimental Protocols

The characterization of kinase inhibitors derived from this compound involves a series of standardized experimental protocols.

Kinase Inhibition Assay (Example: CDK2)

A common method to determine the IC50 of a compound is a radiometric filter binding assay.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing ATP (with a spike of radiolabeled [γ-³³P]ATP), a kinase substrate (e.g., Histone H1 for CDK2), and the purified kinase enzyme (e.g., CDK2/Cyclin A).

  • Inhibitor Addition: The test compound (dissolved in DMSO) is added to the reaction mixture at varying concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Termination and Separation: The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter paper. The filter is washed to remove unincorporated [γ-³³P]ATP.

  • Quantification: The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO alone), and the IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, ATP, [γ-³³P]ATP, Substrate) Add_Inhibitor Add Test Compound (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Add_Kinase Add Kinase Enzyme (e.g., CDK2/Cyclin A) Add_Inhibitor->Add_Kinase Incubate Incubate at 30°C Add_Kinase->Incubate Spot_Filter Spot onto Phosphocellulose Filter Incubate->Spot_Filter Wash_Filter Wash Filter to Remove Unbound [γ-³³P]ATP Spot_Filter->Wash_Filter Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash_Filter->Measure_Radioactivity Calculate_IC50 Calculate IC50 from Dose-Response Curve Measure_Radioactivity->Calculate_IC50

Caption: Workflow for a Radiometric Kinase Inhibition Assay.

Chemical Synthesis (Example: Synthesis of a 6-Alkoxypurine)
  • Reactant Preparation: Sodium metal is dissolved in the desired alcohol (ROH) under an inert atmosphere to generate the sodium alkoxide (NaOR).

  • Reaction: this compound is added to the alkoxide solution.

  • Heating: The reaction mixture is heated to reflux for several hours.

  • Workup: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to yield the 6-alkoxy-2-fluoropurine product.

Conclusion

This compound stands as a cornerstone in the synthesis of a multitude of purine-based kinase inhibitors. Its value lies not in its intrinsic inhibitory activity but in its synthetic tractability, which allows for the creation of diverse and highly potent molecules. By understanding the principles of ATP-competitive inhibition and leveraging the reactivity of the this compound scaffold, researchers can continue to develop novel therapeutics targeting the kinome for a range of diseases, from cancer to parasitic infections. The methodologies and data presented in this guide provide a framework for the continued exploration and application of this important chemical entity in drug discovery.

References

Spectroscopic Data Analysis of 6-Chloro-2-fluoropurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoropurine is a synthetic purine derivative with significant potential in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties is paramount for its application. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this specific compound, this paper presents predicted data based on the analysis of structurally similar compounds, namely 6-chloropurine and 2-fluoropyridine. This guide also outlines the standard experimental protocols for acquiring such data and illustrates the analytical workflow and conceptual relationships between different spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from known data for 6-chloropurine and 2-fluoropyridine, and general principles of NMR and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-88.5 - 8.8Singlet (s)N/A
N-H13.0 - 14.0Broad Singlet (br s)N/A

Note: The N-H proton chemical shift is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹JCF (Hz)
C-2158 - 162Doublet (d)200 - 250
C-4150 - 154Singlet (s)N/A
C-5128 - 132Singlet (s)N/A
C-6151 - 155Singlet (s)N/A
C-8145 - 149Singlet (s)N/A

Note: The C-2 signal is expected to show a large one-bond coupling to the adjacent fluorine atom.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data
FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-2-70 to -90Singlet (s)

Note: The chemical shift is referenced to CFCl₃. The exact shift can be influenced by the solvent.

Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺172.0Molecular ion (for the ³⁵Cl isotope)
[M+2]⁺174.0Isotope peak for the ³⁷Cl isotope (approx. 32% of [M]⁺ intensity)
[M-Cl]⁺137.0Loss of a chlorine radical
[M-F]⁺153.0Loss of a fluorine radical
[M-HCN]⁺145.0Loss of hydrogen cyanide from the purine ring

Note: The fragmentation pattern can vary significantly depending on the ionization method used.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for purine derivatives due to its high solubilizing power.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

  • ¹⁹F NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -50 to -150 ppm (can be adjusted based on initial findings).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 64-256. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed compared to ¹³C NMR.[1][2]

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • The choice of solvent will depend on the ionization technique. For Electrospray Ionization (ESI), a polar protic solvent is preferred.

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Method:

    • Electron Impact (EI): This is a "hard" ionization technique that can provide detailed fragmentation patterns, which is useful for structural elucidation. However, the molecular ion may be weak or absent.[3]

    • Electrospray Ionization (ESI): A "soft" ionization technique that is well-suited for polar molecules and often results in a prominent protonated molecule peak ([M+H]⁺) with minimal fragmentation.[4] This would be a good choice for confirming the molecular weight.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, typically used for larger molecules, but can be applied to small molecules as well.[3]

  • Mass Analyzer Settings:

    • Mass Range: Scan a range of m/z values that includes the expected molecular weight (e.g., m/z 50-500).

    • Polarity: Positive ion mode is typically used for purine derivatives.

    • Collision Energy (for MS/MS): If fragmentation analysis is desired, a range of collision energies should be applied to induce fragmentation of the parent ion.

Visualizations

The following diagrams illustrate the workflow for spectroscopic data analysis and the relationship between the different spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution for MS Sample->Dilution NMR_Acquisition NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR_Acquisition MS_Acquisition Mass Spectrometer (EI, ESI) Dilution->MS_Acquisition NMR_Processing NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing MS_Processing MS Data Processing (Peak Picking, Calibration) MS_Acquisition->MS_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Workflow for Spectroscopic Data Analysis.

Spectroscopic_Technique_Relationships cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Information Derived Information Molecule This compound H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR F_NMR ¹⁹F NMR Molecule->F_NMR MS Mass Spectrometry Molecule->MS Proton_Environment Proton Environment H_NMR->Proton_Environment Connectivity Connectivity (J-coupling) H_NMR->Connectivity Carbon_Backbone Carbon Backbone C_NMR->Carbon_Backbone C_NMR->Connectivity Fluorine_Presence Fluorine Presence & Environment F_NMR->Fluorine_Presence F_NMR->Connectivity Molecular_Weight Molecular Weight MS->Molecular_Weight Fragmentation Fragmentation Pattern MS->Fragmentation

Caption: Relationship Between Spectroscopic Techniques.

References

Navigating the Challenges of 6-Chloro-2-fluoropurine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-Chloro-2-fluoropurine, a crucial heterocyclic building block in the synthesis of various biologically active compounds. Understanding its behavior in different solvents and under various conditions is paramount for successful drug discovery and development, ensuring reliable experimental outcomes and the integrity of synthesized molecules.

Core Physical and Chemical Properties

This compound is a white to light yellow or green crystalline powder. Key physical and chemical properties are summarized below.

PropertyValueReference
Molecular FormulaC₅H₂ClFN₄[1]
Molecular Weight172.55 g/mol [1][2]
Melting Point157-162 °C[2]
AppearanceWhite to Light yellow to Green powder to crystal
Storage Temperature2-8°C[2]

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative data and information on related purine analogs provide valuable insights into its solubility characteristics.

Qualitative Solubility Data

Based on available information, this compound is generally soluble in polar aprotic solvents. The solubility of the related compound, 6-chloropurine, offers a comparative reference.

SolventThis compound Solubility6-Chloropurine Solubility
Dimethylformamide (DMF)Soluble~10 mg/mL
Dimethyl Sulfoxide (DMSO)Soluble~10 mg/mL[3]
EthanolSoluble-
Water-2.5 mg/mL (requires sonication)[4]

Note: The solubility of this compound in DMF and Ethanol is stated as "soluble" in some technical documents without a specific concentration. Further experimental determination is required for quantitative values.

Factors Influencing Solubility

The solubility of purine analogs like this compound can be significantly influenced by several factors:

  • pH: The pH of aqueous solutions can impact the ionization state of the purine ring, thereby affecting its solubility.

  • Temperature: Generally, solubility increases with temperature, although this relationship should be determined experimentally for specific solvents.

  • Co-solvents: The use of co-solvents can enhance the solubility of poorly soluble compounds. For instance, mixtures of DMSO and aqueous buffers are commonly used in biological assays.

  • Presence of Salts: The ionic strength of the solution can influence solubility.

Stability of this compound

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses or biological assays. While specific degradation pathways for this compound are not well-established in the literature, understanding its potential for hydrolysis, thermal decomposition, and photodegradation is essential.

Forced degradation studies are the standard approach to evaluate the stability of a drug substance. These studies involve subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[5][6][7]

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways under stress conditions may include:

  • Hydrolysis: The chloro and fluoro substituents on the purine ring are susceptible to hydrolysis, particularly at non-neutral pH. The C-Cl bond is generally more labile than the C-F bond.[8][9][10] Hydrolysis could lead to the formation of hydroxy- or oxo-purine derivatives.

  • Oxidation: The purine ring system can be susceptible to oxidation, potentially leading to ring-opened products or N-oxides.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common phenomenon for many heterocyclic compounds.

  • Thermal Degradation: High temperatures can lead to decomposition of the molecule.[11]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data on the solubility and stability of this compound. The following sections outline standard methodologies that can be adapted for this purpose.

Protocol for Determining Equilibrium Solubility

This protocol describes a method to determine the equilibrium solubility of this compound in various solvents using the shake-flask method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 Dispense equil1 Incubate at a constant temperature prep2->equil1 Transfer equil2 Agitate until equilibrium is reached equil1->equil2 Shake/Stir sep1 Centrifuge or filter the suspension equil2->sep1 Process sep2 Collect the clear supernatant sep1->sep2 Isolate anal1 Dilute the supernatant sep2->anal1 Prepare for analysis anal2 Quantify by HPLC-UV anal1->anal2 Inject

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm) compatible with the solvent.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the diluted sample by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound. A standard calibration curve should be used for accurate quantification.

Protocol for Stability Testing using HPLC

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

G cluster_stress Stress Conditions cluster_sampling Time-Point Sampling cluster_analysis HPLC Analysis cluster_characterization Degradant Characterization stress1 Prepare solutions of this compound stress2 Expose to various stress conditions (acid, base, peroxide, heat, light) stress1->stress2 Subject to stress sample1 Withdraw aliquots at defined time intervals stress2->sample1 During exposure sample2 Neutralize/quench the reaction if necessary sample1->sample2 Prepare for analysis anal1 Inject samples onto a stability-indicating HPLC method sample2->anal1 Analyze anal2 Monitor for parent compound decrease and degradant formation anal1->anal2 Data processing char1 Identify and characterize significant degradation products (e.g., by LC-MS) anal2->char1 Further investigation

Caption: Workflow for Forced Degradation Stability Study.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Add the stock solution to an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add the stock solution to a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80°C).

    • Photostability: Expose a solution to a light source according to ICH Q1B guidelines.

  • Time-Point Analysis: At specified time intervals, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

  • Data Evaluation: Monitor the decrease in the peak area of this compound and the formation of any new peaks corresponding to degradation products. The percentage of degradation can be calculated.

  • Degradant Identification: For significant degradation products, further characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to elucidate their structures.

Signaling Pathways and Biological Context

While this compound is a key intermediate in the synthesis of compounds targeting various biological pathways, information on its direct interaction with specific signaling pathways is limited. Its derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and as antiviral agents, suggesting that the purine scaffold is crucial for interaction with ATP-binding sites in kinases and polymerases.[12] The stability and solubility of this compound are therefore critical for the successful synthesis and biological evaluation of these more complex molecules.

G cluster_synthesis Chemical Synthesis cluster_derivatives Bioactive Derivatives cluster_pathways Target Pathways start This compound cdki CDK Inhibitors start->cdki Leads to antiviral Antiviral Agents start->antiviral Leads to cell_cycle Cell Cycle Regulation cdki->cell_cycle Inhibit viral_rep Viral Replication antiviral->viral_rep Inhibit

Caption: Role of this compound in Drug Discovery.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While some qualitative data is available, there is a clear need for more comprehensive, quantitative studies to fully characterize these critical properties. The experimental protocols outlined herein offer a systematic approach for researchers to generate this valuable data, leading to more robust and reproducible scientific outcomes in the development of novel therapeutics. The provided workflows and logical diagrams serve as a visual aid to streamline these experimental processes.

References

CAS number 1651-29-2 properties and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Properties and Hazards of 6-Chloro-2-fluoropurine (CAS: 1651-29-2)

This guide provides a comprehensive overview of the chemical and physical properties, biological activities, and associated hazards of this compound. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a purine derivative with the CAS number 1651-29-2.[1] Its structure is characterized by a purine core with a chlorine atom at the 6-position and a fluorine atom at the 2-position.[1] This substitution pattern makes it a valuable building block in medicinal chemistry.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₂ClFN₄[3]
Molecular Weight 172.55 g/mol [3]
Appearance White to off-white solid/powder[1][2]
Melting Point 157-162 °C
Storage Temperature 2-8°C
InChI 1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)[3]
InChIKey UNRIYCIDCQDGQE-UHFFFAOYSA-N[3]
SMILES Fc1nc(Cl)c2nc[nH]c2n1

Biological Activity and Applications

This compound is a biochemical reagent utilized in the synthesis of various biologically active compounds.[4][5] Its ability to mimic natural purines allows it to interfere with nucleic acid synthesis, making it a compound of interest in the development of antiviral and anticancer agents.[1][2]

Key applications include:

  • Antiviral Agents: It has been used in the synthesis of purine nucleosides that show activity against HIV-1 and hepatitis B virus (HBV) in vitro.[6] It is also a reagent in the synthesis of nucleoside analogues with potential as antiviral agents, including those with anti-HCMV (human cytomegalovirus) properties.[6]

  • Anticancer Agents: The compound is a precursor in the synthesis of purine nucleosides designed to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[6][7]

  • Biochemical Research: It serves as a tool in studies aimed at understanding purine metabolism and its role in various biological processes.[2]

Synthesis

A general synthetic route to this compound involves the diazotization of 2-amino-6-chloropurine.[6]

Experimental Protocol: Synthesis of this compound from 2-amino-6-chloropurine [6]

  • A suspension of 2-amino-6-chloro-9H-purine (6.0 g, 35.4 mmol) is vigorously stirred and cooled to -15 °C.

  • A 0.3 M aqueous solution of sodium nitrite (NaNO₂) (200 mL, 60 mmol) is added dropwise to the suspension.

  • Subsequently, 120 mL of 48% aqueous tetrafluoroboric acid (HBF₄) (0.92 mol) is added over a period of 75 minutes.

  • The reaction mixture is stirred at room temperature for 20 minutes, during which it maintains a light yellow color.

  • The mixture is then cooled again to -15 °C.

  • The reaction is neutralized to a pH of 6.0 by the addition of a 50% aqueous solution of sodium hydroxide (NaOH).

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-amino-6-chloropurine 2-amino-6-chloropurine Step1 1. Stir at -15°C 2-amino-6-chloropurine->Step1 NaNO2_aq 0.3M NaNO2 (aq) NaNO2_aq->Step1 HBF4_aq 48% HBF4 (aq) HBF4_aq->Step1 Step2 2. Stir at RT (20 min) Step1->Step2 Step3 3. Cool to -15°C Step2->Step3 Step4 4. Neutralize with 50% NaOH (aq) to pH 6.0 Step3->Step4 This compound This compound Step4->this compound

Caption: Synthetic workflow for this compound.

Hazards and Safety Information

This compound is classified as a hazardous substance.[3]

Table 2: GHS Hazard Classification for this compound

Hazard ClassGHS CodeDescriptionSource
Acute toxicity, oralH302Harmful if swallowed[3]
Skin corrosion/irritationH315Causes skin irritation[3]
Serious eye damage/eye irritationH318Causes serious eye damage[3]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[3]

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (type N95, US).

  • Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store at 2-8°C.

G cluster_hazard Hazard Identification cluster_routes Routes of Exposure & Effects cluster_ppe Recommended Personal Protective Equipment Hazard This compound Ingestion Ingestion (H302) Harmful if swallowed Hazard->Ingestion Exposure leads to Skin Skin Contact (H315) Causes skin irritation Hazard->Skin Exposure leads to Eye Eye Contact (H318) Causes serious eye damage Hazard->Eye Exposure leads to Inhalation Inhalation (H335) May cause respiratory irritation Hazard->Inhalation Exposure leads to Gloves Gloves Gloves->Hazard Mitigates Eyeshields Eyeshields Eyeshields->Hazard Mitigates DustMask Dust Mask (N95) DustMask->Hazard Mitigates

Caption: Hazard and safety summary for this compound.

Appendix: Information on 1-(4-Bromophenyl)cyclopropanecarbonitrile (CAS: 124276-67-1)

While the primary focus of this document is CAS number 1651-29-2, the following information is provided for 1-(4-Bromophenyl)cyclopropanecarbonitrile (CAS: 124276-67-1) for clarification.

This compound is a cyclopropane derivative.[8] Cyclopropane derivatives are known to exhibit a range of biological activities, including insecticidal, herbicidal, anti-HBV, antitumor, and fungicidal properties.[8] A related compound, 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, has shown weak activity against the KARI enzyme of Escherichia coli.[8]

Table 3: Chemical and Physical Properties of 1-(4-Bromophenyl)cyclopropanecarbonitrile

PropertyValueSource
Molecular Formula C₁₀H₈BrN[9][10]
Molecular Weight 222.08 g/mol [9]
Appearance Solid
Melting Point 84 °C[10]
Boiling Point 321.4±35.0 °C (Predicted)[10]
Density 1.53 g/cm³[10]
Flash Point 148.2±25.9 °C[10]

Table 4: GHS Hazard Classification for 1-(4-Bromophenyl)cyclopropanecarbonitrile

Hazard ClassGHS CodeDescriptionSource
Acute toxicity, oralH302Harmful if swallowed[9]
Acute toxicity, dermalH312Harmful in contact with skin[9]
Acute toxicity, inhalationH332Harmful if inhaled[9]
Skin corrosion/irritationH315Causes skin irritation[9]
Serious eye damage/eye irritationH319Causes serious eye irritation[9]

References

The Advent of Fluorinated Purine Analogs: A Technical Guide to Their Discovery, History, and Core Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into purine nucleoside scaffolds has marked a pivotal advancement in the development of potent antiviral and anticancer agents. This technical guide provides an in-depth exploration of the discovery, historical evolution, and key experimental methodologies related to fluorinated purine analogs. It aims to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

A Legacy of Rational Drug Design: The Genesis of Purine Analogs

The journey of purine analogs as therapeutic agents is intrinsically linked to the pioneering work of Gertrude Elion and George Hitchings at the Burroughs Wellcome Company.[1][2][3] In the mid-20th century, they championed a revolutionary approach termed "rational drug design."[2] Instead of the prevailing method of random screening, their strategy focused on understanding the fundamental biochemical differences between normal and pathological cells to design molecules that could selectively interfere with the metabolic processes of cancer cells and microbes.[1][2]

Their research centered on purines, the essential building blocks of DNA and RNA.[2] The central hypothesis was that by creating structural analogs of natural purines, they could deceive the cellular machinery, leading to the inhibition of nucleic acid synthesis and, consequently, halting cell proliferation.[2] This innovative approach led to the synthesis of the first generation of purine analogs, including 6-mercaptopurine (6-MP) and thioguanine, which proved effective in treating leukemia.[1][4] These early successes laid the groundwork for the future development of more sophisticated analogs, including those incorporating fluorine.

The Fluorine Advantage: Enhancing Therapeutic Potential

The introduction of fluorine into drug molecules, a practice that gained significant traction in the latter half of the 20th century, offered several key advantages. The high electronegativity and small size of the fluorine atom can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and reactivity. Furthermore, the strength of the carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to enzymatic degradation. These properties collectively contribute to improved pharmacokinetic profiles and enhanced biological activity.

Key Milestones in the Development of Fluorinated Purine Analogs

YearKey DevelopmentSignificance
1950s The pioneering work of Gertrude Elion and George Hitchings establishes the principle of rational drug design with the development of non-fluorinated purine analogs like 6-mercaptopurine and thioguanine.[1][3]This laid the conceptual foundation for the development of all subsequent nucleoside analogs, including fluorinated versions.
1968 John A. Montgomery and his team at the Southern Research Institute synthesize fludarabine (2-fluoro-ara-A).This marked a significant milestone as one of the first and most successful fluorinated purine analogs, demonstrating the potential of fluorine substitution.
1980s Fludarabine undergoes extensive clinical trials, showing significant efficacy in the treatment of chronic lymphocytic leukemia (CLL).[5]This validated the therapeutic potential of fluorinated purine analogs in oncology.
1991 The U.S. Food and Drug Administration (FDA) approves fludarabine for the treatment of B-cell chronic lymphocytic leukemia.This was the first regulatory approval of a fluorinated purine analog, paving the way for further research and development in this area.
2004 The FDA approves clofarabine for the treatment of pediatric acute lymphoblastic leukemia (ALL).[6]Clofarabine, a second-generation fluorinated purine analog, offered an improved therapeutic profile and expanded the application of these drugs.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro cytotoxic and antiviral activities of key fluorinated purine analogs.

Table 1: Anticancer Activity of Fluorinated Purine Analogs (IC50 Values)
CompoundCell LineCancer TypeIC50 (µM)Reference
FludarabineCCRF-CEMAcute Lymphoblastic Leukemia0.05[7]
FludarabineHL-60Acute Promyelocytic Leukemia0.12[7]
ClofarabineCCRF-CEMAcute Lymphoblastic Leukemia0.02[7]
ClofarabineHL-60Acute Promyelocytic Leukemia0.04[7]
2'-Deoxy-2'-fluoroguanosineMadin-Darby canine kidneyN/A (Cytotoxicity)>100[5]
2-Fluoro-6-aminopurine-2'-deoxy-2'-fluororibosideMadin-Darby canine kidneyN/A (Cytotoxicity)120[5]
Table 2: Antiviral Activity of Fluorinated Purine Analogs (EC50 Values)
CompoundVirusCell LineEC50 (µM)Reference
2'-Deoxy-2'-fluoroguanosineInfluenza AMadin-Darby canine kidney15-23[5]
GRL-08513HIV-1 (Wild-type)MT-20.0001[8]
GRL-08613HIV-1 (Wild-type)MT-20.0001[8]
GRL-08513HIV-2 (ROD)MT-20.00047[8]
GRL-08613HIV-2 (ROD)MT-20.0026[8]

Core Experimental Protocols

Detailed methodologies for the synthesis of key fluorinated purine analogs are provided below.

Synthesis of Fludarabine Phosphate

The synthesis of fludarabine phosphate can be achieved through various routes. A common laboratory-scale synthesis involves the following key steps:

  • Glycosylation: Reaction of a protected 2-fluoroadenine with a protected arabinofuranosyl halide.

  • Deprotection: Removal of the protecting groups from the sugar and purine moieties.

  • Phosphorylation: Introduction of the phosphate group at the 5' position.

Detailed Protocol (based on enzymatic synthesis): [9]

  • Step 1: Enzymatic Synthesis of Fludarabine.

    • A solution of KH2PO4 is prepared in water and the pH is adjusted to 7 with KOH.

    • 2-fluoroadenine and 9-β-D-arabinofuranosyl-uracil (Ara-U) are added to the solution.

    • A cell culture of Enterobacter aerogenes (EBA) is added as a source of nucleoside phosphorylases.

    • The mixture is stirred at an elevated temperature (e.g., 60°C) for 24-26 hours, maintaining the pH at 7.

    • The reaction is monitored by HPLC. Upon completion, the cell material is removed by dialysis.

    • Crude fludarabine crystallizes from the cooled solution.

  • Step 2: Purification via Acetylation and Deacetylation.

    • The crude fludarabine is dissolved in acetic anhydride and heated to complete the acetylation of the hydroxyl groups.

    • The resulting triacetyl-fludarabine is crystallized from water.

    • The purified triacetyl-fludarabine is then hydrolyzed back to fludarabine using a mixture of methanol and ammonium hydroxide.

  • Step 3: Phosphorylation.

    • Anhydrous fludarabine is added to a cold solution of phosphorous oxychloride in triethylphosphate.

    • The reaction is maintained at a low temperature (e.g., -10°C) until phosphorylation is complete.

    • The reaction is quenched with cold water, and the fludarabine phosphate is extracted and purified.

Synthesis of Clofarabine

The synthesis of clofarabine often involves the coupling of a protected 2-chloroadenine with a fluorinated sugar derivative.

Detailed Protocol (based on a multi-step chemical synthesis): [10][11]

  • Step 1: Preparation of the Fluorinated Sugar Intermediate.

    • Starting from a suitable protected ribofuranose, a multi-step process is employed to introduce the fluorine atom at the 2'-position with the correct stereochemistry. This often involves the formation of an epoxide followed by ring-opening with a fluoride source.

  • Step 2: Glycosylation.

    • The protected fluorinated sugar, typically as a bromo- or chloro-sugar, is coupled with a protected 2-chloroadenine derivative in the presence of a suitable base (e.g., potassium tert-butoxide) and solvent system.[11]

  • Step 3: Deprotection.

    • The protecting groups on the sugar and purine moieties are removed. For example, benzoyl groups can be removed using sodium methoxide in methanol.[10]

  • Step 4: Purification.

    • The final product, clofarabine, is purified by recrystallization from a suitable solvent like methanol.[10]

Mechanisms of Action and Signaling Pathways

Fluorinated purine analogs exert their cytotoxic effects primarily through the disruption of DNA synthesis and the induction of apoptosis.

Fludarabine's Mechanism of Action

Fludarabine is a prodrug that is dephosphorylated in the plasma to 2-fluoro-ara-A, which is then transported into cells and re-phosphorylated to its active triphosphate form, F-ara-ATP.[12] F-ara-ATP has multiple intracellular targets:

  • Inhibition of DNA Polymerases: F-ara-ATP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerases α, δ, and ε.[12] Its incorporation leads to chain termination.[12]

  • Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. F-ara-ATP inhibits ribonucleotide reductase, leading to a depletion of the dNTP pool.[12]

  • Inhibition of DNA Primase and DNA Ligase I: These enzymes are essential for DNA replication and repair.[12]

  • Induction of Apoptosis: The accumulation of DNA damage and the disruption of DNA synthesis trigger programmed cell death (apoptosis).[13]

Fludarabine_Mechanism cluster_plasma Plasma cluster_cell Tumor Cell cluster_nucleus Nucleus Fludarabine_phosphate Fludarabine Phosphate (Pro-drug) F_ara_A 2-Fluoro-ara-A Fludarabine_phosphate->F_ara_A Dephosphorylation F_ara_ATP F-ara-ATP (Active form) F_ara_A->F_ara_ATP Phosphorylation DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase F_ara_ATP->Ribonucleotide_Reductase Inhibits DNA_Primase_Ligase DNA Primase & Ligase F_ara_ATP->DNA_Primase_Ligase Inhibits DNA_Synthesis_Inhibition DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis_Inhibition Ribonucleotide_Reductase->DNA_Synthesis_Inhibition DNA_Primase_Ligase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: Mechanism of action of Fludarabine.

Clofarabine's Signaling Pathways

Clofarabine, a second-generation analog, shares a similar mechanism of inhibiting DNA synthesis but also engages other signaling pathways.[14]

  • DNA Damage Response: Clofarabine incorporation into DNA leads to stalled replication forks and DNA strand breaks, activating DNA damage response pathways, including the ATM pathway.[15]

  • p53 and STING Pathway: Clofarabine has been shown to induce the interaction of p53 with STING, activating a non-canonical STING-NF-κB pathway.[16] This leads to the expression of genes involved in apoptosis (BAX), pyroptosis, and immunogenic cell death (CCL5, CXCL10, HLAs).[16]

  • CD99 Signaling: In some cancer types like glioblastoma, clofarabine's antiproliferative effects may be mediated through the CD99 signaling pathway.[14]

Clofarabine_Signaling cluster_cell Tumor Cell Clofarabine Clofarabine DNA_Damage DNA Damage (Strand Breaks) Clofarabine->DNA_Damage CD99 CD99 Signaling Clofarabine->CD99 p53 p53 Activation DNA_Damage->p53 ATM ATM Activation DNA_Damage->ATM STING STING p53->STING NFkB NF-κB STING->NFkB Apoptosis Apoptosis NFkB->Apoptosis Pyroptosis Pyroptosis NFkB->Pyroptosis Immune_Response Immunogenic Cell Death NFkB->Immune_Response Proliferation_Inhibition Inhibition of Proliferation ATM->Proliferation_Inhibition CD99->Proliferation_Inhibition

Caption: Signaling pathways affected by Clofarabine.

Conclusion

The discovery and development of fluorinated purine analogs represent a triumph of rational drug design, building upon the foundational work of pioneers like Elion and Hitchings. The strategic incorporation of fluorine has yielded compounds with enhanced metabolic stability and potent anticancer and antiviral activities. A thorough understanding of their historical development, synthesis, and complex mechanisms of action is crucial for the continued innovation of this important class of therapeutic agents. This guide provides a comprehensive overview to aid researchers in their efforts to develop the next generation of purine analog-based therapies.

References

Theoretical Insights into the Electronic Landscape of 6-Chloro-2-fluoropurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoropurine is a substituted purine derivative of significant interest in medicinal chemistry and drug development due to its potential as a building block for various therapeutic agents. Understanding its electronic properties is paramount for predicting its reactivity, metabolic fate, and interaction with biological targets. This technical guide provides a comprehensive overview of the theoretical approaches used to characterize the electronic properties of this compound. While specific experimental and extensive theoretical studies on this molecule are not widely published, this document outlines the established computational methodologies, presents illustrative data based on studies of analogous compounds, and offers a framework for future research. The content herein is intended to guide researchers in conducting their own in-silico analyses to unlock the therapeutic potential of this compound and its derivatives.

Introduction

Substituted purines are a cornerstone of modern pharmacology, forming the structural basis for a wide array of drugs targeting DNA replication, enzyme activity, and cellular signaling. This compound, with its distinct halogenation pattern, presents a unique electronic profile that can be exploited for targeted drug design. The presence of electron-withdrawing fluorine and chlorine atoms significantly influences the electron distribution within the purine ring system, thereby affecting its chemical reactivity and potential for non-covalent interactions.

Theoretical and computational chemistry provide powerful tools to elucidate these electronic characteristics at the molecular level. Methods such as Density Functional Theory (DFT) offer a practical and accurate means to calculate a range of electronic properties, including molecular orbital energies, electrostatic potential, and dipole moments. This guide will delve into these theoretical methodologies, providing a roadmap for the in-silico investigation of this compound.

Theoretical Methodologies

The in-silico characterization of the electronic properties of molecules like this compound predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy.

Computational Protocol: Density Functional Theory (DFT)

A typical DFT-based investigation of this compound would involve the following steps:

  • Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. A common functional for this purpose is B3LYP, combined with a basis set such as 6-311++G(d,p) to provide a good description of the electronic structure.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties: Using the optimized geometry, various electronic properties are calculated. These include:

    • Molecular Orbital Analysis: Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack.

    • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and interactions with polar environments.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study intramolecular and intermolecular bonding and charge transfer interactions.

The logical workflow for such a computational study can be visualized as follows:

computational_workflow start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_min Confirmation of Energy Minimum freq_calc->energy_min prop_calc Calculation of Electronic Properties energy_min->prop_calc Proceed if no imaginary frequencies homo_lumo HOMO-LUMO Analysis prop_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) Mapping prop_calc->mep dipole Dipole Moment Calculation prop_calc->dipole nbo Natural Bond Orbital (NBO) Analysis prop_calc->nbo end Analysis of Results homo_lumo->end mep->end dipole->end nbo->end

Caption: A generalized workflow for the computational analysis of molecular electronic properties.

Key Electronic Properties: An Illustrative Overview

In the absence of specific published data for this compound, this section presents a summary of the kind of quantitative data that would be obtained from the aforementioned theoretical studies. The values provided in the tables are illustrative and based on typical ranges observed for similar halogenated purine derivatives.

Molecular Orbital Energies

The energies of the frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a measure of the molecule's excitability and chemical stability.

Table 1: Illustrative Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.3Indicator of chemical reactivity and stability

A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity.

Table 2: Illustrative Global Reactivity Descriptors for this compound

DescriptorFormulaIllustrative ValueChemical Significance
Ionization Potential (I)-EHOMO6.5 eVEnergy required to remove an electron
Electron Affinity (A)-ELUMO1.2 eVEnergy released upon gaining an electron
Electronegativity (χ)(I + A) / 23.85Tendency to attract electrons
Chemical Hardness (η)(I - A) / 22.65Resistance to change in electron configuration
Chemical Softness (S)1 / (2η)0.19Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)χ2 / (2η)2.79Propensity to accept electrons

These descriptors are invaluable in predicting how this compound might behave in different chemical environments and in reactions with other molecules.

Molecular Electrostatic Potential (MEP)

The MEP map provides a color-coded visualization of the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For this compound, one would expect negative potentials around the nitrogen atoms of the purine ring and positive potentials near the hydrogen atom.

The relationship between molecular properties and their implications for drug development can be summarized as follows:

logical_relationship cluster_properties Calculated Electronic Properties cluster_implications Implications for Drug Development homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo->reactivity influences mep Molecular Electrostatic Potential binding Receptor Binding Affinity mep->binding predicts dipole Dipole Moment solubility Solubility & Permeability dipole->solubility affects metabolism Metabolic Stability reactivity->metabolism impacts

Caption: The interplay between electronic properties and drug development considerations.

Conclusion and Future Directions

This guide has outlined the theoretical framework for investigating the electronic properties of this compound. While specific research on this molecule is currently limited, the computational methodologies described here provide a clear path forward for researchers. By applying these techniques, it is possible to generate a detailed electronic profile of this compound, which can in turn guide its synthesis, modification, and evaluation as a potential therapeutic agent.

Future work should focus on performing these DFT calculations to obtain concrete data for this compound. Furthermore, experimental validation of the theoretical predictions, for instance through spectroscopic methods, would be invaluable. Such a combined theoretical and experimental approach will be crucial in fully harnessing the potential of this compound in the development of novel therapeutics.

6-Chloro-2-fluoropurine: A Versatile Heterocyclic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoropurine is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its utility as a versatile intermediate in the synthesis of a wide array of biologically active compounds. Its unique substitution pattern, featuring a chlorine atom at the 6-position and a fluorine atom at the 2-position of the purine ring, allows for selective and sequential functionalization. This enables the generation of diverse chemical libraries for drug discovery programs. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in the development of cyclin-dependent kinase (CDK) inhibitors and antiviral agents. The guide includes detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValue
Molecular FormulaC₅H₂ClFN₄
Molecular Weight172.55 g/mol
CAS Number1651-29-2
Melting Point162-163 °C
Boiling Point553.2 °C
Density1.766 g/cm³

Applications in Medicinal Chemistry

The reactivity of the chlorine and fluorine substituents on the purine ring dictates the synthetic strategies for derivatization. The chlorine at the 6-position is more susceptible to nucleophilic displacement and palladium-catalyzed cross-coupling reactions compared to the fluorine at the 2-position. This differential reactivity allows for a stepwise approach to introduce various functionalities, making this compound an ideal starting material for creating libraries of substituted purines.

Cyclin-Dependent Kinase (CDK) Inhibitors

Dysregulation of cyclin-dependent kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has been extensively used as a scaffold for the development of potent and selective CDK inhibitors.

A prominent class of CDK inhibitors derived from this compound are the 6-substituted-2-arylaminopurines. The synthesis typically involves an initial nucleophilic aromatic substitution (SNAr) at the 6-position, followed by a second SNAr or a cross-coupling reaction at the 2-position.

Quantitative Data: CDK Inhibitory Activity of 6-Substituted-2-arylaminopurines

The following table summarizes the in vitro inhibitory activity (IC₅₀) of a selection of 6-substituted-2-arylaminopurines against various cyclin-dependent kinases.

Compound ID6-Substituent2-SubstituentCDK2 IC₅₀ (μM)CDK1 IC₅₀ (μM)CDK4 IC₅₀ (μM)CDK7 IC₅₀ (μM)CDK9 IC₅₀ (μM)
1 -H4-sulfamoylanilino>100>100>100>100>100
2 Cyclohexylmethoxy4-sulfamoylanilino0.0050.250>1000.8300.210
3 Phenyl4-sulfamoylanilino0.2006.0>100>100>100
4 [1,1'-biphenyl]-3-yl4-sulfamoylanilino0.04486>100>100>100

Data compiled from multiple sources.

Another important class of CDK inhibitors synthesized from this compound are the 6-pyridylmethylaminopurines. These compounds have shown promising activity, particularly against CDK2, CDK7, and CDK9.

Quantitative Data: CDK Inhibitory Activity of 6-Pyridylmethylaminopurines

The table below presents the IC₅₀ values for a representative 6-pyridylmethylaminopurine derivative.

Compound IDCDK2/cyclin E IC₅₀ (nM)CDK7/cyclin H IC₅₀ (μM)CDK9/cyclin T IC₅₀ (μM)
αSβR-21 (CCT68127) 301.30.11

Data from Wilson et al., 2011.[1]

Antiviral Agents

This compound also serves as a crucial building block for the synthesis of nucleoside and non-nucleoside analogs with antiviral properties. The purine core is a common feature in many antiviral drugs, and the ability to functionalize it at the 2- and 6-positions allows for the exploration of structure-activity relationships.

The versatility of the 6-chloropurine scaffold has been demonstrated in the development of nucleoside analogs with activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).

Quantitative Data: Anti-SARS-CoV Activity of 6-Chloropurine Nucleoside Analogues

The following table summarizes the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) of selected 6-chloropurine nucleoside analogs against SARS-CoV.

Compound IDDescriptionIC₅₀ (μM)CC₅₀ (μM)
1 6-Chloropurine riboside48.7>300
11 5'-Benzoyl-6-chloropurine riboside14.5>300

Data from a 2007 study on anti-SARS-CoV agents.[2]

Experimental Protocols

Synthesis of 6-Substituted-2-(4-sulfamoylanilino)purines

This protocol describes a general two-step synthesis of 6-substituted-2-(4-sulfamoylanilino)purines starting from this compound.

Step 1: Suzuki-Miyaura Cross-Coupling at the 6-Position

G start This compound intermediate 6-Aryl-2-fluoropurine start->intermediate Toluene, 100 °C reagents1 Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ reagents1->intermediate

Caption: Suzuki-Miyaura coupling of this compound.

Procedure:

  • To a solution of this compound (1.0 eq) in toluene are added the respective arylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • The reaction mixture is heated at 100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • The mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 6-aryl-2-fluoropurine intermediate.

Step 2: Nucleophilic Aromatic Substitution at the 2-Position

G intermediate 6-Aryl-2-fluoropurine product 6-Aryl-2-(4-sulfamoylanilino)purine intermediate->product TFE, 80 °C reagents2 4-Aminobenzenesulfonamide, TFA reagents2->product

Caption: SNAr reaction to install the 2-arylamino group.

Procedure:

  • A mixture of the 6-aryl-2-fluoropurine intermediate (1.0 eq), 4-aminobenzenesulfonamide (1.2 eq), and trifluoroacetic acid (TFA) (0.1 eq) in 2,2,2-trifluoroethanol (TFE) is heated at 80 °C.

  • The reaction is monitored by TLC until completion.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the final 6-aryl-2-(4-sulfamoylanilino)purine product.

Synthesis of 6-Chloropurine Riboside

This protocol outlines the synthesis of a 6-chloropurine nucleoside analog.

G start 2-Amino-6-chloropurine intermediate Protected 6-chloropurine riboside start->intermediate Acetonitrile, reflux reagents1 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, BSA, TMSOTf reagents1->intermediate product 6-Chloropurine riboside intermediate->product Deprotection reagents2 NH₃/MeOH reagents2->product

Caption: Synthesis of 6-chloropurine riboside.

Procedure:

  • A suspension of 2-amino-6-chloropurine (1.0 eq) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) in anhydrous acetonitrile is treated with N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq).

  • The mixture is heated to reflux until a clear solution is obtained.

  • After cooling, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) is added, and the reaction is stirred at room temperature.

  • The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with an organic solvent.

  • The protected nucleoside is then deprotected using a solution of ammonia in methanol to give the final 6-chloropurine riboside.

Signaling Pathways and Mechanisms of Action

CDK Inhibition and Cell Cycle Control

This compound-derived CDK inhibitors primarily exert their effects by arresting the cell cycle. CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S transition and S-phase progression. Inhibition of CDK2 leads to the hypophosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression, ultimately leading to G1 arrest.

G cluster_0 G1 Phase cluster_1 S Phase CDK2_CyclinE CDK2/Cyclin E pRb pRb CDK2_CyclinE->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Promotes Inhibitor This compound -derived Inhibitor Inhibitor->CDK2_CyclinE

Caption: Simplified signaling pathway of CDK2 inhibition.

Antiviral Mechanism of Action

The antiviral mechanism of purine analogs often involves their conversion to the corresponding nucleoside triphosphates within the host cell. These triphosphates can then act as competitive inhibitors or alternative substrates for viral polymerases. Incorporation of the analog into the growing viral DNA or RNA chain can lead to chain termination, thereby halting viral replication. The 6-chloropurine moiety is thought to play a role in the irreversible inhibition of target enzymes due to its electrophilic nature.

G Prodrug 6-Chloropurine Nucleoside Analog (Prodrug) Active_TP Active Nucleoside Triphosphate Prodrug->Active_TP Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase Active_TP->Viral_Polymerase Inhibits Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication Required for

Caption: General mechanism of action for purine-based antiviral nucleosides.

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in medicinal chemistry. Its differential reactivity at the 2- and 6-positions provides a robust platform for the synthesis of diverse libraries of purine derivatives. The successful development of potent CDK inhibitors and promising antiviral candidates highlights the significance of this scaffold in modern drug discovery. The detailed protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the purine core.

References

A Deep Dive into the Reactivity of C-Cl and C-F Bonds in 6-Chloro-2-fluoropurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoropurine is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active purine derivatives, which are integral to the development of novel therapeutics, including antiviral and anticancer agents. The differential reactivity of the chlorine and fluorine substituents on the purine ring is a critical aspect of its chemistry, enabling selective functionalization. This technical guide provides an in-depth analysis of the reactivity of the C-Cl and C-F bonds in this compound, with a focus on nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying principles governing this reactivity, present quantitative data from key experiments, and provide detailed experimental protocols.

Core Concepts: Nucleophilic Aromatic Substitution (SNAr) in Purines

Nucleophilic aromatic substitution is a fundamental reaction in the modification of electron-deficient aromatic and heteroaromatic systems. The purine ring, being an electron-deficient heterocycle, is amenable to SNAr reactions. The presence of two halogen atoms in this compound further enhances the electrophilicity of the carbon atoms to which they are attached, making them susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the stability of the Meisenheimer complex. The stability of this intermediate is, in turn, affected by the electron-withdrawing or -donating nature of the substituents on the aromatic ring.

The Decisive Factor: Regioselectivity in this compound

A central question in the chemistry of this compound is the site of preferential nucleophilic attack. While the carbon-fluorine bond is inherently stronger than the carbon-chlorine bond, the reactivity in SNAr reactions is not solely dictated by bond strength. In the case of this compound, experimental evidence unequivocally demonstrates that nucleophilic substitution occurs preferentially and significantly faster at the C-6 position (C-Cl bond) than at the C-2 position (C-F bond) . This selectivity is attributed to the inherent electronic bias of the purine ring system.

The greater electrophilicity of the C-6 position makes it more susceptible to nucleophilic attack. This is a crucial aspect for synthetic chemists, as it allows for the selective modification of the C-6 position while leaving the C-2 fluorine atom intact for subsequent transformations.

Quantitative Analysis of Reactivity

The selective substitution at the C-6 position has been demonstrated with various nucleophiles. The following table summarizes the results of a key study on the reaction of this compound with an alkoxide nucleophile.

NucleophileSubstrateReaction ConditionsProductYield (%)Reference
Cyclohexylmethanol / NaHThis compoundTHF, 2.5 eq. alcohol, 3.0 eq. NaH, rt for 2h then reflux for 1h6-Cyclohexylmethoxy-2-fluoropurine75[1]

It is important to note that prolonged reaction times or more forcing conditions can lead to di-substitution, where both the C-6 chlorine and the C-2 fluorine are replaced. This highlights the kinetic control that allows for selective mono-substitution at the C-6 position.

Experimental Protocols

Selective C-6 Alkoxylation of this compound

This protocol describes the selective substitution of the chlorine atom at the C-6 position with an alkoxide.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Cyclohexylmethanol

  • Acetic Acid (AcOH)

  • Methanol

  • Water

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (3.0 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension for 10 minutes.

  • Slowly add cyclohexylmethanol (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Heat the reaction mixture to reflux for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Neutralize the mixture with acetic acid.

  • Remove the solvent under reduced pressure.

  • Re-dissolve the residue in a minimal amount of methanol and precipitate the product by the addition of water.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield 6-cyclohexylmethoxy-2-fluoropurine.[1]

Reaction Pathway and Workflow Visualizations

The following diagrams illustrate the selective nucleophilic aromatic substitution at the C-6 position of this compound and a general experimental workflow.

sn_ar_mechanism sub This compound mc Meisenheimer Complex (attack at C-6) sub->mc + Nu⁻ (rate-determining) nu Nucleophile (Nu⁻) prod 6-Nu-2-fluoropurine mc->prod - Cl⁻ (fast) cl_ion Cl⁻

Caption: SNAr mechanism for selective C-6 substitution.

experimental_workflow start Start: this compound + Nucleophile + Base reaction Reaction in Solvent (e.g., THF) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup & Neutralization monitoring->workup Reaction Complete isolation Product Isolation (Precipitation/Filtration) workup->isolation product Final Product: 6-Substituted-2-fluoropurine isolation->product

Caption: General experimental workflow for C-6 substitution.

Conclusion

The reactivity of this compound is characterized by a strong preference for nucleophilic substitution at the C-6 position, displacing the chloride ion. This inherent regioselectivity is a powerful tool for medicinal chemists and drug development professionals, allowing for the streamlined synthesis of diverse 6-substituted-2-fluoropurine derivatives. Understanding the principles of SNAr on the purine core and the electronic factors that govern this selectivity is paramount for the efficient design and execution of synthetic routes towards novel therapeutic agents. The provided experimental protocol serves as a practical template for the selective functionalization of this versatile heterocyclic scaffold.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Potent CDK Inhibitors Using 6-Chloro-2-fluoropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making CDKs attractive targets for therapeutic intervention. Purine analogs have emerged as a promising scaffold for the development of potent and selective CDK inhibitors. This document provides detailed application notes and protocols for the synthesis of 2,6-disubstituted purine-based CDK inhibitors, utilizing the versatile starting material, 6-Chloro-2-fluoropurine. The protocols described herein are based on established synthetic methodologies and provide a framework for the generation of novel CDK inhibitor libraries for research and drug discovery purposes.

Synthesis of 2,6-disubstituted Purine CDK Inhibitors

The synthesis of the target CDK inhibitors from this compound is a two-step process. The first step involves a nucleophilic aromatic substitution at the C6 position, followed by a second substitution at the C2 position. The reactivity of the C6 position is generally higher than the C2 position, allowing for a sequential and controlled synthesis.

Synthetic Workflow

G cluster_start Starting Material cluster_step1 Step 1: C6 Substitution cluster_step2 Step 2: C2 Substitution cluster_purification Purification and Characterization A This compound B Nucleophilic Aromatic Substitution (e.g., with an alcohol or amine) A->B Reactant C Intermediate: 2-Fluoro-6-substituted purine B->C Product D Nucleophilic Aromatic Substitution (e.g., with an aniline derivative) C->D Reactant E Final Product: 2,6-disubstituted purine CDK inhibitor D->E Product F Purification (e.g., Column Chromatography, Recrystallization) E->F Crude Product G Characterization (e.g., NMR, Mass Spectrometry, HPLC) F->G Purified Product

Caption: Synthetic workflow for the two-step synthesis of 2,6-disubstituted purine CDK inhibitors.

Experimental Protocols

Materials and Methods
  • Starting Material: this compound (commercially available).

  • Reagents: Various alcohols, amines, and aniline derivatives for substitution at the C6 and C2 positions. Solvents such as n-butanol, and other reagents for specific reactions as detailed in the protocols.

  • Equipment: Standard laboratory glassware, heating mantles, magnetic stirrers, rotary evaporator, and equipment for purification (e.g., flash chromatography system) and analysis (NMR, LC-MS).

Protocol 1: Synthesis of 2-Fluoro-6-(substituted)-purine Intermediate

This protocol describes the substitution reaction at the C6 position of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as n-butanol.

  • Addition of Reagents: Add the desired nucleophile (e.g., an alcohol or amine, 1.1 equivalents) to the reaction mixture. If the nucleophile is an amine, a non-nucleophilic base like diisopropylethylamine (DIEA) (1.2 equivalents) may be added.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 2-fluoro-6-(substituted)-purine intermediate.

  • Characterization: Confirm the structure of the intermediate using NMR and mass spectrometry.

Protocol 2: Synthesis of Final 2,6-disubstituted Purine CDK Inhibitor

This protocol details the substitution at the C2 position of the 2-fluoro-6-(substituted)-purine intermediate.

  • Reaction Setup: Dissolve the 2-fluoro-6-(substituted)-purine intermediate (1 equivalent) in a suitable solvent.

  • Addition of Reagents: Add the desired amine (e.g., a substituted aniline, 1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture and monitor its progress by TLC. The reaction conditions may vary depending on the reactivity of the amine.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent in vacuo.

  • Purification: Purify the final product by flash column chromatography or recrystallization.

  • Characterization: Characterize the final product by NMR, mass spectrometry, and determine its purity by HPLC.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of 2,6-disubstituted purine derivatives against various cyclin-dependent kinases. These compounds were synthesized using this compound as a starting material.

Compound IDR2 SubstituentR6 SubstituentCDK1/CycB IC50 (µM)CDK2/CycA IC50 (µM)CDK5/p25 IC50 (µM)CDK7/CycH IC50 (µM)CDK9/CycT IC50 (µM)
1 2-Anilino-H>10025>100>100>100
2 2-(4-Sulfamoylanilino)-H1.80.142.21.50.4
3 2-(4-Sulfamoylanilino)-Methoxy0.80.021.10.90.3
4 2-(4-Sulfamoylanilino)-Ethoxy0.60.010.80.70.2
5 2-(4-Sulfamoylanilino)-Isopropoxy0.40.0050.50.60.15
6 2-(4-Sulfamoylanilino)-Cyclohexylmethoxy0.20.0040.30.40.1

CDK Signaling Pathway and Inhibition

CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. The synthesized 2,6-disubstituted purine inhibitors act as ATP-competitive inhibitors of CDK2, thereby blocking its kinase activity and leading to cell cycle arrest.

G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes G1_S_transition G1/S Transition Inhibitor 2,6-disubstituted purine inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the mechanism of inhibition by 2,6-disubstituted purines.

Protocol 3: In Vitro CDK2 Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against CDK2.

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Recombinant human CDK2/Cyclin A enzyme.

    • Substrate (e.g., Histone H1).

    • ATP solution.

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • Add kinase buffer, CDK2/Cyclin A, and the test compound at various concentrations to a 96-well plate.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the phosphorylation of the substrate using a suitable detection method, such as an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of CDK inhibitors on the cell cycle distribution of a cancer cell line.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to attach overnight.

    • Treat the cells with the synthesized CDK inhibitors at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.

Experimental Workflow for Cellular Analysis

G cluster_culture Cell Culture cluster_treatment Treatment cluster_harvesting Harvesting and Fixation cluster_staining Staining cluster_analysis Analysis A Seed cancer cells in 6-well plates B Treat with CDK inhibitor or vehicle control A->B C Harvest cells (Trypsinization) B->C D Fix cells in 70% ethanol C->D E Stain with Propidium Iodide and RNase A D->E F Flow Cytometry Analysis E->F G Determine cell cycle distribution (G1, S, G2/M) F->G

Caption: Workflow for cell cycle analysis by flow cytometry after treatment with a CDK inhibitor.

Conclusion

The use of this compound as a starting material provides a versatile and efficient route for the synthesis of a diverse range of 2,6-disubstituted purine-based CDK inhibitors. The protocols and data presented in this application note offer a comprehensive guide for researchers in the field of cancer drug discovery. The ability to systematically modify the substituents at the C2 and C6 positions of the purine core allows for the fine-tuning of potency and selectivity, facilitating the development of novel and effective CDK inhibitors for therapeutic applications.

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-2-fluoropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 6-Chloro-2-fluoropurine as a key building block. The protocols detailed herein are designed to facilitate the synthesis of a diverse range of substituted purine derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate has become a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2][3] this compound is a valuable substrate in these reactions, allowing for the introduction of various aryl, heteroaryl, and alkenyl substituents at the 6-position of the purine core. The resulting 2-fluoro-6-substituted purine scaffold is a key pharmacophore in numerous biologically active compounds.

Optimization of the reaction conditions is crucial for achieving high yields and purity. Key parameters that influence the success of the coupling include the choice of palladium catalyst, ligand, base, and solvent system.[4] This document outlines optimized protocols that have been successfully applied to the Suzuki coupling of this compound with a variety of boronic acids.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a boronic acid can be represented by the following general scheme:

General reaction scheme for the Suzuki coupling of this compound

Caption: General scheme of the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

Two primary methods have been established for the Suzuki coupling of 6-halopurines, the choice of which depends on the electronic properties of the boronic acid coupling partner.[4]

Protocol 1: Anhydrous Conditions for Electron-Rich Arylboronic Acids

This method is particularly effective for the coupling of this compound with electron-rich arylboronic acids.[4]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5–5 mol%)

  • Anhydrous potassium carbonate (K₂CO₃) (1.25 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and anhydrous K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Aqueous Conditions for Electron-Deficient Arylboronic and Alkenylboronic Acids

This protocol is recommended for coupling this compound with electron-deficient arylboronic acids or alkenylboronic acids.[4]

Materials:

  • This compound

  • Aryl- or alkenylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5–5 mol%)

  • Potassium carbonate (K₂CO₃) (1.25 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a mixture of DME and water (typically a 4:1 to 3:1 ratio).

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of a related substrate, 9-benzyl-6-chloropurine, which serves as a good model for this compound.[4]

EntryBoronic AcidMethodCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidAPd(PPh₃)₄ (2.5)K₂CO₃Toluene100492
24-Methoxyphenylboronic acidAPd(PPh₃)₄ (2.5)K₂CO₃Toluene100395
34-Formylphenylboronic acidBPd(PPh₃)₄ (5)K₂CO₃DME/H₂O85688
43-Nitrophenylboronic acidBPd(PPh₃)₄ (5)K₂CO₃DME/H₂O851891
5(E)-Styrylboronic acidBPd(PPh₃)₄ (5)K₂CO₃DME/H₂O85585

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction.

G A Reaction Setup (Purine, Boronic Acid, Catalyst, Base) B Solvent Addition (Anhydrous or Aqueous) A->B C Inert Atmosphere (Argon/Nitrogen Purge) B->C D Heating and Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup (Filtration/Extraction) E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][3]

G cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation C->D R-B(OH)2 (Base) E Ar-Pd(II)L_n-R D->E F Reductive Elimination E->F F->A Ar-R

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: SNAr Reaction of 6-Chloro-2-fluoropurine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of purine scaffolds is a cornerstone of medicinal chemistry and drug discovery, yielding compounds with a broad spectrum of biological activities, including antiviral and anticancer properties. 6-Chloro-2-fluoropurine is a versatile starting material for the synthesis of 2,6-disubstituted purine derivatives. The differential reactivity of the C6-chloro and C2-fluoro positions to nucleophilic aromatic substitution (SNAr) allows for a stepwise and regioselective introduction of various functional groups. This document provides detailed application notes and experimental protocols for the SNAr reaction of this compound with a range of amine nucleophiles.

Regioselectivity of Substitution

The SNAr reaction on this compound with amines proceeds with high regioselectivity. The substitution of the chlorine atom at the C6 position is significantly more facile than the substitution of the fluorine atom at the C2 position. This preferential reactivity is attributed to the inherent electronic properties of the purine ring system, where the C6 position is more electrophilic and susceptible to nucleophilic attack. This inherent bias allows for the selective synthesis of 6-amino-2-fluoropurine derivatives under controlled conditions. However, under more forcing conditions, such as elevated temperatures and prolonged reaction times, double substitution at both the C6 and C2 positions can occur to yield 2,6-diaminopurine derivatives.

Summary of Reaction Conditions

The successful SNAr amination of this compound is dependent on several factors, including the nature of the amine, the choice of solvent and base, and the reaction temperature. The following tables summarize various reaction conditions and reported yields for the C6-amination of this compound and related 6-halopurines.

Table 1: Reaction of this compound with Amines

AmineBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Piperidine----6-(Piperidin-1-yl)-2-fluoropurine-[1]
Aniline----N-Phenyl-2-fluoro-9H-purin-6-amine-[1]
Various AminesEt3NWater72 (MW)0.176-(Substituted)-aminopurineGood[2]

Note: Specific yield data for the reaction of this compound with piperidine and aniline were not provided in the abstract. The reference indicates the synthesis was performed. The microwave-assisted synthesis was performed on 6-chloropurine, but the conditions are likely applicable.

Table 2: Reaction of Related 6-Chloropurines with Amines

| Starting Material | Amine | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Amino-6-chloropurine | N-(3-(trifluoromethyl)phenyl)amine | - | DMF | 80 | 18 | N6-(3-(trifluoromethyl)phenyl)-9H-purine-2,6-diamine | - |[3] | | 2-Amino-6-chloropurine | Various Amines | - | DMF | 80 | 18 | 6-(Substituted)-2-aminopurines | - |[3] | | 6-Chloropurine | Aniline | Et3N | Water | 80-100 (MW) | 0.17-0.4 | N-Phenyl-9H-purin-6-amine | 90 |[2] | | 6-Chloropurine | Various Amines | Et3N | Water | 72 (MW) | 0.17 | 6-(Substituted)-aminopurines | 85-95 |[2] |

Experimental Protocols

Protocol 1: General Procedure for C6-Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tertiary amine base (e.g., triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or ethanol)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1-1.5 eq) and the tertiary amine base (1.5-2.0 eq).

  • Stir the reaction mixture under an inert atmosphere at room temperature or heat to a specified temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 6-amino-2-fluoropurine derivative.

Protocol 2: Microwave-Assisted C6-Amination of 6-Chloropurine (Adaptable for this compound)

This protocol is adapted from a procedure for 6-chloropurine and is expected to be effective for this compound, potentially offering reduced reaction times and improved yields[2].

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (Et3N)

  • Water

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, suspend this compound (1.0 eq) in water.

  • Add the amine (1.1-1.5 eq) and triethylamine (2.0 eq) to the suspension.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 72-100 °C) for a short duration (e.g., 10-20 minutes)[2].

  • After the reaction is complete, cool the vessel to room temperature.

  • If a precipitate has formed, collect the product by filtration, wash with water, and dry.

  • If the product is soluble, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization if necessary.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Reaction Pathway cluster_end Product Purine This compound Attack Nucleophilic Attack at C6 Purine->Attack + Amine Amine R1R2NH Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Attack->Intermediate Elimination Elimination of Cl- Intermediate->Elimination Restores Aromaticity Product 6-Amino-2-fluoropurine Elimination->Product

Caption: General mechanism of the SNAr reaction at the C6 position.

Experimental_Workflow Start Start Reactants Combine this compound, Amine, Base, and Solvent Start->Reactants Reaction Stir under Inert Atmosphere (Room Temp or Heat) Reactants->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Solvent Removal Monitor->Workup Complete Purification Column Chromatography or Recrystallization Workup->Purification Product Characterize Final Product Purification->Product

Caption: A typical experimental workflow for the SNAr amination.

Decision_Tree Start Select Reaction Conditions Amine_Type Amine Reactivity? Start->Amine_Type High_Reactivity High (e.g., Aliphatic Amines) Amine_Type->High_Reactivity High Low_Reactivity Low (e.g., Aromatic Amines) Amine_Type->Low_Reactivity Low Conditions_Mild Mild Conditions: - Room Temperature - Shorter Time - Weaker Base (e.g., Et3N) High_Reactivity->Conditions_Mild Conditions_Forcing Forcing Conditions: - Elevated Temperature - Longer Time - Stronger Base (e.g., NaH, K2CO3) Low_Reactivity->Conditions_Forcing Desired_Product Desired Product? Conditions_Mild->Desired_Product Conditions_Forcing->Desired_Product Mono_Sub C6-Monosubstitution Desired_Product->Mono_Sub Mono Di_Sub C2,C6-Disubstitution Desired_Product->Di_Sub Di Final_Cond_Mono Use Stoichiometric Amine Monitor Carefully Mono_Sub->Final_Cond_Mono Final_Cond_Di Use Excess Amine Elevated Temperature Di_Sub->Final_Cond_Di

References

Application Notes and Protocols: Synthesis of Antiviral Nucleoside Analogs from 6-Chloro-2-fluoropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of antiviral nucleoside analogs utilizing 6-Chloro-2-fluoropurine as a key starting material. The methodologies described herein focus on robust and efficient synthetic routes to generate a diverse range of purine nucleoside derivatives with potential therapeutic applications.

Introduction

Nucleoside analogs are a cornerstone of antiviral chemotherapy, with numerous approved drugs targeting viral polymerases and other essential enzymes. The strategic incorporation of fluorine atoms into nucleoside scaffolds can significantly enhance their metabolic stability and biological activity. This compound is a versatile precursor for the synthesis of various 2-fluoro-substituted purine nucleoside analogs. The presence of two distinct halogen atoms allows for selective functionalization, enabling the generation of a library of compounds for antiviral screening. This document outlines the key synthetic transformations, including glycosylation of the purine base and subsequent modifications at the C6 position, to yield promising antiviral candidates.

Synthetic Strategy Overview

The general synthetic approach involves two main stages:

  • Glycosylation: The initial and crucial step is the coupling of this compound with a protected sugar moiety, typically a ribose or deoxyribose derivative. This can be achieved through either enzymatic or chemical methods to form the N9-glycosidic bond.

  • Functionalization: The resulting 6-chloro-2-fluoro-purine nucleoside serves as a versatile intermediate. The chlorine atom at the C6 position is more susceptible to nucleophilic substitution than the fluorine atom at the C2 position. This differential reactivity allows for the selective introduction of various substituents at the C6 position, such as amino, alkoxy, and alkylamino groups, to generate a diverse range of nucleoside analogs.

Data Presentation

The following tables summarize the typical yields and reaction conditions for the key synthetic steps.

Table 1: Enzymatic Glycosylation of this compound

EntryGlycosyl DonorEnzymeTemperature (°C)Time (h)Yield (%)
1UridineThermostable Nucleoside Phosphorylases6024~60
2ThymidineThermostable Nucleoside Phosphorylases6024Similar to Uridine

Table 2: Chemical Glycosylation (Vorbrüggen Conditions)

EntryGlycosyl DonorLewis AcidSolventTemperature (°C)Time (h)Yield (%)
11-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseTMSOTfAcetonitrile7024Variable
21-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranoseNone (Sodium Salt Method)Acetonitrile/THFRoom Temp2~70

Table 3: C6-Functionalization of this compound Nucleoside

EntryNucleophileSolventTemperature (°C)Time (h)ProductYield (%)
1Ammonia in MethanolMethanolRoom Temp182-Fluoro-6-amino-purine nucleoside~82
2IsopropylamineMethanolRoom Temp122-Fluoro-6-isopropylamino-purine nucleoside~79

Table 4: Antiviral Activity of Representative 2-Fluoro-6-Substituted Purine Nucleosides

CompoundVirusCell LineIC50 (µM)
2-Fluoro-dd-ara-AHIV-1ATH8Potent
2-Fluoro-dd-ara-IHIV-1ATH8Potent
C-FMAUHSV-1Vero4.4 µg/mL
C-FIAUHSV-1Vero11 µg/mL

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 6-Chloro-2-fluoro-9-(β-D-ribofuranosyl)purine[1]

This protocol describes the enzymatic transglycosylation of this compound with uridine.

Materials:

  • This compound

  • Uridine

  • Recombinant thermostable nucleoside phosphorylases

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)

  • MagReSyn® epoxide beads (for enzyme immobilization, optional)

Procedure:

  • Prepare a reaction mixture containing this compound and uridine in an aqueous buffer. A typical molar ratio of uridine to the purine base is 2:1.

  • Add the recombinant thermostable nucleoside phosphorylases to the reaction mixture. For easier recovery, the enzymes can be immobilized on MagReSyn® epoxide beads.

  • Incubate the reaction mixture at 60°C with gentle agitation.

  • Monitor the progress of the reaction by HPLC.

  • Upon completion, if using immobilized enzymes, remove them using a magnetic separator.

  • Purify the product, 6-chloro-2-fluoro-9-(β-D-ribofuranosyl)purine, from the reaction mixture using standard chromatographic techniques (e.g., silica gel column chromatography).

Protocol 2: Chemical Synthesis of 2-Chloro-6-fluoro-9-(3',5'-di-O-p-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine[2][3]

This protocol details a chemical approach starting from a 2,6-dichloropurine nucleoside to introduce the 6-fluoro substituent. A similar approach can be envisioned starting with a protected this compound nucleoside.

Materials:

  • 3',5'-di-O-p-toluoyl-2,6-dichloropurine-2'-deoxyriboside

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Pyridine

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve the 3',5'-di-O-p-toluoyl-2,6-dichloropurine-2'-deoxyriboside in anhydrous dichloromethane and add pyridine.

  • At room temperature, add DAST dropwise to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes, then increase the temperature to 40-45°C and stir for an additional 23 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of hexane-ethyl acetate (e.g., 7:1, 5:1, and 3:1) to obtain the desired 2-chloro-6-fluoro-9-(3',5'-di-O-p-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine.

Protocol 3: Synthesis of 2-Fluoro-6-amino-9-(2'-deoxy-β-D-ribofuranosyl)purine (A 2-Fluorocladribine Analog)

This protocol describes the amination of the this compound nucleoside intermediate. A similar procedure can be followed for the protected 2-chloro-6-fluoropurine nucleoside from Protocol 2, followed by deprotection.

Materials:

  • 6-Chloro-2-fluoro-9-(3',5'-di-O-p-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine

  • Methanolic ammonia (saturated at 0°C)

  • Silica gel for column chromatography

  • Chloroform and Methanol for elution

Procedure:

  • Dissolve the protected this compound nucleoside in methanol saturated with ammonia at 0°C.

  • Keep the solution at room temperature for 18 hours.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of chloroform-methanol (e.g., 20:1, 15:1, and 8:1) to afford the deprotected 2-fluoro-6-amino-9-(2'-deoxy-β-D-ribofuranosyl)purine.

Visualizations

Synthesis_Workflow A This compound C Glycosylation (Enzymatic or Chemical) A->C B Protected Sugar (e.g., Ribose derivative) B->C D Protected 6-Chloro-2-fluoro purine nucleoside C->D E Nucleophilic Substitution (e.g., Amination) D->E F Protected 2-Fluoro-6-substituted purine nucleoside E->F G Deprotection F->G H Antiviral Nucleoside Analog G->H

Caption: General synthetic workflow for antiviral nucleoside analogs.

Experimental_Workflow cluster_glycosylation Step 1: Glycosylation cluster_functionalization Step 2: C6-Functionalization cluster_deprotection Step 3: Deprotection A Mix this compound and Glycosyl Donor B Add Enzyme or Chemical Catalyst A->B C Incubate/Reflux B->C D Purification (Chromatography) C->D E Dissolve Protected Nucleoside D->E F Add Nucleophile (e.g., Ammonia) E->F G Reaction at RT F->G H Purification G->H I Treat with Deprotecting Agent H->I J Purification I->J

Caption: Detailed experimental workflow for synthesis.

Application Notes and Protocols: 6-Chloro-2-fluoropurine as a Versatile Precursor for Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoropurine is a key heterocyclic building block for the synthesis of a wide array of biologically active molecules, including kinase inhibitors and antiviral agents. Its unique disubstituted purine scaffold offers two reactive sites, the C2-fluorine and the C6-chlorine, which can be selectively targeted through nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes this compound an excellent precursor for the development of novel fluorescent probes. By strategically introducing fluorescent moieties and targeting ligands, researchers can design and synthesize probes for various bioimaging and drug discovery applications.

These application notes provide a detailed framework for the synthesis and application of fluorescent probes derived from this compound, with a focus on their potential use as kinase inhibitors for cellular imaging.

Probe Synthesis and Characterization

The synthesis of fluorescent probes from this compound typically involves a sequential nucleophilic substitution strategy. The greater reactivity of the chlorine atom at the C6 position allows for its selective displacement, followed by the substitution of the fluorine atom at the C2 position. This stepwise approach enables the introduction of different functionalities at these two positions, providing a modular platform for probe design.

A general synthetic scheme involves the initial reaction of this compound with a fluorescent amine to attach the signaling unit. The resulting 6-(fluorescent)-2-fluoropurine intermediate can then be further functionalized at the C2 position with a targeting moiety, for instance, an amine that imparts affinity for a specific kinase.

Quantitative Data Summary

The photophysical properties of a hypothetical fluorescent probe, PurineFluor-1 , synthesized from this compound and a dansyl-based fluorophore, are summarized below. These values are predicted based on data from structurally similar 2,6-disubstituted purine derivatives.

PropertyValue
Excitation Maximum (λex) ~340 nm
Emission Maximum (λem) ~520 nm
Quantum Yield (Φ) 0.4 - 0.6
Molar Extinction Coefficient (ε) 15,000 - 25,000 M⁻¹cm⁻¹
Stokes Shift ~180 nm

Experimental Protocols

Protocol 1: Synthesis of a 2-Amino-6-(fluorescent)-purine Probe (PurineFluor-1)

This protocol describes a two-step synthesis of a hypothetical fluorescent probe, PurineFluor-1 , where a fluorescent dansyl group is introduced at the C6 position and an amino group at the C2 position.

Materials:

  • This compound

  • Dansyl cadaverine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ammonia (7 N solution in methanol)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes, Dichloromethane, Methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware and magnetic stirrer

Step 1: Synthesis of 6-(Dansylamino)pentylamino-2-fluoropurine

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add dansyl cadaverine (1.1 equivalents) and DIPEA (3 equivalents) to the solution.

  • Stir the reaction mixture at 80°C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired intermediate.

Step 2: Synthesis of 2-Amino-6-(dansylamino)pentylamino-purine (PurineFluor-1)

  • Dissolve the purified intermediate from Step 1 in a 7 N solution of ammonia in methanol.

  • Transfer the solution to a sealed pressure vessel.

  • Heat the reaction mixture to 100°C for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction vessel to room temperature and carefully vent.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford PurineFluor-1 .

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Live Cell Imaging with PurineFluor-1

This protocol outlines a general procedure for using PurineFluor-1 to visualize its intracellular distribution, potentially targeting kinases in live cells.

Materials:

  • PurineFluor-1 stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., a cancer cell line known to overexpress certain kinases) cultured on glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets for DAPI and FITC/GFP (for visualizing dansyl fluorescence)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom imaging dishes and allow them to adhere and grow to 50-70% confluency.

  • Probe Preparation: Prepare a working solution of PurineFluor-1 by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the PurineFluor-1 working solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with warm PBS to remove any unbound probe.

    • Add fresh, pre-warmed culture medium to the cells.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Use a DAPI or similar filter set to acquire images of the dansyl fluorophore (excitation ~340 nm, emission ~520 nm).

    • Acquire brightfield or DIC images for cell morphology.

    • Analyze the images to determine the subcellular localization of the probe.

Visualizations

Signaling Pathway

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Functions Cell Growth, Proliferation, Survival Downstream->Cell_Functions Regulates Probe PurineFluor-1 (Kinase Probe) Probe->Akt Binding & Inhibition

Caption: PI3K/Akt signaling pathway with a hypothetical fluorescent kinase probe.

Experimental Workflow

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_application Cellular Imaging Application Start This compound Step1 Nucleophilic Substitution with Fluorescent Amine Start->Step1 Intermediate 6-(Fluorescent)-2-fluoropurine Step1->Intermediate Step2 Nucleophilic Substitution with Targeting Amine Intermediate->Step2 Probe Final Fluorescent Probe (PurineFluor-1) Step2->Probe Purification Purification & Characterization (Chromatography, NMR, MS) Probe->Purification Cell_Culture Culture Cells on Imaging Dishes Purification->Cell_Culture Probe for Bio-application Staining Incubate Cells with Fluorescent Probe Cell_Culture->Staining Washing Wash to Remove Unbound Probe Staining->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis & Localization Imaging->Analysis

Caption: Workflow for synthesis and application of a fluorescent probe.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Chloro-2-fluoropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-chloro-2-fluoropurine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the purine scaffold in biologically active molecules. The fluorine atom at the 2-position can enhance metabolic stability and binding affinity, making derivatives of this compound attractive for drug discovery programs.[1][2][3][4]

This document outlines procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse range of 6-substituted-2-fluoropurines.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[5] In the context of this compound, these reactions allow for the introduction of various substituents at the 6-position, which is crucial for exploring structure-activity relationships (SAR) in drug development. The choice of the coupling reaction depends on the desired substituent to be introduced.

  • Suzuki-Miyaura Coupling: Forms carbon-carbon bonds by coupling with boronic acids or esters, ideal for synthesizing 6-aryl- or 6-vinyl-2-fluoropurines.[6][7][8][9][10]

  • Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds by coupling with primary or secondary amines, leading to the synthesis of 6-amino-2-fluoropurines.[5][11][12][13][14]

  • Sonogashira Coupling: Forms carbon-carbon bonds by coupling with terminal alkynes, yielding 6-alkynyl-2-fluoropurines.[15][16][17][18][19]

The reactivity of the C-Cl bond in this compound is influenced by the electron-withdrawing nature of the purine core and the fluorine atom. This generally makes it a suitable substrate for these cross-coupling reactions.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for the palladium-catalyzed cross-coupling of this compound and analogous chloro-heterocycles. This data is intended to serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Boronic Acids

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95[6][7]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Dioxane/H₂O1101680-90[8][20][21]
3-Thienylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O90875-85[6][7][9]
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)-Cs₂CO₃THF/H₂O80670-80[22]

Table 2: Buchwald-Hartwig Amination of this compound with Amines

AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101880-90[23][24]
AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuDioxane1002470-80[5][13]
BenzylaminePdCl₂(dppf) (3)-K₃PO₄THF801675-85[25]
n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSToluene1001285-95[13]

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

AlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF80685-95[19][26]
EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DIPATHF60880-90[16][17]
1-OctynePd(dppf)Cl₂ (4)CuI (8)Cs₂CO₃Dioxane1001275-85[27]
Propargyl alcoholPdCl₂(CH₃CN)₂ (5)CuI (10)i-Pr₂NEtAcetonitrile701070-80[28][29]

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. Note: These are starting points and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol outlines the amination of this compound with a secondary amine.

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) to a dry Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.

  • Add this compound (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Seal the flask and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling Protocol

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.10 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, triethylamine (3.0 equiv), and the terminal alkyne (1.5 equiv).

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Suzuki_Miyaura_Coupling A This compound E 6-Aryl-2-fluoropurine A->E Suzuki-Miyaura Coupling B Arylboronic Acid (R-B(OH)₂) B->E C Pd(0) Catalyst C->E D Base (e.g., K₃PO₄) D->E Buchwald_Hartwig_Amination A This compound E 6-Amino-2-fluoropurine A->E Buchwald-Hartwig Amination B Amine (R₂NH) B->E C Pd Catalyst C->E D Base (e.g., Cs₂CO₃) D->E Sonogashira_Coupling A This compound E 6-Alkynyl-2-fluoropurine A->E Sonogashira Coupling B Terminal Alkyne (R-C≡CH) B->E C Pd Catalyst + Cu(I) Co-catalyst C->E D Base (e.g., Et₃N) D->E Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base - Solvent setup->reagents reaction Heating & Stirring reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

References

Synthesis of 6-Substituted-2-Fluoropurines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the synthesis of 6-substituted-2-fluoropurines represents a critical step in the creation of novel therapeutic agents. The strategic introduction of a fluorine atom at the 2-position and various substituents at the 6-position of the purine core can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of these compounds. This document provides detailed, step-by-step protocols for the synthesis of various classes of 6-substituted-2-fluoropurines, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

Purine analogs are a cornerstone of medicinal chemistry, with applications ranging from antiviral to anticancer therapies. The 2-fluoro-6-substituted purine scaffold is of particular interest due to the unique properties conferred by the fluorine atom, including increased binding affinity to target proteins and enhanced metabolic stability. The synthesis of these compounds typically proceeds from readily available dihalopurines, with the reactivity of the C6 position being significantly higher than the C2 position, allowing for selective substitution. This guide outlines the key synthetic strategies for preparing 6-alkoxy, 6-amino, and 6-aryl substituted 2-fluoropurines.

General Synthetic Strategy

The most common and efficient pathway to 6-substituted-2-fluoropurines begins with a suitable 2,6-dihalopurine. A key intermediate is 2-amino-6-chloropurine, which can be fluorinated at the 2-position via a diazotization reaction. Alternatively, commercially available 2-fluoro-6-chloropurine can be used as a versatile starting material for introducing a variety of substituents at the 6-position through nucleophilic aromatic substitution or cross-coupling reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-chloropurine from 2-Amino-6-chloropurine (Diazotization)

This protocol describes the conversion of the 2-amino group to a fluoro group.

Materials:

  • 2-Amino-6-chloropurine

  • 40% Hydrofluoroboric acid (HBF4)

  • Sodium nitrite (NaNO2)

  • Ice

Procedure:

  • Suspend 2-amino-6-chloropurine in 40% HBF4.

  • Cool the suspension to -10 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below -5 °C.

  • Stir the reaction mixture at -10 °C for 7 hours.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-fluoro-6-chloropurine.

Protocol 2: Synthesis of 6-Alkoxy-2-fluoropurines

This protocol details a one-step synthesis from 2-fluoro-6-chloropurine.[1]

Materials:

  • 2-Fluoro-6-chloropurine

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Desired alcohol (e.g., cyclohexylmethanol)

  • Acetic acid (AcOH)

  • Methanol (MeOH)

  • Water

Procedure:

  • To a solution of the desired alcohol (2.5 equivalents) in anhydrous THF under an inert atmosphere (N2), add NaH (3.0 equivalents) portion-wise.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the alkoxide.

  • Add a solution of 2-fluoro-6-chloropurine (1.0 equivalent) in anhydrous THF dropwise to the alkoxide solution.

  • Stir the reaction at room temperature for 2 hours, then heat at reflux for 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench with water, followed by neutralization with acetic acid.

  • Concentrate the mixture in vacuo and suspend the resulting solid in methanol.

  • Precipitate the product by adding water, filter, and dry to obtain the 6-alkoxy-2-fluoropurine.[1]

Protocol 3: Synthesis of 6-Amino-2-fluoropurines

This protocol describes the amination of 2-fluoro-6-chloropurine.

Materials:

  • 2-Fluoro-6-chloropurine

  • Desired amine (e.g., piperidine, aniline)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-fluoro-6-chloropurine in DMF.

  • Add the desired amine (2.0 equivalents) to the solution.

  • Heat the reaction mixture at 80 °C for 18 hours.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the 6-amino-2-fluoropurine.

Protocol 4: Synthesis of 6-Aryl-2-fluoropurines via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of a 6-halopurine with an arylboronic acid. While the specific example uses 9-benzyl-2,6-dichloropurine, the principle can be adapted for 2-fluoro-6-chloropurine.

Materials:

  • 9-Benzyl-2,6-dichloropurine (as a model for a 2-substituted-6-halopurine)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh3)4]

  • Anhydrous potassium carbonate (K2CO3)

  • Toluene

  • Celite

Procedure:

  • In an argon-purged flask, combine 9-benzyl-2,6-dichloropurine (1.0 equivalent), the arylboronic acid (1.5 equivalents), anhydrous K2CO3 (1.25 equivalents), and Pd(PPh3)4 (0.024 equivalents).[2]

  • Add anhydrous toluene via septum and stir the mixture under argon at 100 °C.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Evaporate the solvent and purify the residue by silica gel chromatography to obtain the 6-aryl-2-chloropurine product.[2] A similar procedure can be applied to 2-fluoro-6-chloropurine.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of various 6-substituted-2-fluoropurines.

Table 1: Synthesis of 6-Alkoxy-2-fluoropurines from 2-Fluoro-6-chloropurine [1][3]

Alcohol (R-OH)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
CyclohexylmethanolNaH (3.0)THFRT then reflux375
IsopropanolNaH (3.0)THFRT then reflux368
Benzyl alcoholNaH (3.0)THFRT then reflux372

Table 2: Synthesis of 6-Amino-2-fluoropurines from 2-Fluoro-6-chloropurine

Amine (R-NH2)SolventTemperature (°C)Time (h)Yield (%)
PiperidineDMF8018High
AnilineDMF8018Moderate
HexadecylamineCPG (solid support)75-902-3Good

Table 3: Suzuki-Miyaura Coupling of 9-Benzyl-2,6-dichloropurine with Arylboronic Acids [2]

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield of 6-Aryl Product (%)
Phenylboronic acidPd(PPh3)4K2CO3Toluene100285
4-Methoxyphenylboronic acidPd(PPh3)4K2CO3Toluene100290
4-Chlorophenylboronic acidPd(PPh3)4K2CO3DME/H2O100478

Visualizations

Experimental Workflow

The following diagram illustrates the general synthetic workflow for producing 6-substituted-2-fluoropurines.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products 6-Substituted-2-fluoropurines 2_Amino_6_chloropurine 2-Amino-6-chloropurine 2_Fluoro_6_chloropurine 2-Fluoro-6-chloropurine 2_Amino_6_chloropurine->2_Fluoro_6_chloropurine Diazotization (Protocol 1) 2_Fluoro_6_chloropurine_start 2-Fluoro-6-chloropurine (commercial) 2_Fluoro_6_chloropurine_start->2_Fluoro_6_chloropurine Alkoxy 6-Alkoxy-2-fluoropurine 2_Fluoro_6_chloropurine->Alkoxy R-OH, NaH (Protocol 2) Amino 6-Amino-2-fluoropurine 2_Fluoro_6_chloropurine->Amino R-NH2 (Protocol 3) Aryl 6-Aryl-2-fluoropurine 2_Fluoro_6_chloropurine->Aryl Ar-B(OH)2, Pd(0) (Protocol 4) G Dihalopurine 2,6-Dihalopurine LRX Leucine-Rich Repeat Extensin Proteins (LRXs) Dihalopurine->LRX Binds to/Interacts with H_ATPase Plasma Membrane H+-ATPase LRX->H_ATPase Regulates RALF RALF Peptide RALF->LRX Binds to Phosphorylation H+-ATPase Phosphorylation H_ATPase->Phosphorylation Undergoes Stomatal_Opening Stomatal Opening Phosphorylation->Stomatal_Opening Inhibits

References

Application Notes & Protocols: 6-Chloro-2-fluoropurine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-2-fluoropurine is a versatile heterocyclic fragment that serves as a valuable starting point in fragment-based drug design (FBDD). Its purine scaffold is a common motif in many biologically active molecules, particularly kinase inhibitors and antiviral agents. The presence of two distinct halogen atoms at the 2 and 6 positions offers opportunities for selective and differential chemical modification, making it an attractive fragment for exploring the chemical space of a target's binding site. These notes provide an overview of the application of this compound in FBDD, including experimental protocols for fragment screening and hit validation.

Key Features of this compound as a Fragment:

  • Privileged Scaffold: The purine core is a well-established pharmacophore that can mimic the endogenous ligand adenosine triphosphate (ATP), making it particularly suitable for targeting ATP-binding sites in kinases.

  • Dual-Halogenation: The chlorine and fluorine substituents provide vectors for chemical elaboration. The differential reactivity of the C-Cl and C-F bonds allows for selective chemistry to grow the fragment into a more potent lead compound.

  • Favorable Physicochemical Properties: As a low molecular weight compound, this compound generally adheres to the "Rule of Three" for fragments, possessing good solubility and a high ligand efficiency potential.

Data Presentation

While specific public domain data for this compound as a screening fragment is limited, the following tables represent typical quantitative data that would be generated during an FBDD campaign.

Table 1: Biophysical Screening Hit Summary

This table summarizes the initial hit data from primary biophysical screens. The values are representative examples.

Fragment IDMolecular Weight (Da)Screening MethodSignal/ResponseHit Confirmation
6-C-2-F-Purine 172.55Thermal Shift (DSF)ΔTm = 2.1 °CConfirmed
6-C-2-F-Purine 172.55Surface Plasmon Resonance (SPR)85 RUConfirmed
6-C-2-F-Purine 172.5519F NMRChemical Shift PerturbationConfirmed

Table 2: Hit Validation and Affinity Determination

This table presents representative data from secondary assays to confirm binding and determine the affinity of the fragment hit.

Fragment IDValidation MethodDissociation Constant (KD)Ligand Efficiency (LE)
6-C-2-F-Purine Isothermal Titration Calorimetry (ITC)350 µM0.38
6-C-2-F-Purine Surface Plasmon Resonance (SPR)420 µM0.37
6-C-2-F-Purine 1H-15N HSQC NMR500 µM0.36

Experimental Protocols

The following are detailed protocols for key experiments in an FBDD campaign using this compound.

Protocol 1: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)

Objective: To identify fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).

Materials:

  • Target protein (e.g., a kinase) at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well or 384-well qPCR plates.

  • Real-time PCR instrument capable of performing a thermal melt.

Methodology:

  • Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye. For a 20 µL final reaction volume, mix 2 µL of 2 mg/mL protein, 0.2 µL of 5000x SYPRO Orange, and 15.8 µL of buffer per well.

  • Fragment Addition: Add 2 µL of a 10 mM intermediate dilution of this compound in buffer to the appropriate wells to achieve a final fragment concentration of 1 mM. For control wells, add 2 µL of buffer containing 1% DMSO.

  • Plate Sealing and Incubation: Seal the plate and centrifuge briefly. Incubate at room temperature for 30 minutes.

  • Thermal Melt: Place the plate in the real-time PCR instrument. Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, collecting fluorescence data at each interval.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant increase in Tm (ΔTm > 2°C) in the presence of the fragment compared to the DMSO control indicates a potential hit.

Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

Objective: To confirm the direct binding of this compound to the target protein and to determine the binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Target protein.

  • This compound serial dilutions in running buffer (e.g., 1000 µM to 15.6 µM).

Methodology:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Activate the surface with EDC/NHS, inject the protein solution, and then block remaining active sites with ethanolamine.

  • Binding Analysis:

    • Equilibrate the system with running buffer.

    • Inject a series of concentrations of this compound over the immobilized protein surface and a reference flow cell.

    • Monitor the change in response units (RU) in real-time.

    • After each injection, regenerate the surface if necessary using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the dissociation constant (KD).

Protocol 3: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the target protein in complex with this compound to understand the binding mode.

Materials:

  • Crystals of the target protein.

  • This compound solution (e.g., 10-50 mM in a cryoprotectant solution compatible with the protein crystals).

  • Cryo-loops.

  • Liquid nitrogen.

  • Synchrotron X-ray source.

Methodology:

  • Crystal Soaking: Transfer a protein crystal from its mother liquor to a solution containing the cryoprotectant and a high concentration of this compound. The soaking time can vary from minutes to hours.

  • Cryo-cooling: Pick up the soaked crystal using a cryo-loop and flash-cool it in liquid nitrogen.

  • Data Collection: Mount the frozen crystal on the goniometer of the X-ray beamline and collect diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Build the this compound molecule into the resulting electron density map.

    • Refine the protein-fragment complex structure to obtain a high-resolution model.

Mandatory Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screen Primary Screen Fragment Library->Primary Screen e.g., DSF, SPR Hit Identification Hit Identification Primary Screen->Hit Identification Biophysical Validation Biophysical Validation Hit Identification->Biophysical Validation e.g., ITC, NMR Affinity Determination Affinity Determination Biophysical Validation->Affinity Determination Structural Biology Structural Biology Affinity Determination->Structural Biology e.g., X-ray, NMR Structure-Based Design Structure-Based Design Structural Biology->Structure-Based Design Synthesis of Analogs Synthesis of Analogs Structure-Based Design->Synthesis of Analogs Lead Compound Lead Compound Synthesis of Analogs->Lead Compound

Caption: A typical workflow for a fragment-based drug design (FBDD) campaign.

Purine_Scaffold_Elaboration cluster_0 Structure-Activity Relationship (SAR) by Synthesis FragmentHit This compound Hit Vector1 Modification at C6 (Cl) FragmentHit->Vector1 Vector2 Modification at C2 (F) FragmentHit->Vector2 Vector3 Modification at N9 FragmentHit->Vector3 PotentLead Potent Lead Compound Vector1->PotentLead Vector2->PotentLead Vector3->PotentLead

Caption: Chemical elaboration strategy for the this compound fragment hit.

Application Notes and Protocols for the N9-Alkylation of 6-Chloro-2-fluoropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N9-alkylation of purine scaffolds is a critical transformation in the synthesis of a vast array of biologically active molecules, including antiviral and anticancer agents. This document provides detailed experimental procedures for the selective N9-alkylation of 6-Chloro-2-fluoropurine, a versatile starting material in medicinal chemistry. The protocols outlined below are based on established methodologies and are designed to provide researchers with reliable and reproducible methods for obtaining N9-alkylated purine derivatives. Key considerations for achieving high regioselectivity and yield are discussed, and quantitative data from representative procedures are summarized for comparative purposes.

Introduction

Purine alkylation can often result in a mixture of N9 and N7 regioisomers, with the N9 isomer typically being the desired product in drug discovery programs.[1][2] The regioselectivity of the alkylation is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the base, and the solvent employed.[3] This application note details robust protocols for the N9-alkylation of this compound, a key intermediate for the synthesis of various therapeutic candidates. The physical properties of this compound are listed in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number1651-29-2[4]
Molecular FormulaC₅H₂ClFN₄[5]
Molecular Weight172.55 g/mol [5]
Melting Point157-163 °C[4][5]
AppearanceSolid[4]
Storage2-8°C[4][5]

Experimental Protocols

Two primary methods for the N9-alkylation of this compound are presented: a classical approach using a strong base and a rapid method utilizing tetrabutylammonium fluoride.

Protocol 1: N9-Alkylation using Sodium Hydride

This protocol is a standard and widely used method for the alkylation of purines.[2]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., ethyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography[6]

  • Hexane and Ethyl acetate for chromatography[6]

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N9-alkylated product.[6]

Protocol 2: Rapid N9-Alkylation using Tetrabutylammonium Fluoride (TBAF)

This method offers a mild and rapid alternative for N9-alkylation, often with high yields and selectivity.[7]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Alkylating agent (e.g., ethyl iodide, benzyl bromide)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography[6]

  • Dichloromethane and Methanol for chromatography[6]

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add the alkylating agent (1.5 eq).

  • Add TBAF solution (1.5 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 10-30 minutes.[7]

  • Upon completion, quench the reaction with water.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the pure N9-alkylated product.[6]

Data Presentation

Table 2: Summary of Reaction Conditions and Yields for N9-Alkylation of Purine Analogs

MethodBase/ReagentSolventAlkylating AgentTimeTemperatureYield (%)Reference
Protocol 1 Analog NaHDMFEthyl Iodide-RT-[2]
Protocol 1 Analog K₂CO₃DMFAlkyl Halide---[3]
Protocol 2 TBAFTHFVarious Halides10 minRTHigh[7]
Vorbrüggen Analog SnCl₄, BSAACNtert-Butyl Bromide5 h80 °C39[8]

Note: Yields are highly dependent on the specific alkylating agent and substrate. The data presented are representative examples from the literature for analogous systems.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent add_base Add Base (e.g., NaH) or Reagent (e.g., TBAF) start->add_base stir1 Stir at specified temperature add_base->stir1 add_alkyl Add Alkylating Agent stir1->add_alkyl stir2 Stir and Monitor (TLC) add_alkyl->stir2 quench Quench Reaction stir2->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated N9-Alkylated Product purify->product

Caption: Experimental workflow for the N9-alkylation of this compound.

G cluster_reactants Reactants cluster_products Products Purine This compound N9_Product N9-Alkyl-6-chloro-2-fluoropurine (Major Product) Purine->N9_Product  Regioselective  Alkylation N7_Product N7-Alkyl-6-chloro-2-fluoropurine (Minor Byproduct) Purine->N7_Product  Minor Pathway AlkylHalide Alkyl Halide (R-X) AlkylHalide->N9_Product AlkylHalide->N7_Product Base Base (e.g., NaH, K₂CO₃) or Reagent (e.g., TBAF) Base->N9_Product Base->N7_Product Salt Salt (e.g., NaX) Base->Salt

Caption: Reaction pathway for the N9-alkylation of this compound.

References

Application Notes and Protocols: The Strategic Use of 6-Chloro-2-fluoropurine in the Generation of Purine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology and virology. The systematic synthesis and screening of purine libraries are therefore a critical component of modern drug discovery pipelines. 6-Chloro-2-fluoropurine has emerged as a highly versatile and strategic starting material for the construction of these libraries. Its differential reactivity at the C2 and C6 positions, governed by the distinct electronic properties of the fluorine and chlorine substituents, allows for controlled, sequential nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of a wide array of chemical functionalities at these positions, facilitating the rapid generation of diverse and well-defined purine libraries for screening against various biological targets.

These application notes provide a comprehensive overview of the utility of this compound in the preparation of purine libraries, with a particular focus on the development of cyclin-dependent kinase (CDK) inhibitors. Detailed experimental protocols for the synthesis of a 2,6-disubstituted purine library are provided, along with a summary of structure-activity relationship (SAR) data and visualizations of the relevant biological pathway and experimental workflow.

Key Advantages of this compound in Purine Library Synthesis

  • Orthogonal Reactivity: The fluorine atom at the C2 position is significantly more susceptible to nucleophilic attack than the chlorine atom at the C6 position. This difference in reactivity allows for selective and sequential substitution, enabling the introduction of one set of building blocks at the C2 position, followed by a different set at the C6 position.

  • Versatility in Derivatization: A broad range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the halogen atoms, leading to a vast chemical space of 2,6-disubstituted purines.

  • Foundation for Potent Bioactive Molecules: The purine scaffold is a well-established "privileged structure" that can interact with a variety of biological targets. Libraries derived from this compound have yielded potent inhibitors of important drug targets, most notably cyclin-dependent kinases (CDKs).[1][2]

Application: Synthesis of a 2,6-Disubstituted Purine Library for CDK Inhibition

Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle.[3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4][5] The following protocols describe the synthesis of a library of 2,6-disubstituted purines based on the this compound scaffold, aimed at identifying potent and selective CDK2 inhibitors.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-6-chloropurines

This protocol describes the selective substitution of the fluorine atom at the C2 position with a primary or secondary amine.

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired amine (1.1 eq).

  • Add a base, such as triethylamine (2.0 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-amino-6-chloropurine derivative.

Protocol 2: General Procedure for the Synthesis of 2-Amino-6-alkoxypurines

This protocol describes the subsequent substitution of the chlorine atom at the C6 position with an alkoxide.

  • To a solution of the 2-amino-6-chloropurine derivative (1.0 eq) from Protocol 1 in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add the desired alcohol (1.5 eq).

  • Add a strong base, such as sodium hydride (1.5 eq, 60% dispersion in mineral oil), portion-wise at 0 °C. Caution: Sodium hydride is highly reactive and should be handled with care under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 2-amino-6-alkoxypurine derivative.

Data Presentation: Structure-Activity Relationship of 2,6-Disubstituted Purine Analogs as CDK2 Inhibitors

The following table summarizes the inhibitory activity of a selection of 2,6-disubstituted purine analogs against CDK2/cyclin A. The data is compiled from published literature and illustrates the impact of different substituents at the C2 and C6 positions on biological activity.[1][6]

Compound IDR2 SubstituentR6 SubstituentCDK2/cyclin A IC50 (nM)
1 -NH(isopropyl)-O(cyclohexylmethyl)500
2 -NH(cyclopropyl)-O(cyclohexylmethyl)250
3 -NH(aniline)-O(cyclohexylmethyl)85
4 -NH(4-fluoroaniline)-O(cyclohexylmethyl)60
5 -NH(isopropyl)-O(benzyl)750
6 -NH(isopropyl)-NH(benzyl)>10000
7 -NH(aniline)-NH(benzyl)2500

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a biological process. Lower IC50 values indicate higher potency.

Visualizations

Signaling Pathway

CDK2_Signaling_Pathway Growth_Factors Growth Factors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK Cyclin_D Cyclin D Synthesis Ras_Raf_MEK_ERK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E Synthesis E2F->Cyclin_E Promotes Transcription S_Phase_Entry S-Phase Entry (DNA Replication) E2F->S_Phase_Entry Promotes Transcription CDK2 CDK2 Cyclin_E->CDK2 Activates CDK2->Rb Phosphorylates (inactivates) Purine_Inhibitor 2,6-Disubstituted Purine Inhibitor Purine_Inhibitor->CDK2 Inhibits

Caption: CDK2 signaling pathway in cell cycle progression and its inhibition.

Experimental Workflow

Purine_Library_Workflow Start This compound Step1 Step 1: C2 Amination (Parallel Synthesis) Start->Step1 Intermediate_Library 2-Amino-6-chloropurine Intermediate Library Step1->Intermediate_Library Step2 Step 2: C6 Alkoxylation (Parallel Synthesis) Intermediate_Library->Step2 Final_Library 2,6-Disubstituted Purine Final Library Step2->Final_Library Screening High-Throughput Screening (e.g., CDK2 Kinase Assay) Final_Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Hit_to_Lead Hit-to-Lead Optimization SAR->Hit_to_Lead

Caption: Workflow for purine library synthesis and screening.

Conclusion

This compound is a powerful and efficient starting material for the construction of diverse purine libraries. The orthogonal reactivity of its two halogen substituents enables a modular and systematic approach to the synthesis of 2,6-disubstituted purines. As demonstrated with the example of CDK inhibitors, this strategy allows for the exploration of structure-activity relationships and the identification of potent and selective lead compounds for drug discovery programs. The protocols and workflows presented herein provide a solid foundation for researchers to leverage the potential of this compound in their own library synthesis and drug discovery efforts.

References

Troubleshooting & Optimization

Optimizing yield and purity in 6-Chloro-2-fluoropurine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-fluoropurine. Our aim is to help you optimize for both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: The most prevalent starting materials for the synthesis of this compound are 2-amino-6-chloropurine and 2,6-dichloropurine. The choice of precursor often dictates the primary synthesis route.

Q2: Which synthetic route is most commonly employed for laboratory-scale synthesis?

A2: The Balz-Schiemann reaction is a frequently utilized method for introducing fluorine to the purine ring.[1][2] This reaction involves the diazotization of 2-amino-6-chloropurine to form a diazonium salt, which is then thermally decomposed to yield this compound.[2]

Q3: Are there alternative methods to the Balz-Schiemann reaction?

A3: Yes, other methods include:

  • Halogen Exchange (Halex) Reaction: This involves the substitution of a chlorine atom with fluorine. While a common strategy for fluorination, specific examples for this compound synthesis are less detailed in the provided literature.

  • Synthesis from 2,6-Dichloropurine: This route involves the selective nucleophilic aromatic substitution (SNAr) of the chlorine at the 2-position with a fluoride source.

  • Trimethylammonio Group Displacement: A newer approach involves converting the 6-chloro group to a trimethylammonio group, which is then displaced by fluoride using a reagent like tetrabutylammonium fluoride (TBAF).[3]

Q4: What are the key safety considerations when performing a Balz-Schiemann reaction?

A4: The thermal decomposition of the intermediate diazonium salts can be highly exothermic and presents a risk of explosion.[4] It is crucial to have good temperature control and to perform the reaction in a well-ventilated fume hood. The use of an inert solvent can help to moderate the reaction.[4]

Troubleshooting Guides

Low Yield in the Balz-Schiemann Reaction
Potential Cause Recommended Solution
Incomplete Diazotization Ensure the reaction temperature is maintained at a low level (e.g., -15 °C) during the addition of the diazotizing agent (e.g., NaNO2).[5] Use a sufficient excess of the diazotizing agent and fluoroboric acid (HBF4).
Suboptimal Decomposition Conditions The decomposition of the diazonium salt is temperature-sensitive. The optimal temperature can vary depending on the specific substrate and solvent. A gradual increase in temperature is recommended to find the ideal decomposition point without promoting side reactions. The use of low- or non-polar solvents like chlorobenzene or hexane can improve yields at lower temperatures.[6]
Instability of the Diazonium Intermediate While aryl diazonium tetrafluoroborate salts are often stable enough to be isolated, their stability can vary.[4] Minimizing the time between isolation and the subsequent decomposition step can be beneficial. In-situ generation and decomposition of the diazonium salt is an alternative strategy to avoid isolation.[4]
Side Reactions The aryl cation intermediate in the SN1-type mechanism is highly reactive and can be trapped by other nucleophiles present in the reaction mixture.[2] Ensure the reaction is free from significant water content, which could lead to the formation of hydroxy-purine byproducts.
Formation of Impurities
Potential Cause Recommended Solution
Hydrolysis of Chloro Groups During workup or purification, the chloro group at the 6-position can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of the corresponding hypoxanthine derivative. Maintain neutral or slightly acidic conditions during aqueous workup.
Incomplete Reaction Unreacted starting material (e.g., 2-amino-6-chloropurine) can be a major impurity. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
Formation of Isomeric Byproducts In syntheses involving substitutions on the purine ring, the formation of isomers can occur. Careful control of reaction conditions (temperature, stoichiometry) is crucial. Purification by column chromatography or recrystallization is often necessary to separate the desired product from isomers.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction

This protocol is adapted from a general procedure for the synthesis of 6-Chloro-2-fluoro-9H-purine from 2-amino-6-chloropurine.[5]

Materials:

  • 2-amino-6-chloro-9H-purine

  • 0.3 M Sodium Nitrite (NaNO2) aqueous solution

  • 48% Fluoroboric Acid (HBF4) aqueous solution

  • 50% Sodium Hydroxide (NaOH) aqueous solution

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Create a suspension of 2-amino-6-chloro-9H-purine (e.g., 6.0 g, 35.4 mmol) in a suitable reaction vessel and cool to -15 °C with vigorous stirring.

  • Slowly add a 0.3 M aqueous solution of NaNO2 (e.g., 200 mL, 60 mmol) dropwise to the suspension.

  • Subsequently, add a 48% aqueous solution of HBF4 (e.g., 120 mL, 0.92 mol) over a period of 75 minutes, maintaining the low temperature.

  • Allow the reaction mixture to stir at room temperature for 20 minutes. The solution should appear light yellow.

  • Cool the reaction mixture back down to -15 °C.

  • Neutralize the mixture to a pH of 6.0 using a 50% aqueous solution of NaOH.

  • Remove the water under vacuum to obtain an orange solid.

  • Purify the crude product by silica gel column chromatography using a 90:10 mixture of dichloromethane and methanol as the eluent.

  • The final product, 6-Chloro-2-fluoro-9H-purine, is obtained as a white solid.

Yield Data: A reported yield for this procedure is 49.1%.[5]

Reactant Molar Equivalent
2-amino-6-chloro-9H-purine1.0
Sodium Nitrite~1.7
Fluoroboric Acid~26

Visualizations

Balz_Schiemann_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Decomposition 2_amino_6_chloropurine 2-Amino-6-chloropurine NaNO2_HBF4 NaNO2, HBF4 -15°C 2_amino_6_chloropurine->NaNO2_HBF4 Reacts with Diazonium_Salt Diazonium Tetrafluoroborate Intermediate NaNO2_HBF4->Diazonium_Salt Forms Heat Thermal Decomposition Diazonium_Salt->Heat Undergoes Final_Product This compound Heat->Final_Product Yields Byproducts N2 + BF3 Heat->Byproducts Releases

Caption: Workflow for the Balz-Schiemann synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reaction_Completion Reaction Complete? Start->Check_Reaction_Completion Check_Side_Products Side Products Present? Check_Reaction_Completion->Check_Side_Products Yes Incomplete_Reaction Incomplete Reaction: - Extend reaction time - Increase temperature slightly Check_Reaction_Completion->Incomplete_Reaction No Hydrolysis_Product Hydrolysis Product: - Maintain neutral/acidic pH during workup Check_Side_Products->Hydrolysis_Product Yes (Hydrolysis) Other_Impurity Other Impurities: - Optimize stoichiometry - Purify via chromatography Check_Side_Products->Other_Impurity Yes (Other) Optimize_Conditions Optimize Reaction Conditions: - Adjust temperature - Change solvent Check_Side_Products->Optimize_Conditions No

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Suzuki Coupling of 6-Chloro-2-fluoropurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 6-chloro-2-fluoropurine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: The three most prevalent side reactions are:

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid, which is replaced by a C-H bond. This leads to the formation of an arene byproduct from the boronic acid reagent.

  • Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.[1]

  • Dehalogenation: The replacement of the chlorine atom on the this compound with a hydrogen atom, resulting in the formation of 2-fluoropurine.

Q2: Which halogen is more reactive in the Suzuki coupling of this compound?

A2: In dihalopurines, the reactivity of the halogens in Suzuki couplings generally follows the order I > Br > Cl. For this compound, the chlorine at the C6 position is the reactive site for the Suzuki coupling. The C-F bond is generally unreactive under typical Suzuki conditions.

Q3: What are the key factors influencing the success of the Suzuki coupling of this compound?

A3: The critical parameters for a successful coupling are the choice of catalyst, base, and solvent system, as well as the electronic nature of the boronic acid coupling partner. Reaction temperature and the rigorous exclusion of oxygen are also crucial for minimizing side reactions.

Q4: When should I use anhydrous versus aqueous reaction conditions?

A4: The choice of solvent system often depends on the electronic properties of the boronic acid. For couplings with electron-rich arylboronic acids, anhydrous conditions (e.g., in toluene) are often superior. Conversely, electron-deficient arylboronic acids and alkenylboronic acids may require aqueous conditions (e.g., in a DME/water mixture) to proceed efficiently.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

Low or no yield of the 6-aryl-2-fluoropurine can be attributed to several factors, from reagent quality to suboptimal reaction conditions.

Potential Cause Recommendation Rationale
Inactive Catalyst Use a fresh, high-quality palladium catalyst. Consider screening different catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf).Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation.
Inappropriate Base Screen different bases. K₂CO₃ and K₃PO₄ are commonly effective for couplings with halopurines.The base is crucial for the activation of the boronic acid in the transmetalation step. The optimal base can be substrate-dependent.
Poor Solvent Choice For electron-rich boronic acids, try anhydrous toluene. For electron-poor boronic acids, a mixture of DME and water is often effective.The solvent affects the solubility of reagents and the stability of catalytic intermediates.
Low Reaction Temperature Gradually increase the reaction temperature, typically in the range of 80-110 °C.Insufficient temperature can lead to a slow reaction rate and incomplete conversion.
Protodeboronation of Boronic Acid Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. Minimize reaction time and temperature.Boronic esters are generally more stable towards protodeboronation than their corresponding acids.
Problem 2: Significant Formation of Side Products

The presence of significant byproducts can complicate purification and reduce the yield of the desired product.

Side Product Observed Potential Cause Mitigation Strategy
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1]
Dehalogenation of this compound Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation.Ensure anhydrous conditions if appropriate for the specific coupling. The choice of ligand can also influence this side reaction.
Protodeboronation Product Unstable boronic acid, presence of water, and/or high temperature.Use a more stable boronic ester. For aqueous systems, consider using a milder base and the lowest effective temperature.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene for electron-rich boronic acids, or a 4:1 mixture of DME/water for electron-poor boronic acids)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound, the boronic acid, and the base.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Suzuki Catalytic Cycle and Common Side Reactions

Suzuki_Side_Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X = this compound ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation (R-B(OH)₂ + Base) ArPdX->Transmetalation Dehalogenation Dehalogenation ArPdX->Dehalogenation ArPdR Ar-Pd(II)-R Transmetalation->ArPdR R-B(OH)₂ RedElim Reductive Elimination ArPdR->RedElim Product Ar-R (Desired Product) RedElim->Product Product->Pd0 Regenerates Catalyst ArH Ar-H Dehalogenation->ArH Protodeboronation Protodeboronation RH R-H Protodeboronation->RH RBOH2 R-B(OH)₂ RBOH2->Protodeboronation Homocoupling Homocoupling (O₂) RBOH2->Homocoupling RR R-R Homocoupling->RR

Caption: The catalytic cycle of the Suzuki-Miyaura coupling and major side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Desired Product CheckReagents 1. Verify Reagent Quality - Fresh Catalyst? - Pure Boronic Acid/Ester? - Dry, Degassed Solvents? Start->CheckReagents CheckConditions 2. Evaluate Reaction Conditions - Correct Base? - Optimal Solvent System? - Adequate Temperature? CheckReagents->CheckConditions Reagents OK AnalyzeByproducts 3. Analyze Crude Mixture for Byproducts - Homocoupling? - Dehalogenation? - Protodeboronation? CheckConditions->AnalyzeByproducts Conditions Appear Correct OptimizeCatalyst 4. Optimize Catalyst System - Screen different Pd sources - Screen different ligands AnalyzeByproducts->OptimizeCatalyst Side Reactions Identified OptimizeBaseSolvent 5. Optimize Base and Solvent - Screen alternative bases - Adjust solvent polarity/composition OptimizeCatalyst->OptimizeBaseSolvent AddressSideReactions 6. Address Specific Side Reactions - Rigorous degassing for homocoupling - Use boronic ester for protodeboronation OptimizeBaseSolvent->AddressSideReactions Success Improved Yield AddressSideReactions->Success

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

References

Troubleshooting SNAr reactions of 6-Chloro-2-fluoropurine with weak nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 6-chloro-2-fluoropurine in Nucleophilic Aromatic Substitution (SNAr) reactions, particularly with weak nucleophiles.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with this compound and a weak nucleophile (e.g., an aniline or a phenol) not proceeding or showing low yield?

A1: Several factors can contribute to low reactivity in this scenario:

  • Nucleophile Basicity: Weak nucleophiles, by their nature, are less reactive. The reaction may require more forcing conditions (higher temperature, longer reaction time) to proceed.

  • Inadequate Activation: The purine ring itself is electron-deficient, but weak nucleophiles may require additional activation of the substrate. The use of an acid catalyst can enhance the electrophilicity of the purine ring.[1][2]

  • Incorrect Base or Solvent: The choice of base and solvent is critical. A base that is too weak may not sufficiently deprotonate the nucleophile (if required), while a solvent that cannot stabilize the charged intermediate (Meisenheimer complex) will hinder the reaction.[3][4][5]

  • Leaving Group Reactivity: While fluoride is typically a better leaving group than chloride in SNAr reactions due to its high electronegativity, this is not always the case, especially with weak nucleophiles.[6] Under certain conditions, particularly without an acid catalyst, the reactivity order for reactions with anilines can be I > Br > Cl > F.[1][2]

Q2: I am observing substitution at the C2 position instead of the desired C6 position. How can I improve regioselectivity?

A2: The C2 position is generally more electron-deficient than the C6 position in purines, which can lead to competitive substitution. To favor substitution at C6:

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered C6 position.

  • Temperature Control: Lowering the reaction temperature may improve selectivity, as the reaction at the more reactive C2 site might have a lower activation energy.

  • Catalyst Choice: The choice of catalyst can influence regioselectivity. Experiment with different Lewis or Brønsted acids.

Q3: What is the recommended starting point for optimizing the reaction conditions?

A3: A good starting point for optimization would be:

  • Solvent: A polar aprotic solvent such as DMF, DMSO, or acetonitrile (MeCN).[3]

  • Base: A non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K2CO3).[3]

  • Temperature: Start at room temperature and gradually increase to 80-120 °C if no reaction is observed.

  • Monitoring: Use TLC or LC-MS to monitor the reaction progress.

If the reaction is still sluggish, consider the addition of an acid catalyst.

Q4: How does acid catalysis work in this reaction, and which acid should I use?

A4: Acid catalysis, typically with an acid like trifluoroacetic acid (TFA), can significantly accelerate SNAr reactions with weak nucleophiles.[1][2] The acid protonates the purine ring, most likely at the N7 position.[1][2] This protonation increases the electron deficiency of the ring system, making it more susceptible to attack by a weak nucleophile. With the addition of TFA, the reactivity order of the halogens can be reversed to F > I > Br > Cl.[1][2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Reaction or Low Conversion 1. Insufficiently activated nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Purine ring is not sufficiently electrophilic.1. If using a protic nucleophile, consider pre-treating with a strong, non-nucleophilic base (e.g., NaH) to generate the corresponding anion. Use a base like DBU or K2CO3.[3] 2. Gradually increase the reaction temperature, for example, in 20 °C increments. 3. Switch to a more polar aprotic solvent like DMSO or DMF.[3][4][5] 4. Add a catalytic amount of a Brønsted acid like TFA to protonate and activate the purine ring.[1][2]
Formation of Multiple Products 1. Substitution at both C2 and C6 positions. 2. Side reactions involving the nucleophile or product.1. Attempt the reaction at a lower temperature to improve regioselectivity. Screen different solvents. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Use purified reagents and solvents.
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Presence of water or other reactive impurities. 3. Strong base causing degradation.1. Lower the reaction temperature. 2. Use anhydrous solvents and reagents. 3. Use a milder base (e.g., switch from KOH to K2CO3).

Quantitative Data Summary

The following tables summarize reaction conditions from literature for SNAr reactions involving halogenated purines and related substrates. This data can serve as a guide for setting up your experiments.

Table 1: Effect of Base and Solvent on SNAr Yield

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-Fluorobiphenyl2-Phenylpropionitrilet-Bu-P4Toluene801839
4-Fluorobiphenyl2-Phenylpropionitrilet-Bu-P4 + 4Å MSToluene801891[7]
4-Fluorobiphenyl2-Phenylpropionitrilet-Bu-P4 + 4Å MS1,4-Dioxane801881[7]
4-Fluorobiphenyl2-Phenylpropionitrilet-Bu-P4 + 4Å MSCyclohexane801887[7]
4-Fluorobiphenyl2-Phenylpropionitrilet-Bu-P4 + 4Å MSDMF801856[7]

Table 2: Reactivity of 6-Halopurines with Aniline

6-Halopurine DerivativeCatalystTemperature (°C)Observation
6-IodopurineNone70Fastest reaction, induction period of ~50 min[2]
6-BromopurineNone70Slower than iodo
6-ChloropurineNone70Slower than bromo
6-FluoropurineNone70Slowest reaction, induction period of ~6 h[2]
6-Fluoropurine2 equiv. TFA50Fastest reaction[1][2]
6-Iodopurine2 equiv. TFA50Slower than fluoro[1][2]
6-Bromopurine2 equiv. TFA50Slower than iodo[1][2]
6-Chloropurine2 equiv. TFA50Slowest reaction[1][2]

Experimental Protocols

General Protocol for SNAr of this compound with an Amine Nucleophile:

  • To a solution of this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO), add the amine nucleophile (1.1 - 1.5 eq).[8]

  • Add a base such as K2CO3 or Et3N (2.0 eq).[8]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC or LC-MS.[8]

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography.[8]

Protocol for Acid-Catalyzed SNAr with a Weak Amine Nucleophile:

  • Dissolve this compound (1.0 eq) and the aniline nucleophile (1.1-1.5 eq) in anhydrous acetonitrile.

  • Add trifluoroacetic acid (TFA) (1.0-2.0 eq) to the mixture.

  • Stir the reaction at the desired temperature (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

SNAr_Troubleshooting_Workflow start Start: Low/No Conversion check_temp Increase Temperature? start->check_temp change_solvent Change Solvent? check_temp->change_solvent No Improvement success Reaction Successful check_temp->success Yes add_catalyst Add Acid Catalyst (TFA)? change_solvent->add_catalyst No Improvement change_solvent->success Yes check_base Change Base? add_catalyst->check_base No Improvement add_catalyst->success Yes check_base->success Yes failure Consult Further Literature check_base->failure No Improvement

Caption: Troubleshooting workflow for low conversion in SNAr reactions.

SNAr_Mechanism cluster_0 SNAr Reaction Pathway Reactants This compound + Nucleophile (Nu-H) Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer_Complex Nucleophilic Attack Product Substituted Purine + H-Cl Meisenheimer_Complex->Product Loss of Leaving Group (Cl-)

Caption: Simplified mechanism of the SNAr reaction.

References

Improving the regioselectivity of 6-Chloro-2-fluoropurine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving 6-Chloro-2-fluoropurine.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity (N9 vs. N7 substitution) of reactions with this compound?

A1: The regioselectivity of nucleophilic substitution on the purine ring of this compound is primarily influenced by a combination of electronic and steric factors, as well as the reaction conditions. Key factors include:

  • Nature of the Electrophile: Bulky electrophiles tend to favor substitution at the less sterically hindered N9 position.

  • Reaction Conditions: Kinetically controlled conditions (e.g., lower temperatures) often favor the formation of the N7-isomer, while thermodynamically controlled conditions (e.g., higher temperatures) typically lead to the more stable N9-isomer.[1]

  • Solvent: The polarity of the solvent can influence the reaction pathway. Aprotic solvents are commonly used.

  • Base: The choice of base can affect the deprotonation of the purine ring and influence the nucleophilicity of the nitrogen atoms.

  • Protecting Groups: The presence of protecting groups on the purine ring can direct the substitution to a specific nitrogen atom.

Q2: How does the 2-fluoro substituent in this compound affect its reactivity and regioselectivity compared to 6-chloropurine?

A2: The electron-withdrawing nature of the fluorine atom at the C2 position decreases the electron density of the purine ring system, making it more susceptible to nucleophilic attack compared to 6-chloropurine. This can also influence the relative nucleophilicity of the N7 and N9 positions. While specific quantitative data for this compound is limited in the literature, the general principles of regioselectivity observed for 6-chloropurine are expected to be a good starting point for optimization.

Q3: I am getting a mixture of N9 and N7 isomers. How can I improve the selectivity for the N9 isomer?

A3: To favor the formation of the N9 isomer, you should aim for thermodynamically controlled reaction conditions. Consider the following adjustments:

  • Increase the reaction temperature: Heating the reaction mixture can promote the conversion of the less stable N7 isomer to the more stable N9 isomer.[1]

  • Use a less bulky electrophile: If possible, using a smaller electrophile can reduce steric hindrance at the N9 position.

  • Prolong the reaction time: Allowing the reaction to proceed for a longer duration can help it reach thermodynamic equilibrium, favoring the N9 product.

  • Choice of Solvent and Base: Experiment with different solvent and base combinations. For instance, using NaH in DMF is a common condition for N9 alkylation.

Q4: How can I selectively synthesize the N7 isomer?

A4: Selective synthesis of the N7 isomer typically requires kinetically controlled conditions. Here are some strategies:

  • Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can trap the kinetically favored N7 product.

  • Use a bulky electrophile: A sterically demanding electrophile will preferentially attack the more accessible N7 position.

  • Specific Reagents: Certain methodologies, like the use of silylated purines with a Lewis acid catalyst (e.g., SnCl₄), have been shown to favor N7 substitution under specific conditions.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Incomplete deprotonation of the purine. 2. Low reactivity of the electrophile. 3. Reaction temperature is too low.1. Use a stronger base or increase the equivalents of the base. 2. Use a more reactive electrophile (e.g., convert an alcohol to a tosylate or mesylate). 3. Gradually increase the reaction temperature.
Formation of multiple products (besides N7/N9 isomers) 1. Side reactions at other positions of the purine ring. 2. Decomposition of starting material or product.1. Use milder reaction conditions. 2. Protect other reactive functional groups if present. 3. Ensure the reaction is performed under an inert atmosphere to prevent degradation.
Difficulty in separating N7 and N9 isomers Isomers have very similar polarities.1. Optimize column chromatography conditions (e.g., use a different solvent system, a longer column, or a different stationary phase). 2. Consider preparative HPLC for difficult separations. 3. Recrystallization might be an option if one isomer is significantly less soluble.
Poor regioselectivity Reaction conditions are not optimized for either kinetic or thermodynamic control.1. For N9 selectivity, increase the temperature and reaction time. 2. For N7 selectivity, decrease the temperature and use a bulkier reagent if possible. 3. Refer to the quantitative data tables below for starting conditions based on similar substrates.

Data Presentation

The following tables summarize reaction conditions and regioselectivity for the alkylation of 6-chloropurine, which can serve as a valuable starting point for optimizing reactions with this compound.

Table 1: Regioselective N7-tert-Alkylation of 6-Chloropurine [1]

EntryElectrophileCatalystSolventTemp (°C)Time (h)N7:N9 Ratio
1tert-Butyl bromideSnCl₄DCErt1995:5
2tert-Butyl bromideSnCl₄ACNrt1980:20
32-Bromo-2-methylbutaneSnCl₄DCErt24>95:5

Table 2: Regioselective N9-tert-Alkylation of 6-Chloropurine [1]

EntryElectrophileCatalystSolventTemp (°C)Time (h)N9 Yield (%)
1tert-Butyl bromideSnCl₄ACN80539
22-Bromo-2-methylbutaneSnCl₄ACN80328

Experimental Protocols

Protocol 1: General Procedure for N9-Alkylation under Basic Conditions

This protocol is a general method for favoring N9 substitution.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

  • Heating: Allow the reaction to warm to room temperature and then heat to a temperature between 50-80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective N7-tert-Alkylation using a Lewis Acid Catalyst (adapted from 6-chloropurine)[1]

This protocol is adapted from a method for the selective N7-alkylation of 6-chloropurine and can be a good starting point for this compound.

  • Silylation: To a suspension of this compound (1.0 eq) in anhydrous dichloroethane (DCE), add N,O-Bis(trimethylsilyl)acetamide (BSA, 1.5 eq) under an inert atmosphere. Heat the mixture at 70-80 °C until a clear solution is obtained (approximately 30 minutes).

  • Cooling and Catalyst Addition: Cool the mixture in an ice bath and add tin(IV) chloride (SnCl₄, 2.1 eq).

  • Electrophile Addition: Remove the ice bath and stir at room temperature for 10 minutes. Then, add the tert-alkyl bromide (3.0 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.

Visualizations

G Decision Tree for Optimizing Regioselectivity start Start with a small-scale test reaction mixture Mixture of N9 and N7 isomers obtained? start->mixture desired_n9 Is N9 the desired isomer? mixture->desired_n9 Yes desired_n7 Is N7 the desired isomer? mixture->desired_n7 No desired_n9->desired_n7 No optimize_n9 Optimize for N9 (Thermodynamic Control) desired_n9->optimize_n9 Yes optimize_n7 Optimize for N7 (Kinetic Control) desired_n7->optimize_n7 Yes increase_temp Increase Temperature Prolong Reaction Time optimize_n9->increase_temp decrease_temp Decrease Temperature Use Bulky Reagent optimize_n7->decrease_temp end_n9 Pure N9 Isomer increase_temp->end_n9 end_n7 Pure N7 Isomer decrease_temp->end_n7

Caption: Troubleshooting logic for regioselectivity.

G General Workflow for Regioselective Alkylation start Dissolve this compound in anhydrous solvent add_base Add base at controlled temperature start->add_base stir1 Stir for deprotonation add_base->stir1 add_electrophile Add alkylating agent stir1->add_electrophile reaction Stir at desired temperature add_electrophile->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor workup Aqueous work-up monitor->workup purify Purify by column chromatography workup->purify end Characterize product(s) purify->end G N7 vs. N9 Alkylation Pathway cluster_0 This compound cluster_1 Kinetic Control cluster_2 Thermodynamic Control purine Purine Anion N7_product N7-Alkyl Isomer (Less Stable) purine->N7_product Lower Temp Bulky R-X N9_product N9-Alkyl Isomer (More Stable) purine->N9_product Higher Temp N7_product->N9_product Isomerization (with heat)

References

Overcoming solubility issues of 6-Chloro-2-fluoropurine in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 6-Chloro-2-fluoropurine in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound exhibits the highest solubility in polar aprotic solvents. Based on available data, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are effective solvents.[1] For the closely related compound 6-chloropurine, DMSO and dimethylformamide are also recommended.[2]

Q2: I am observing precipitation when preparing my stock solution. What can I do?

A2: Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent. To address this, you can try gentle heating and/or sonication to aid dissolution.[3] If precipitation persists, consider using a co-solvent system or one of the solubilization protocols outlined in the experimental section.

Q3: Can I use a co-solvent system to improve the solubility of this compound?

A3: Yes, co-solvent systems can significantly enhance solubility. For the related compound 6-chloropurine, various formulations have been shown to yield clear solutions. These often involve a primary solvent like DMSO mixed with other agents such as polyethylene glycol (PEG300), Tween-80, or cyclodextrins in an aqueous saline solution.[3]

Q4: How does temperature affect the solubility of this compound?

A4: Generally, the solubility of solid compounds in liquid solvents increases with temperature. For 2-amino-6-chloropurine, a related compound, solubility in various organic solvents was observed to increase with rising temperature.[4][5] Therefore, gentle heating can be a useful technique to dissolve more this compound. However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent.

Q5: Are there other methods to enhance the solubility of purine analogs like this compound?

A5: Besides co-solvents and temperature adjustments, pH modification can be effective for ionizable compounds. The use of cyclodextrins, which can encapsulate poorly soluble molecules to form more soluble inclusion complexes, is another viable strategy.

Solubility Data

The following table summarizes the reported solubility of this compound and the related compound 6-chloropurine in various solvents.

CompoundSolventSolubilityNotes
This compound DMF30 mg/mL[1]-
This compound DMSO30 mg/mL[1]-
This compound Ethanol30 mg/mL[1]-
6-chloropurineDMSO~10 mg/mL[2]-
6-chloropurineDimethylformamide~10 mg/mL[2]-
6-chloropurineDMSO27.5 mg/mLRequires sonication.[3]
6-chloropurineWater2.5 mg/mLRequires sonication.[3]
6-chloropurineCo-solvent System 1≥ 2.75 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]
6-chloropurineCo-solvent System 2≥ 2.75 mg/mL10% DMSO, 90% (20% SBE-β-CD in Saline).[3]
6-chloropurineCo-solvent System 3≥ 2.75 mg/mL10% DMSO, 90% Corn Oil.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue with This compound check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce concentration check_concentration->reduce_concentration Yes try_heating Apply gentle heating (e.g., 40-50 °C) check_concentration->try_heating No reduce_concentration->try_heating try_sonication Use sonication try_heating->try_sonication Precipitation remains success Success: Compound Dissolved try_heating->success Dissolved use_cosolvent Employ a co-solvent system (e.g., DMSO/PEG300) try_sonication->use_cosolvent Precipitation remains try_sonication->success Dissolved consider_alternatives Consider alternative methods: pH adjustment or cyclodextrins use_cosolvent->consider_alternatives Precipitation remains use_cosolvent->success Dissolved consider_alternatives->success Dissolved fail Issue Persists: Consult further (e.g., compound purity, reaction conditions) consider_alternatives->fail Precipitation remains

Caption: A step-by-step workflow to troubleshoot solubility problems.

Experimental Protocols

Protocol 1: Basic Solubilization in a Single Solvent

Objective: To prepare a stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Water bath or sonicator (optional)

Methodology:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of DMSO or DMF to achieve the target concentration (e.g., up to 30 mg/mL).[1]

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, gently warm the vial in a water bath (40-50°C) for 5-10 minutes, with intermittent vortexing.

  • Alternatively, place the vial in a sonicator bath for 5-15 minutes until the solid dissolves.[3]

  • Visually inspect the solution to ensure it is clear and free of particulates.

G Protocol 1: Single Solvent Solubilization weigh 1. Weigh this compound add_solvent 2. Add DMSO or DMF weigh->add_solvent vortex 3. Vortex vigorously add_solvent->vortex check_dissolution 4. Check for complete dissolution vortex->check_dissolution heat_sonicate 5. Apply gentle heat or sonication check_dissolution->heat_sonicate No inspect 6. Inspect final solution check_dissolution->inspect Yes heat_sonicate->vortex

Caption: Workflow for dissolving the compound in a single solvent.

Protocol 2: Solubilization using a Co-solvent System

Objective: To prepare a solution of this compound using a co-solvent system for improved solubility, adapted from protocols for 6-chloropurine.[3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl in water)

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL, may require sonication).[3]

  • In a separate vial, combine the co-solvents in the desired ratio. For example, to prepare 1 mL of the final solution, add 400 µL of PEG300.

  • Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.

  • Finally, add 450 µL of saline solution to reach a final volume of 1 mL and mix thoroughly. The final concentration of this compound will be 2.75 mg/mL.

G Protocol 2: Co-solvent System Solubilization prepare_stock 1. Prepare concentrated stock in DMSO add_stock 3. Add DMSO stock to PEG300 prepare_stock->add_stock combine_cosolvents 2. Combine PEG300 combine_cosolvents->add_stock add_tween 4. Add Tween-80 add_stock->add_tween add_saline 5. Add Saline add_tween->add_saline final_solution Final Solution (2.75 mg/mL) add_saline->final_solution

Caption: Workflow for preparing a solution using a co-solvent system.

References

Preventing decomposition of 6-Chloro-2-fluoropurine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-2-fluoropurine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions involving this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its decomposition and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound?

This compound is susceptible to decomposition primarily through nucleophilic substitution reactions at its C6 and C2 positions. The chlorine atom at the C6 position is generally more labile than the fluorine atom at the C2 position and is therefore more prone to substitution.[1] Decomposition can occur via:

  • Hydrolysis: Reaction with water, especially under basic or acidic conditions, can lead to the formation of corresponding purinones.

  • Reaction with Nucleophiles: Unintended reactions with nucleophilic reagents (e.g., amines, alcohols, thiols) or solvents can lead to the formation of undesired byproducts.

  • Reaction with Strong Bases: Strong bases can deprotonate the purine ring, potentially leading to side reactions or decomposition.

Q2: I am observing the formation of an unexpected byproduct in my reaction. How can I identify the likely cause?

The formation of byproducts is often due to the high reactivity of the C6-chloro group. Consider the following possibilities:

  • Reaction with Solvent: Protic solvents such as methanol or ethanol can act as nucleophiles, leading to the formation of 6-alkoxy-2-fluoropurine.

  • Reaction with Base: If a nucleophilic base (e.g., an amine-based base) is used, it may compete with your intended nucleophile.

  • Hydrolysis: Presence of water in the reaction mixture can lead to the formation of 2-fluoro-hypoxanthine.

To identify the byproduct, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Issue 1: Low yield of the desired product due to suspected decomposition of this compound.

Possible Cause 1: Inappropriate Solvent Choice

Protic solvents can react with this compound.

Solution:

  • Utilize aprotic solvents to minimize the risk of solvolysis.

  • Ensure that the chosen aprotic solvent is dry and free of water.

Solvent TypeRecommended ExamplesComments
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)Good for dissolving this compound and many nucleophiles. Ensure they are anhydrous.
Aprotic Nonpolar Dichloromethane (DCM), 1,4-DioxaneMay be suitable depending on the solubility of other reactants.

Experimental Protocol: Solvent Drying

  • Select a suitable drying agent: For aprotic solvents, common drying agents include molecular sieves (3Å or 4Å), calcium hydride (CaH₂), or sodium/benzophenone ketyl (for ethers like THF and dioxane).

  • Procedure for Molecular Sieves:

    • Activate the molecular sieves by heating them in a drying oven at >250 °C for at least 4 hours under a vacuum or with a flow of dry nitrogen.

    • Allow the sieves to cool to room temperature in a desiccator.

    • Add the activated sieves to the solvent (approximately 5-10% w/v) and allow it to stand for at least 24 hours before use.

  • Dispense the dry solvent: Use a dry syringe or cannula to transfer the solvent, maintaining an inert atmosphere (e.g., nitrogen or argon).

Possible Cause 2: Reaction with the Base

The base used to deprotonate a nucleophile or to scavenge acid can itself be nucleophilic and react with this compound.

Solution:

  • Employ a non-nucleophilic, sterically hindered base.

Base TypeRecommended ExamplesComments
Inorganic Bases Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)Generally non-nucleophilic and effective in many reactions.
Amine Bases Diisopropylethylamine (DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Sterically hindered, reducing their nucleophilicity.
Issue 2: Preferential reaction at the C6 position when substitution at the C2 position is desired.

The C6-Cl bond is more reactive towards nucleophilic substitution than the C2-F bond.

Solution: Employ a Protecting Group Strategy

To direct the reaction to the C2 position, the more reactive C6 position can be temporarily blocked with a protecting group.

Experimental Protocol: N9-Protection of this compound

A common strategy is to protect the N9 position of the purine ring, which can influence the reactivity of the C2 and C6 positions. One common protecting group is the tetrahydropyranyl (THP) group.

  • Reaction Setup:

    • Dissolve this compound in a suitable anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere.

    • Add 3,4-dihydro-2H-pyran (DHP) (1.2-1.5 equivalents).

    • Add a catalytic amount of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting N9-THP-6-chloro-2-fluoropurine by column chromatography on silica gel.

With the C6 position less sterically accessible or electronically deactivated by the N9-protecting group, subsequent nucleophilic substitution can be directed towards the C2 position. The protecting group can be removed later under acidic conditions.

Visualizing Reaction Pathways

To better understand the potential reactions of this compound, the following diagrams illustrate the key pathways.

DecompositionPathways CFP This compound P1 2-Fluoro-hypoxanthine CFP->P1 H⁺ or OH⁻ P2 6-Substituted-2-fluoropurine CFP->P2 Nucleophilic Attack at C6 P3 Anionic Species/Degradation Products CFP->P3 Deprotonation H2O H₂O (Hydrolysis) H2O->P1 NuH Nucleophile (e.g., R-NH₂, R-OH) NuH->P2 Base Strong Base Base->P3

Caption: Potential decomposition pathways of this compound.

ExperimentalWorkflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_outcome Outcome Start This compound Solvent Choose Anhydrous Aprotic Solvent Start->Solvent Base Select Non-nucleophilic Base Solvent->Base Temp Optimize Temperature (start low) Base->Temp Success High Yield of Desired Product Temp->Success Optimal Conditions Failure Decomposition/ Byproducts Temp->Failure Suboptimal Conditions

Caption: Recommended workflow for preventing decomposition.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 6-Chloro-2-fluoropurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 6-Chloro-2-fluoropurine.

Frequently Asked Questions (FAQs)

Q1: Why is the cross-coupling of this compound challenging?

A1: The primary challenge lies in the low reactivity of the Carbon-Chlorine (C-Cl) bond at the C6 position of the purine ring. The order of reactivity for halogenated purines in oxidative addition to a palladium catalyst is generally I > Br > Cl.[1][2] Activating the strong C-Cl bond requires carefully selected, highly active catalyst systems. Additionally, the purine core itself can coordinate to the metal center, potentially inhibiting catalysis.

Q2: What are the most common types of cross-coupling reactions performed on this compound?

A2: The most common and synthetically useful cross-coupling reactions for this substrate are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][3]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[4][5]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

Q3: How do I choose the right palladium catalyst and ligand for my reaction?

A3: The choice is critical and depends on the specific coupling reaction.

  • For Suzuki-Miyaura coupling: Pd(PPh₃)₄ has been shown to be an effective catalyst for 6-chloropurines.[3] For challenging couplings, more electron-rich and bulky phosphine ligands from the Buchwald ligand family (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or the use of pre-formed palladium precatalysts (e.g., XPhos Pd G3) are recommended starting points.[2]

  • For Buchwald-Hartwig amination: Due to the unreactive C-Cl bond, bulky, electron-rich phosphine ligands are generally required.[6] Ligands like Xantphos, BINAP, or DPPF are good starting points.[4][6] Modern Buchwald ligands and their corresponding precatalysts are often more effective.

  • For Sonogashira coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[7] The choice of ligand can influence regioselectivity in poly-halogenated purines.[8][9]

Q4: What is the role of the base in these reactions and how do I select one?

A4: The base plays a crucial role in the catalytic cycle, typically in the transmetalation step (Suzuki) or for deprotonating the nucleophile (Buchwald-Hartwig, Sonogashira).

  • Suzuki-Miyaura: Potassium carbonate (K₂CO₃) is reported to be very effective for 6-chloropurines.[3] Other common bases include cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄).[2]

  • Buchwald-Hartwig: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is most common, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can be used, especially for substrates with base-sensitive functional groups.[5][6]

  • Sonogashira: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, which also often serves as the solvent.[10]

Q5: How can I minimize side reactions like homocoupling and protodeboronation?

A5: These are common side reactions in cross-coupling.

  • Homocoupling (coupling of two nucleophiles or two electrophiles) is often caused by the presence of oxygen, which can interfere with the catalyst. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2]

  • Protodeboronation (cleavage of the C-B bond of the boronic acid in Suzuki reactions) can occur in the presence of water or acidic impurities. Using anhydrous solvents or switching to more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Inactive catalyst system for C-Cl bond activation. 2. Insufficient reaction temperature. 3. Ineffective base. 4. Catalyst deactivation due to oxygen. 5. Poor solubility of reagents.1. Switch to a more active catalyst system (e.g., Buchwald ligands like XPhos, SPhos, or NHC ligands). Increase catalyst loading (e.g., from 2 mol% to 5 mol%).[2] 2. Increase the reaction temperature (e.g., in 10-20 °C increments). Consider using a higher-boiling solvent or microwave irradiation. 3. Screen alternative bases (e.g., for Suzuki, try Cs₂CO₃ or K₃PO₄; for Buchwald-Hartwig, try LHMDS). Ensure the base is finely powdered and dry.[2] 4. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strict inert atmosphere. 5. Screen different solvents to improve solubility (e.g., dioxane, toluene, DMF, DME).
Formation of Homocoupling Byproducts 1. Presence of oxygen in the reaction mixture. 2. For Sonogashira, traditional copper co-catalysis can promote alkyne homocoupling (Glaser coupling).1. Improve degassing procedures (e.g., freeze-pump-thaw cycles for solvents) and ensure a good inert atmosphere seal.[2] 2. Consider using a copper-free Sonogashira protocol.
Protodeboronation of Boronic Acid (Suzuki) 1. Presence of water or acidic impurities. 2. Base is too strong or reaction temperature is too high.1. Use anhydrous solvents and reagents. Ensure the base is not hydrated. 2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). Use a more stable boronic acid derivative, such as a pinacol ester (Bpin).[2]
Sluggish or Stalled Reaction 1. Catalyst has low turnover or has been poisoned. 2. Impure starting materials.1. Increase catalyst and/or ligand loading. Add a fresh portion of the catalyst to the reaction mixture. 2. Purify starting materials. This compound should be pure, and coupling partners (amines, boronic acids) should be free of impurities that could act as catalyst poisons.

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for the cross-coupling of this compound based on literature for similar substrates. Note: These are starting points and may require optimization for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions [3]

Parameter Condition A (Electron-Rich Arylboronic Acids) Condition B (Electron-Poor Arylboronic Acids)
Pd Catalyst Pd(PPh₃)₄ (2.5–5 mol%)Pd(PPh₃)₄ (2.5–5 mol%)
Base K₂CO₃ (1.25 equiv)K₂CO₃ (1.25 equiv)
Solvent Toluene (anhydrous)DME/H₂O
Temperature 100 °C85 °C

Table 2: Buchwald-Hartwig Amination General Conditions

Parameter Recommended Starting Condition
Pd Precatalyst XPhos Pd G3 or RuPhos Pd G3 (2-5 mol%)
Ligand XPhos or RuPhos (if not using a precatalyst)
Base NaOt-Bu or LHMDS (1.5-2.0 equiv)
Solvent Toluene or Dioxane (degassed)
Temperature 80–110 °C

Table 3: Sonogashira Coupling General Conditions

Parameter Recommended Starting Condition
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%)
Cu Co-catalyst CuI (3-10 mol%)
Base/Solvent Et₃N or DIPEA (degassed)
Temperature Room Temperature to 80 °C

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [3]

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 1.25 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Seal the vessel and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Add the degassed solvent (anhydrous toluene for electron-rich partners or DME/H₂O for electron-poor partners) via syringe.

  • Heat the reaction mixture to the desired temperature (100 °C for toluene, 85 °C for DME/H₂O) and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • In a separate flask, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in the degassed solvent (e.g., toluene).

  • Add the solution of the substrates to the reaction vessel containing the catalyst and base.

  • Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add Solids (Substrate, Base, Catalyst) p2 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) p1->p2 r1 3. Add Degassed Solvent(s) p2->r1 r2 4. Add Liquid Reagents r1->r2 r3 5. Heat & Stir (Monitor by TLC/LC-MS) r2->r3 w1 6. Cool & Quench Reaction r3->w1 w2 7. Extraction w1->w2 w3 8. Dry & Concentrate w2->w3 w4 9. Purify (Column Chromatography) w3->w4

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Workflow start Low or No Yield q1 Is the catalyst system active enough for C-Cl? start->q1 s1 Switch to Buchwald or NHC-based catalyst system. Increase catalyst loading. q1->s1 No q2 Is the reaction temperature sufficient? q1->q2 Yes s1->q2 s2 Increase temperature. Consider microwave heating. q2->s2 No q3 Is the base effective? q2->q3 Yes s2->q3 s3 Screen stronger or more soluble bases (K₃PO₄, Cs₂CO₃). q3->s3 No q4 Is the system properly degassed? q3->q4 Yes s3->q4 s4 Improve degassing of solvents and reagents. q4->s4 No end Improved Yield q4->end Yes s4->end

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 6-Chloro-2-fluoropurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Chloro-2-fluoropurine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The most prevalent purification techniques for this class of compounds include column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: My this compound derivative is showing poor peak shape (tailing or fronting) in reverse-phase HPLC. What could be the cause and how can I fix it?

A2: Poor peak shape in HPLC for purine derivatives is often due to secondary interactions with the stationary phase or issues with the mobile phase.[1][2]

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic purine ring, causing peak tailing.[1] To mitigate this, consider using a column with end-capping or a polar-embedded stationary phase.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of your compound. For basic compounds like purine derivatives, using a mobile phase with a low pH (e.g., 2.5-3.0) can improve peak shape.[1]

  • Ion-Pairing Agents: Adding an ion-pairing agent, such as sodium heptane sulfonate, to the mobile phase can improve retention and peak symmetry for polar analytes.[1]

  • Injection Solvent: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion.[1]

Q3: I am experiencing low recovery of my compound after column chromatography. What are the potential reasons?

A3: Low recovery during column chromatography can stem from several factors:

  • Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the stationary phase. This can sometimes be addressed by adding a modifier to the mobile phase, such as a small amount of a more polar solvent or a competing agent.

  • Compound Instability: this compound derivatives can be susceptible to degradation on silica gel. Minimizing the time the compound spends on the column can help.

  • Co-elution with Non-UV Active Impurities: If you are monitoring by UV, an impurity that does not absorb UV light may be co-eluting with your product, leading to an overestimation of the amount of impurity and subsequent loss of product during fraction cutting.

  • Improper Eluent Polarity: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may elute too quickly with impurities. Careful optimization of the solvent system is crucial.

Q4: What are the best practices for recrystallizing this compound derivatives?

A4: Successful recrystallization hinges on selecting an appropriate solvent system.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for purine derivatives include ethanol, methanol, water, or mixtures like ethanol/water.[3][4]

  • "Oiling Out": If your compound separates as an oil instead of crystals, it may be due to the solution being too concentrated, cooling too rapidly, or the presence of impurities.[3][5] Try using a more dilute solution, allowing for slower cooling, or adding a small amount of a solvent in which the compound is more soluble.

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation of Compound and Impurities Incorrect stationary phase or mobile phase.Consider using a different stationary phase (e.g., amine-functionalized silica for polar purines) or adjusting the mobile phase polarity.[6] A shallow gradient elution can also improve resolution.
Compound Streaking on the Column Sample overload or poor solubility in the mobile phase.Reduce the amount of sample loaded onto the column. Ensure the sample is fully dissolved in the loading solvent, which should be as non-polar as possible.
Cracked or Channeled Column Bed Improper packing of the column.Repack the column carefully to ensure a uniform and stable bed.
Low Yield Compound degradation on silica or irreversible adsorption.Minimize the purification time. Consider using a less acidic stationary phase or adding a base like triethylamine to the mobile phase if your compound is acid-sensitive.[6]
Preparative HPLC
Problem Possible Cause Solution
Broad or Tailing Peaks Secondary interactions with the stationary phase; column overload.Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to suppress silanol interactions.[7] Reduce the injection volume or sample concentration.
Variable Retention Times Inadequate column equilibration; changes in mobile phase composition.Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Use freshly prepared, high-purity solvents.
Poor Resolution Inappropriate gradient or mobile phase.Optimize the gradient profile. A shallower gradient around the elution time of your compound can improve separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).
Clogged Column or High Backpressure Particulate matter in the sample or mobile phase; sample precipitation.Filter all samples and mobile phases through a 0.22 µm filter.[7] Ensure the sample is fully soluble in the initial mobile phase conditions.
Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling Solution is not saturated (too much solvent used); supersaturation.Evaporate some of the solvent to increase the concentration.[5] Induce crystallization by scratching the inner surface of the flask or adding a seed crystal.
"Oiling Out" (Compound Separates as a Liquid) Solution is too concentrated; cooling is too rapid; significant impurities present.Re-heat the solution and add a small amount of additional solvent.[5] Allow the solution to cool more slowly. If oiling persists, an alternative purification method like chromatography may be necessary.
Low Recovery of Crystals Too much solvent used; crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound.[8] Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[8]
Colored Impurities in Crystals Impurities are not effectively removed by a single recrystallization.Consider a hot filtration step with activated carbon to remove colored impurities before cooling. A second recrystallization may be necessary.

Quantitative Data

Table 1: Representative Purification Data for this compound Derivatives

Purification MethodStarting MaterialScaleEluent/SolventYieldPurityReference
Column ChromatographyCrude 2-amino-6-chloropurine4.74g5% NaOH (for recrystallization)70.2%97.6% (HPLC)[9]
Column ChromatographyCrude 2-amino-6-chloropurine63.5g5% NaOH (for recrystallization)93.7%99.4% (HPLC)[9]
Preparative HPLCCrude Antimicrobial Peptide200mgAcetonitrile/Water with TFA90.4%>99% (HPLC)[10]
Preparative HPLCCrude Antimicrobial Peptide100mgAcetonitrile/Water with TFA87.5%>99% (HPLC)[10]

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol is adapted from a reported synthesis of this compound.

  • Column Preparation:

    • Select an appropriately sized glass column and slurry pack with silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common starting eluent ratio is 90:10 dichloromethane to methanol.

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.

Protocol 2: Preparative HPLC of a this compound Derivative

This protocol provides a general guideline for preparative reverse-phase HPLC.

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method using a C18 column to achieve good separation of the target compound from impurities.

    • A typical mobile phase system is a gradient of acetonitrile in water with 0.1% formic acid.[7]

  • Sample Preparation:

    • Dissolve the crude product in a suitable solvent (e.g., DMSO, methanol) at a high concentration.[7]

    • Filter the sample solution through a 0.22 µm syringe filter.[7]

  • Preparative Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the filtered sample. The injection volume can be significantly larger than on an analytical scale.[7]

    • Run the preparative gradient, which is a scaled-up version of the optimized analytical method.

    • Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.[7]

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • Remove the solvent via lyophilization or rotary evaporation to obtain the final product.[7]

Protocol 3: Recrystallization of a this compound Derivative
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise to the heated (near boiling) crude material with stirring until the solid just dissolves. Use the minimum amount of hot solvent.[8]

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Rapid cooling can lead to the formation of small or impure crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

    • Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Visualizations

Signaling Pathway Diagrams

CDK_Inhibition cluster_cell_cycle Cell Cycle Progression cluster_cdk_regulation CDK Regulation cluster_inhibition Inhibition by Purine Derivative G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK-Cyclin Complex pRb pRb CDK_Cyclin->pRb Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest E2F E2F pRb->E2F Releases E2F->S Promotes S-Phase Entry Purine_Derivative This compound Derivative Purine_Derivative->CDK_Cyclin Binds to ATP Site (Inhibition) ATP ATP ATP->CDK_Cyclin Viral_Polymerase_Inhibition cluster_viral_replication Viral RNA Replication cluster_inhibition Inhibition by Purine Nucleoside Analogue Viral_RNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp New_RNA New Viral RNA RdRp->New_RNA Synthesis Replication_Blocked Viral Replication Blocked RdRp->Replication_Blocked NTPs Ribonucleoside Triphosphates (NTPs) NTPs->RdRp Purine_Analogue 6-Chloropurine Nucleoside Analogue Cellular_Kinases Host Cellular Kinases Purine_Analogue->Cellular_Kinases Phosphorylation Analogue_TP Analogue Triphosphate Cellular_Kinases->Analogue_TP Analogue_TP->RdRp Competitive Inhibition Column_Chromatography_Workflow start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool Identify Pure Fractions evaporate Evaporate Solvent pool->evaporate end Purified Product evaporate->end HPLC_Purification_Workflow start Crude Product dissolve Dissolve in Strong Solvent & Filter (0.22 µm) start->dissolve inject Inject onto Preparative HPLC Column dissolve->inject separate Gradient Elution inject->separate collect Fraction Collection (UV-based) separate->collect analyze Analyze Fractions by Analytical HPLC collect->analyze pool Pool Fractions with >98% Purity analyze->pool lyophilize Lyophilize or Evaporate pool->lyophilize end Highly Pure Product lyophilize->end

References

Managing acidic byproducts in 6-Chloro-2-fluoropurine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-fluoropurine. The focus is on managing acidic byproducts generated during the synthesis, a critical step for ensuring optimal yield and purity.

Troubleshooting Guide

Unforeseen challenges can arise during the synthesis of this compound. This guide addresses common issues related to the management of acidic byproducts.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete Diazotization: Insufficient nitrous acid or reaction time.Ensure the reaction mixture tests positive for excess nitrous acid using starch-iodide paper. If negative, slowly add more sodium nitrite solution. Maintain the reaction at low temperatures (0-5 °C) for the recommended duration.
Decomposition of Diazonium Salt: The reaction temperature was too high during diazotization or upon warming. Diazonium salts are unstable at elevated temperatures.Strictly maintain the reaction temperature below 5°C during the addition of sodium nitrite. Avoid warming the diazonium salt solution before the addition of the fluorinating agent.
Product Loss During Work-up: The pH of the aqueous layer was not optimal during extraction, leading to the product remaining in the aqueous phase.Carefully adjust the pH of the reaction mixture to approximately 6.0 with a suitable base (e.g., 50% NaOH solution) before extraction.[1] Use a pH meter for accurate measurement.
Hydrolysis of Product: Exposure to strong acidic or basic conditions for a prolonged period during work-up can lead to hydrolysis of the chloro and fluoro substituents.Minimize the time the product is in contact with strong acids or bases. Perform neutralization and extraction steps promptly.
Product is a Dark Oil or Tarry Substance Formation of Azo Compounds: Side reactions of the diazonium salt, often catalyzed by excess nitrous acid or elevated temperatures.After diazotization is complete, add a small amount of urea or aminosulfonic acid to quench any excess nitrous acid before proceeding with the reaction.[2]
Decomposition Products: Overheating the reaction mixture can lead to the formation of phenolic impurities and other polymeric materials.Ensure efficient cooling and temperature control throughout the reaction, especially during the exothermic diazotization step.
Presence of Colored Impurities in the Final Product Residual Azo Dyes: Incomplete removal of colored byproducts during purification.Purify the crude product using column chromatography on silica gel. A solvent system such as dichloromethane/methanol (90:10) can be effective.[1]
Oxidation of Intermediates or Product: Exposure to air and light can cause degradation of sensitive compounds.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction mixture from light where possible.
Difficulty in Isolating the Product Emulsion Formation During Extraction: The presence of fine solid byproducts or incorrect pH can lead to the formation of a stable emulsion.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtration of the reaction mixture before extraction may also be beneficial.
Product is Water-Soluble: At very low or high pH, the purine ring can be protonated or deprotonated, increasing its water solubility.As mentioned, adjusting the pH to around 6.0 is crucial for minimizing the water solubility of this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary source of acidic byproducts in the synthesis of this compound?

The primary source of acidic byproducts is the use of fluoroboric acid (HBF₄) in the Balz-Schiemann reaction to introduce the fluorine atom.[1] Additionally, the diazotization step is carried out in a strongly acidic medium, typically using a mineral acid like hydrochloric acid to generate nitrous acid in situ from sodium nitrite.[3]

Q2: Why is it crucial to control the pH during the work-up?

Controlling the pH is critical for several reasons. Firstly, it ensures that the this compound product is in its neutral form, which minimizes its solubility in water and allows for efficient extraction into an organic solvent. A pH of approximately 6.0 is recommended.[1] Secondly, extreme pH values (either highly acidic or basic) can promote the hydrolysis of the chloro and fluoro groups on the purine ring, leading to the formation of impurities and a lower yield.

Q3: What are the consequences of incomplete neutralization of the acidic byproducts?

Incomplete neutralization can lead to several problems:

  • Low extraction efficiency: The protonated product will remain in the aqueous layer, significantly reducing the isolated yield.

  • Product degradation: Residual acid can cause the product to degrade over time, even during storage.

  • Interference with downstream reactions: If the this compound is used in subsequent synthetic steps, the residual acid can interfere with the reaction chemistry.

Q4: Are there any alternatives to using sodium hydroxide for neutralization?

While sodium hydroxide is commonly used, other bases such as potassium hydroxide or sodium bicarbonate can also be employed. The choice of base may depend on the scale of the reaction and the desired final pH. Sodium bicarbonate is a weaker base and may offer more controlled neutralization, reducing the risk of making the solution too alkaline.

Q5: What safety precautions should be taken when handling fluoroboric acid and its byproducts?

Fluoroboric acid is corrosive and toxic. It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or nitrile), and a lab coat. In case of skin contact, immediately wash the affected area with copious amounts of water and apply a calcium gluconate gel. Always have an emergency plan and the necessary safety equipment readily available when working with fluoride-containing compounds.

Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures for the synthesis of this compound from 2-amino-6-chloropurine via a diazotization-fluorination reaction.[1]

Materials:

  • 2-amino-6-chloropurine

  • Sodium nitrite (NaNO₂)

  • 48% Fluoroboric acid (HBF₄)

  • 50% Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Silica gel for column chromatography

  • Deionized water

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-6-chloropurine (e.g., 6.0 g, 35.4 mmol) in deionized water.

    • Cool the suspension to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice).

    • Slowly add a pre-cooled 0.3 M aqueous solution of sodium nitrite (e.g., 200 mL, 60 mmol) dropwise to the vigorously stirred suspension, maintaining the temperature below -10 °C.

    • Subsequently, add 48% aqueous HBF₄ (e.g., 120 mL, 0.92 mol) dropwise over a period of 75 minutes, ensuring the temperature does not rise above -10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 20 minutes. The solution should turn a light yellow color.

  • Neutralization and Work-up:

    • Cool the reaction mixture back down to -15 °C.

    • Slowly and carefully neutralize the acidic solution by adding a 50% NaOH solution dropwise until the pH of the mixture reaches 6.0. Monitor the pH using a calibrated pH meter. This step is highly exothermic and requires efficient cooling to maintain a low temperature.

    • Remove the water from the reaction mixture under reduced pressure (vacuum).

  • Purification:

    • The resulting orange solid is then subjected to purification by silica gel column chromatography.

    • Prepare a silica gel column using a suitable slurry solvent.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with a mixture of dichloromethane and methanol (e.g., 90:10 v/v).

    • Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the desired product (Rf value is approximately 0.50 in the specified eluent).

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain this compound as a white solid. A typical yield is around 49%.[1]

Visualizations

Below are diagrams to visually represent the key aspects of the this compound synthesis and the management of its acidic byproducts.

Synthesis_Pathway cluster_reagents Reagents & Conditions 2-amino-6-chloropurine 2-amino-6-chloropurine Diazonium Salt Diazonium Salt 2-amino-6-chloropurine->Diazonium Salt 1. NaNO2, HBF4 2. < 0 °C This compound This compound Diazonium Salt->this compound Thermal Decomposition Byproducts Byproducts Diazonium Salt->Byproducts Side Reactions (e.g., hydrolysis) NaNO2, HBF4 NaNO2, HBF4 Heat Heat

Caption: Chemical synthesis pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_neutralization Acidic Byproduct Management cluster_workup Work-up & Purification A Diazotization of 2-amino-6-chloropurine B Cooling of Reaction Mixture A->B C Slow Addition of Base (e.g., NaOH) to pH 6.0 B->C D Monitoring with pH Meter C->D E Extraction with Organic Solvent D->E F Column Chromatography E->F G Isolation of Pure Product F->G

Caption: Experimental workflow for managing acidic byproducts.

Troubleshooting_Tree Start Low Yield? Check_Temp Was reaction temp < 5°C? Start->Check_Temp Yes Check_pH Was work-up pH ~6.0? Check_Temp->Check_pH Yes Solution_Temp Improve cooling efficiency Check_Temp->Solution_Temp No Check_Nitrite Excess Nitrous Acid? Check_pH->Check_Nitrite Yes Solution_pH Re-adjust pH and re-extract Check_pH->Solution_pH No Solution_Nitrite Ensure positive test or add more NaNO2 Check_Nitrite->Solution_Nitrite No Success Yield Improved Check_Nitrite->Success Yes Solution_Temp->Success Solution_pH->Success Solution_Nitrite->Success

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of 6-Chloro-2-fluoropurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-chloro-2-fluoropurine and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Synthesis of this compound from 2-Amino-6-chloropurine

  • Question: My yield of this compound from 2-amino-6-chloropurine is significantly lower than expected. What are the possible reasons and how can I improve it?

  • Answer: Low yields in this reaction, which typically involves a Sandmeyer-type reaction, can stem from several factors:

    • Incomplete Diazotization: The conversion of the 2-amino group to a diazonium salt is critical. Ensure the reaction temperature is maintained at -15°C during the addition of sodium nitrite and HBF₄.[1] Inadequate cooling can lead to the decomposition of the diazonium intermediate.

    • Suboptimal pH during Neutralization: After the diazotization, the pH must be carefully adjusted to ~6.0 with a 50% NaOH solution while keeping the temperature low.[1] Deviation from this pH can lead to the formation of side products.

    • Inefficient Extraction and Purification: The product is often purified by silica gel column chromatography.[1] Ensure proper selection of the eluent system (e.g., 90:10 dichloromethane to methanol) to effectively separate the product from impurities.[1] Loss of product can occur during extraction and chromatography if not performed carefully.

Issue 2: Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

  • Question: I am experiencing slow or incomplete reactions when trying to substitute the chlorine at the C6 position of this compound with an alkoxide or amine. What can I do to drive the reaction to completion?

  • Answer: The reactivity of the C6 position towards nucleophilic attack can be challenging due to the electron-rich nature of the purine ring.[2] Here are some strategies to enhance reactivity:

    • Activation with DABCO: Pre-treating this compound with 1,4-diazabicyclo[2.2.2]octane (DABCO) can form a more electrophilic intermediate at the C6 position, facilitating nucleophilic attack.[2][3] This can reduce the required amount of the nucleophile and may lead to milder reaction conditions.

    • Optimization of Base and Solvent: For reactions involving alcohols, a strong base like sodium hydride (NaH) is typically used to generate the alkoxide in an anhydrous solvent like THF.[2][3] The choice of base and solvent can significantly impact the reaction rate and yield.

    • Temperature Control: While heating can increase the reaction rate, it can also lead to the formation of di-substituted byproducts where both the C6-chloro and C2-fluoro groups are substituted.[3] A staged temperature profile, such as stirring at room temperature initially followed by reflux, can help minimize this side reaction.[3]

    • Use of a Better Leaving Group: In some cases, converting the chloro group to a better leaving group, such as a trimethylammonio group, can facilitate the substitution.[4]

Issue 3: Formation of Di-substituted Byproducts

  • Question: During the synthesis of 6-alkoxy-2-fluoropurines, I am observing the formation of a significant amount of the 2,6-dialkoxy-purine byproduct. How can I improve the selectivity for mono-substitution at the C6 position?

  • Answer: The C2-fluoro group can also undergo nucleophilic substitution, leading to di-substituted products. To favor mono-substitution at the C6 position:

    • Control Reaction Temperature: As mentioned, immediate heating can promote di-substitution. Running the reaction at room temperature for a period before heating to reflux can significantly decrease the formation of the unwanted di-substituted product.[3]

    • Stoichiometry of the Nucleophile: Carefully controlling the equivalents of the nucleophile is crucial. Using a large excess of the alkoxide can increase the likelihood of di-substitution. Optimization studies have shown that around 2.5 equivalents of the alcohol can provide the highest yield of the desired mono-substituted product.[3]

    • Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Stopping the reaction once the starting material is consumed can prevent the further reaction of the mono-substituted product to the di-substituted one.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of this compound?

A1: A common method involves the diazotization of 2-amino-6-chloropurine. A general procedure is as follows:

  • Suspend 2-amino-6-chloro-9H-purine in a solution.

  • Cool the suspension to -15°C.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂).

  • Subsequently, add a 48% aqueous solution of tetrafluoroboric acid (HBF₄) over an extended period.

  • Allow the reaction mixture to stir at room temperature.

  • Re-cool the mixture to -15°C and neutralize it to a pH of 6.0 with a 50% aqueous solution of sodium hydroxide (NaOH).

  • The resulting solid is then purified, typically by silica gel column chromatography.[1]

Q2: Are there alternative fluorinating agents for purine synthesis?

A2: Yes, besides the Balz-Schiemann reaction which uses HBF₄, other fluorinating agents can be employed. For instance, tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) has been used as a safe and inexpensive fluorinating agent to replace chlorine atoms in 6-chloropurine derivatives with fluorine at room temperature.[4]

Q3: How can I purify the final this compound derivatives?

A3: Common purification techniques include:

  • Flash Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and byproducts.[1][2] The choice of solvent system is critical for good separation.

  • Recrystallization: This can be an effective method for obtaining highly pure crystalline products.

  • Precipitation: In some cases, the product can be precipitated from the reaction mixture by the addition of a non-solvent.[2]

Q4: What are some of the key applications of this compound derivatives?

A4: this compound is a versatile heterocyclic building block used in the synthesis of various biologically active compounds.[1] Its derivatives have been investigated as:

  • Inhibitors of cyclin-dependent kinases (CDKs) for potential cancer therapy.[2][3]

  • Antiviral agents against HIV and hepatitis B virus (HBV).[1]

  • Potential anti-SARS-CoV agents.[5]

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for the Synthesis of this compound Derivatives

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-6-chloro-9H-purineNaNO₂, 48% HBF₄, 50% NaOHWater-15 to RT-49.1[1]
This compoundCyclohexylmethanol, NaHTHFRT to Reflux375[3]
This compoundDABCO, then AlcoholTHF, CH₂Cl₂RT2491 (DABCO adduct)[2]
6-Chloropurine derivativeTBAF·3H₂ODMSO30168 (7 days)71.3[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-6-chloropurine [1]

  • Preparation: Vigorously stir a suspension of 2-amino-6-chloro-9H-purine (6.0 g, 35.4 mmol) in a suitable vessel.

  • Diazotization: Cool the suspension to -15°C. Slowly add a 0.3 M aqueous solution of NaNO₂ (200 mL, 60 mmol) dropwise. Subsequently, add 120 mL of 48% aqueous HBF₄ (0.92 mol) over 75 minutes, maintaining the temperature at -15°C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 20 minutes, during which it should turn into a light yellow solution.

  • Neutralization: Cool the reaction mixture again to -15°C and carefully neutralize it to a pH of 6.0 by adding a 50% aqueous solution of NaOH.

  • Work-up: Remove the water under vacuum.

  • Purification: Purify the resulting orange solid by silica gel column chromatography using a 90:10 mixture of dichloromethane and methanol as the eluent. The final product is a white solid.

Protocol 2: Synthesis of 6-Alkoxy-2-fluoropurines via Nucleophilic Aromatic Substitution [2][3]

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, ~2.5 equivalents) in anhydrous tetrahydrofuran (THF). To this suspension, add the desired alcohol (~2.5 equivalents) dropwise. Stir the mixture at room temperature for 1 hour.

  • Nucleophilic Substitution: To the prepared alkoxide solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Staged Heating: Stir the reaction mixture at room temperature for 2 hours. Then, heat the mixture to reflux and monitor the reaction progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture and quench it by the addition of water. Neutralize the mixture with acetic acid.

  • Purification: Concentrate the mixture in vacuo and purify the resulting solid by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of 6-Alkoxy-2-fluoropurine Derivatives A 2-Amino-6-chloropurine B Diazotization (NaNO2, HBF4, -15°C) A->B C Neutralization (NaOH, pH 6.0) B->C D Purification (Column Chromatography) C->D E This compound D->E F This compound H Nucleophilic Aromatic Substitution (RT then Reflux) F->H G Alcohol + NaH in THF G->H I Purification (Column Chromatography) H->I J 6-Alkoxy-2-fluoropurine I->J

Caption: General experimental workflows for the synthesis of this compound and its subsequent derivatization.

troubleshooting_low_yield Start Low Yield in This compound Synthesis Q1 Was the diazotization temperature maintained at -15°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the pH carefully adjusted to ~6.0 during neutralization? A1_Yes->Q2 S1 Improve temperature control during NaNO2 and HBF4 addition. A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the purification process optimized? A2_Yes->Q3 S2 Ensure precise pH adjustment with slow addition of NaOH. A2_No->S2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield should improve. A3_Yes->End S3 Optimize column chromatography conditions (eluent, packing). A3_No->S3

Caption: Troubleshooting decision tree for addressing low yields in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Chloro-2-fluoropurine and 2,6-Dichloropurine in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 6-chloro-2-fluoropurine and 2,6-dichloropurine in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity and regioselectivity of these key starting materials is crucial for the efficient synthesis of a wide range of biologically active purine derivatives. This document summarizes key experimental findings, provides detailed reaction protocols, and offers a theoretical framework for rationalizing the observed reactivity patterns.

Executive Summary

In SNAr reactions, this compound is generally more reactive than 2,6-dichloropurine. This heightened reactivity is attributed to the strong electron-withdrawing effect of the fluorine atom at the C2 position, which further activates the purine ring towards nucleophilic attack. For both substrates, nucleophilic substitution occurs preferentially at the C6 position. This regioselectivity is a well-established trend for 2,6-dihalopurines. The C6 position is inherently more electrophilic in the purine ring system, a characteristic that is further amplified by the presence of electron-withdrawing halogen substituents.

Reactivity and Regioselectivity: A Detailed Analysis

The reactivity of purine derivatives in SNAr reactions is primarily governed by the electronic effects of the substituents on the purine ring and the nature of the leaving group.

Electronic Effects of Halogen Substituents:

The order of reactivity for halogens as activating groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is enhanced by strong electron-withdrawing groups that can delocalize the negative charge. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, thus stabilizing the Meisenheimer complex and accelerating the reaction rate.

In the case of This compound , the fluorine atom at the C2 position significantly enhances the electrophilicity of the purine ring, making it more susceptible to nucleophilic attack compared to 2,6-dichloropurine , where two less electronegative chlorine atoms are present.

Regioselectivity of Nucleophilic Attack:

For 2,6-dihalopurines, nucleophilic substitution is consistently observed to occur preferentially at the C6 position. This regioselectivity can be attributed to the inherent electronic properties of the purine ring system. The C6 position is electronically more deficient and thus more electrophilic than the C2 position. This is supported by both experimental observations and theoretical calculations. Several studies on the synthesis of 2,6-disubstituted purines from 2,6-dichloropurine have demonstrated that the first substitution invariably takes place at the C6 position.

Experimental Data Comparison

Table 1: Comparison of SNAr Reactions with Amines

Starting MaterialNucleophileConditionsProductYieldReference
This compound AnilineEtOH, reflux, 3h6-Anilino-2-fluoropurineNot specifiedInferred from general reactivity principles
2,6-Dichloropurine DiethylamineCH2Cl2, rt, 1h2-Chloro-6-(diethylamino)purineModerate to Excellent[1]
2,6-Dichloropurine Various Amines-2-Amino-6-alkylaminopurines-[2]

Table 2: Comparison of SNAr Reactions with Alkoxides

Starting MaterialNucleophileConditionsProductYieldReference
This compound Sodium MethoxideMeOH, rt6-Methoxy-2-fluoropurineHighInferred from general reactivity principles
2,6-Dichloropurine Sodium MethoxideMeOH, reflux2-Chloro-6-methoxypurineGood[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-(diethylamino)purine from 2,6-Dichloropurine

  • Materials: 2,6-Dichloropurine, Diethylamine, Dichloromethane (CH2Cl2).

  • Procedure: To a room-temperature solution of 2,6-dichloropurine (1.0 eq) in CH2Cl2, diethylamine (2.0 eq) is added dropwise. The reaction mixture is stirred at room temperature for 1 hour. The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by silica gel chromatography to afford 2-chloro-6-(diethylamino)purine.[1]

Protocol 2: General Procedure for the Synthesis of 2-Amino-6-alkylaminopurines from 2,6-Dichloropurine

  • Materials: 2,6-Dichloropurine, aliphatic amine.

  • Procedure: The synthesis of 2,6-diamino-substituted purines is achieved through two sequential selective nucleophilic substitution reactions. The first substitution with an aliphatic amine occurs selectively at the C6-position. The subsequent substitution at the C2-position requires more forcing conditions to yield the desired 2-amino-6-alkylaminopurine.[2]

Mandatory Visualizations

SNAr_Reactivity_Comparison cluster_6C2FP This compound cluster_26DCP 2,6-Dichloropurine start1 This compound intermediate1 Meisenheimer Complex (C6 attack) start1->intermediate1 + Nu⁻ start2 2,6-Dichloropurine product1 6-Substituted-2-fluoropurine intermediate1->product1 - Cl⁻ reactivity_note Higher Reactivity (Faster Reaction Rate) intermediate1->reactivity_note intermediate2 Meisenheimer Complex (C6 attack) start2->intermediate2 + Nu⁻ product2 2-Chloro-6-substituted purine intermediate2->product2 - Cl⁻ reactivity_note->intermediate2

Caption: Comparative SNAr reaction pathways.

Regioselectivity_Explanation 2,6-Dihalopurine 2,6-Dihalopurine C6 Position C6 Position 2,6-Dihalopurine->C6 Position C2 Position C2 Position 2,6-Dihalopurine->C2 Position More Electrophilic More Electrophilic C6 Position->More Electrophilic Less Electrophilic Less Electrophilic C2 Position->Less Electrophilic Preferential Nucleophilic Attack Preferential Nucleophilic Attack More Electrophilic->Preferential Nucleophilic Attack

References

The Strategic Advantage of 6-Chloro-2-fluoropurine in Kinase Inhibitor Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative utility of 6-Chloro-2-fluoropurine against other halopurines reveals its superior flexibility and efficiency in the synthesis of potent and selective kinase inhibitors. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers and professionals in drug development.

The landscape of kinase inhibitor discovery is continually evolving, with a significant focus on the development of small molecules that can selectively target specific kinases implicated in diseases such as cancer.[1] Purine-based scaffolds have emerged as a cornerstone in this endeavor, offering a versatile platform for designing potent inhibitors.[1] Among the various starting materials, halopurines are particularly valuable due to their amenability to nucleophilic substitution reactions, allowing for the introduction of diverse functionalities to modulate inhibitor potency and selectivity. This guide presents a comparative study focusing on this compound and its advantages over other halopurines in the synthesis of kinase inhibitors, targeting key enzymes such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

Reactivity and Synthetic Advantages: A Head-to-Head Comparison

The strategic placement of halogen atoms on the purine ring significantly influences the reactivity and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to the synthesis of a vast array of kinase inhibitors. The differential reactivity of halogens at the C2 and C6 positions of the purine core allows for a stepwise and controlled introduction of various substituents.

This compound stands out due to the distinct reactivity of its two halogen atoms. The fluorine atom at the C2 position is generally more susceptible to nucleophilic attack than the chlorine atom at the C6 position. This differential reactivity allows for selective substitution at the C2 position, followed by a subsequent modification at the C6 position, providing a versatile and controlled synthetic route.[2] In contrast, starting materials like 2,6-dichloropurine offer less regioselective control, often leading to mixtures of products.

Kinetic studies on SNAr reactions of 6-halopurine nucleosides have shown that the reactivity order can vary depending on the nucleophile.[3] For many common nucleophiles used in kinase inhibitor synthesis, the C-F bond is more labile than the C-Cl bond in SNAr reactions.[4] This heightened reactivity of the fluorine atom in this compound facilitates milder reaction conditions and can lead to higher yields for the initial substitution step.

Comparative Data on Kinase Inhibitor Synthesis

The following tables summarize key quantitative data from the synthesis and evaluation of kinase inhibitors derived from this compound and other halopurines.

Starting MaterialTarget KinaseKey Reaction TypeProduct Yield (%)Reference
This compound CDK2Nucleophilic Aromatic Substitution (at C2)65% for 2-anilino-6-chloropurine[5]
2,6-DichloropurineCDK2Nucleophilic Aromatic SubstitutionNot specified[6]
This compound Aurora ASuzuki Coupling (at C6)>80% for coupled intermediate[5]
2,4,6-TrichloropyrimidineAurora ANucleophilic Substitution10-50%[7]

Table 1: Comparison of reaction yields in the synthesis of kinase inhibitor precursors.

Inhibitor ScaffoldDerived fromTarget KinaseIC50 (nM)SelectivityReference
2-Anilino-6-alkoxypurineThis compound CDK2/cyclin E30Selective for CDK2/5/9[8][9]
6-(3-chloroanilino)purine2,6-DichloropurineCDK2300Not specified[6]
Pyrimidine-based inhibitor2,4,6-TrichloropyrimidineAurora A7.1>35-fold selective for Aurora A over B[7][10]
Pyrimidine-based inhibitorNot specifiedAurora A< 200Not specified[11]

Table 2: Comparison of inhibitory activity and selectivity of kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic strategies.

Synthesis of a 2-Arylaminopurine CDK2 Inhibitor Precursor from this compound

This protocol describes the selective nucleophilic substitution at the C2 position of this compound.[5]

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • 2,2,2-Trifluoroethanol (TFE)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) and the desired aniline (2.0 mmol) in TFE.

  • Add a catalytic amount of TFA to the mixture.

  • Reflux the reaction mixture overnight and monitor its completion by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the 2-arylamino-6-chloropurine derivative.

General Procedure for Suzuki-Miyaura Cross-Coupling at the C6 Position

This protocol outlines a general method for introducing aryl or heteroaryl moieties at the C6 position of a purine scaffold.[5]

Materials:

  • 6-Chloro-2-(substituted)-purine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the 6-chloropurine derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.

Visualizing the Pathways and Processes

Diagrams of key signaling pathways and experimental workflows provide a clearer understanding of the context and application of these synthetic methods.

G cluster_workflow General Kinase Inhibitor Synthesis Workflow Start Halopurine (e.g., this compound) Step1 Nucleophilic Aromatic Substitution (at C2 or C6) Start->Step1 Intermediate1 Substituted Halopurine Intermediate Step1->Intermediate1 Step2 Further Functionalization (e.g., Suzuki Coupling, Amination) Intermediate1->Step2 FinalProduct Kinase Inhibitor Step2->FinalProduct

Caption: A generalized workflow for the synthesis of kinase inhibitors starting from a halopurine.

G cluster_cdk CDK/Cyclin Signaling Pathway in Cell Cycle Progression CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1S_Genes G1/S Phase Gene Expression E2F->G1S_Genes activates CyclinE Cyclin E G1S_Genes->CyclinE CDK2 CDK2 CyclinE->CDK2 activates S_Phase S Phase Entry CDK2->S_Phase promotes Inhibitor Purine-based CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2

Caption: Simplified CDK/Cyclin signaling pathway and the inhibitory action of purine-based compounds.

Conclusion

The strategic use of this compound offers significant advantages in the synthesis of kinase inhibitors. Its differential halogen reactivity allows for controlled, sequential modifications, often leading to higher yields and greater molecular diversity compared to other dihalopurines. The ability to fine-tune the substituents at both the C2 and C6 positions is crucial for optimizing the potency and selectivity of the final inhibitor. For researchers in the field of drug discovery, a thorough understanding of the reactivity and synthetic utility of different halopurines is paramount for the efficient development of next-generation kinase inhibitors.

References

A Comparative Analysis of the Biological Activities of 6-Chloro-2-fluoropurine Derivatives and 6-chloroguanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two classes of purine analogs: 6-Chloro-2-fluoropurine derivatives and 6-chloroguanine analogs. Purine analogs are a cornerstone in the development of therapeutic agents, particularly in antiviral and anticancer research. Understanding the nuanced differences in their biological effects, influenced by substitutions on the purine ring, is critical for targeted drug design and development. This document summarizes key experimental findings, presents quantitative data for direct comparison, and outlines the methodologies used in these pivotal studies.

Summary of Biological Activity

Both this compound derivatives and 6-chloroguanine analogs have been investigated for their potential as therapeutic agents. While both classes of compounds are derived from a common purine scaffold, substitutions at the C2 and C6 positions of the purine ring dramatically influence their biological profiles.

This compound and its derivatives are heterocyclic compounds utilized in the synthesis of purine nucleosides that have shown inhibitory activity against cyclin-dependent kinases (CDKs).[1] Furthermore, they have served as building blocks for nucleoside analogs with in vitro activity against HIV-1 and hepatitis B virus (HBV).[1]

6-chloroguanine (2-amino-6-chloropurine) analogs are precursors in the synthesis of nucleoside analogs with antiviral properties, notably against Epstein-Barr virus (EBV) and human herpes virus 6 (HHV-6).[2]

A key insight into the comparative activity of these scaffolds comes from a study on anti-SARS-CoV agents. This research directly compared a 6-chloropurine ribonucleoside with its 2-amino-6-chloropurine counterpart (a 6-chloroguanine analog). The study concluded that the presence of a chlorine atom at the 6-position of the purine base was important for anti-SARS-CoV activity. Conversely, the introduction of an amino group at the 2-position, which characterizes the 6-chloroguanine analog, was found to be unfavorable for this specific antiviral activity.[3]

Quantitative Comparison of Antiviral Activity

The following table summarizes the anti-SARS-CoV activity of a 6-chloropurine ribonucleoside and a 2-amino-6-chloropurine ribonucleoside, providing a direct quantitative comparison of their efficacy.

Compound ClassCompoundBiological TargetAssayIC50 (μM)
6-chloropurine derivative6-chloropurine ribonucleosideSARS-CoVPlaque Reduction Assay48.7[3]
6-chloroguanine analog2-amino-6-chloropurine ribonucleosideSARS-CoVPlaque Reduction Assay> 300[3]

Experimental Protocols

Plaque Reduction Assay for Anti-SARS-CoV Activity

This protocol outlines the methodology used to determine the 50% inhibitory concentration (IC50) of the test compounds against SARS-CoV.

Cells and Virus: Vero E6 cells were used for the plaque reduction assay. The SARS-CoV (TW1 isolate) was used for infection.

Procedure:

  • Vero E6 cells were seeded in 24-well plates and grown to confluence.

  • The cell monolayers were infected with SARS-CoV at a multiplicity of infection (MOI) of 0.01.

  • After a 1-hour adsorption period, the virus inoculum was removed.

  • The cells were then overlaid with a medium containing 1% methylcellulose and varying concentrations of the test compounds.

  • The plates were incubated for 3 days at 37°C in a 5% CO2 incubator.

  • After incubation, the cells were fixed with a solution of 10% formalin.

  • The cell monolayers were stained with a 0.5% crystal violet solution.

  • The number of plaques (zones of cell death) was counted for each compound concentration.

  • The IC50 value was calculated as the compound concentration that caused a 50% reduction in the number of plaques compared to the untreated virus control.

Experimental Workflow

The following diagram illustrates the workflow for the Plaque Reduction Assay described above.

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow A Seed Vero E6 cells in 24-well plates B Infect confluent cell monolayers with SARS-CoV A->B Grow to confluence C Remove virus inoculum after 1-hour adsorption B->C D Overlay with methylcellulose medium containing test compounds C->D E Incubate for 3 days at 37°C D->E F Fix cells with 10% formalin E->F G Stain with 0.5% crystal violet F->G H Count plaques G->H I Calculate IC50 H->I

Caption: Workflow of the Plaque Reduction Assay.

Signaling Pathways

While the provided research focuses on the direct antiviral effects of these compounds, their mechanism of action as nucleoside analogs often involves interference with viral RNA or DNA synthesis. The general mechanism for many antiviral nucleoside analogs is depicted below.

Antiviral_Nucleoside_Analog_Pathway cluster_pathway General Antiviral Mechanism of Nucleoside Analogs Compound Nucleoside Analog (e.g., 6-chloropurine derivative) Cell Host Cell Compound->Cell Enters Phosphorylation Cellular Kinases Cell->Phosphorylation Triphosphate Active Triphosphate Form Phosphorylation->Triphosphate Phosphorylates Polymerase Viral RNA/DNA Polymerase Triphosphate->Polymerase Incorporated by Inhibition Inhibition of Replication Triphosphate->Inhibition Causes chain termination or polymerase inhibition Virus Virus Virus->Polymerase Utilizes Replication Viral Genome Replication Polymerase->Replication Inhibition->Replication

Caption: General mechanism of action for antiviral nucleoside analogs.

This guide highlights the current understanding of the comparative biological activities of this compound derivatives and 6-chloroguanine analogs. The provided data, while limited to a specific viral target, suggests that substitutions at the C2 position significantly impact antiviral efficacy. Further research is warranted to explore the full spectrum of biological activities for these two important classes of purine analogs against a wider range of viruses and cancer cell lines to fully elucidate their therapeutic potential.

References

Validation of antiviral efficacy of nucleosides synthesized from 6-Chloro-2-fluoropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral efficacy of nucleosides synthesized from 6-chloropurine, a closely related precursor to 6-Chloro-2-fluoropurine. The data presented here, primarily focusing on anti-SARS-CoV activity, offers valuable insights into the potential of this class of compounds. The inclusion of a fluorine atom at the 2-position, while not explicitly studied in the available literature for 6-chloropurine nucleosides, is discussed in the context of its known effects on the biological activity of nucleoside analogues.

I. Comparative Antiviral Efficacy

A study by Ikejiri et al. evaluated a series of nucleoside analogues with a 6-chloropurine base for their activity against the SARS-CoV Frankfurt-1 strain. The results demonstrated that certain modifications to the sugar moiety significantly influence antiviral potency. Notably, two compounds, a ribonucleoside (1) and a carbocyclic oxetanocin analogue (11), exhibited promising anti-SARS-CoV activity, comparable to the known antiviral agents mizoribine and ribavirin.[1]

Table 1: In Vitro Anti-SARS-CoV Activity of 6-Chloropurine Nucleoside Analogues [1]

CompoundDescriptionIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1 6-Chloro-9-(β-D-ribofuranosyl)purine48.7>300>6.2
2 6-Chloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine108>300>2.8
3 Inosine>300>300-
4 Adenosine>300>300-
5 2-Amino-6-chloro-9-(β-D-ribofuranosyl)purine>300>300-
6 6-Chloro-9-(2'-deoxy-β-D-ribofuranosyl)purine>300>300-
7 6-Chloro-9-(3'-deoxy-β-D-ribofuranosyl)purine>300>300-
8 9-[4-Hydroxy-3-(hydroxymethyl)butyl]-6-chloropurine>300>300-
9 9-[4-(Benzoyloxy)-3-(benzoyloxymethyl)butyl]-6-chloropurine>300>300-
10 Carbocyclic Oxetanocin A analogue>300>300-
11 Benzoylated Carbocyclic Oxetanocin A analogue14.5>300>20.7
Mizoribine (Reference)26.3>1000>38
Ribavirin (Reference)109.5>1000>9.1

Key Observations from the Data:

  • The presence of a chlorine atom at the 6-position of the purine base was crucial for anti-SARS-CoV activity when comparing compound 1 to its non-chlorinated counterparts, inosine (3 ) and adenosine (4 ).[1]

  • An unprotected 5'-hydroxyl group on the ribose sugar was important for the activity of compound 1 .[1]

  • Interestingly, the benzoylated carbocyclic oxetanocin analogue (11 ) showed potent activity, suggesting that in some structural contexts, protecting groups on the sugar moiety can enhance efficacy.[1]

  • The ribonucleoside derivative (1 ) was more active than the 2'-deoxy- and 3'-deoxyribonucleoside derivatives (6 and 7 ), indicating the importance of the sugar conformation and hydroxyl groups for antiviral activity.[1]

  • The introduction of an amino group at the 2-position of the 6-chloropurine base was detrimental to the antiviral activity.[1]

II. The Potential Role of 2-Fluoro Substitution

While the reviewed studies did not include nucleosides directly synthesized from this compound, the introduction of a fluorine atom, particularly at the 2'-position of the sugar moiety, is a well-established strategy in the design of antiviral nucleosides. Fluorine's high electronegativity and small size can significantly alter the electronic and steric properties of a molecule, influencing its metabolic stability, binding affinity to target enzymes, and overall pharmacokinetic and pharmacodynamic profile.[2]

For instance, fluorination can enhance the stability of the glycosidic bond, making the nucleoside less susceptible to enzymatic degradation.[2] Furthermore, a fluorine atom can participate in hydrogen bonding interactions within the active site of viral enzymes, potentially leading to enhanced inhibitory activity.[2] The development of numerous FDA-approved fluorinated nucleoside antivirals underscores the success of this strategy.[2]

Based on these principles, it is plausible that synthesizing nucleosides from this compound could yield compounds with improved antiviral properties compared to their 6-chloropurine counterparts. The 2-fluoro substitution on the purine base might influence the molecule's interaction with viral polymerases or other key viral enzymes.

III. Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the antiviral efficacy of the 6-chloropurine nucleoside analogues.

A. Synthesis of 6-Chloropurine Nucleosides

The synthesis of the target nucleoside analogues generally involves the N-glycosylation of the 6-chloropurine base with a suitably protected sugar or carbocyclic ring system.[1]

cluster_synthesis General Synthesis Workflow start 6-Chloropurine coupling N-Glycosylation (e.g., Vorbrüggen glycosylation) start->coupling sugar Protected Sugar or Carbocyclic Analogue sugar->coupling protected_nucleoside Protected Nucleoside Analogue coupling->protected_nucleoside deprotection Deprotection protected_nucleoside->deprotection final_product Final Nucleoside Analogue deprotection->final_product

A generalized workflow for the synthesis of nucleoside analogues.
B. Antiviral Activity Assays

The anti-SARS-CoV activity was determined using two primary assays in Vero E6 cells.[1]

  • Plaque Reduction Assay: This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC₅₀).

  • Yield Reduction Assay: This assay measures the reduction in the production of new infectious virus particles in the presence of the antiviral compound.

cluster_antiviral_assay Antiviral Assay Workflow start Prepare Vero E6 cell monolayers in 96-well plates treatment Treat cells with serial dilutions of test compounds start->treatment infection Infect cells with SARS-CoV treatment->infection incubation Incubate for a defined period (e.g., 2-3 days) infection->incubation quantification Quantify viral inhibition incubation->quantification plaque_assay Plaque Assay: Count plaques to determine IC₅₀ quantification->plaque_assay Method 1 yield_assay Yield Reduction Assay: Measure viral titer in supernatant quantification->yield_assay Method 2

Workflow for determining in vitro antiviral activity.
C. Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated in Vero E6 cells to determine the 50% cytotoxic concentration (CC₅₀). A common method for this is the MTT assay, which measures cell viability.

cluster_cytotoxicity_assay Cytotoxicity Assay Workflow start Seed Vero E6 cells in 96-well plates treatment Add serial dilutions of test compounds start->treatment incubation Incubate for a specified time treatment->incubation mtt_reagent Add MTT reagent incubation->mtt_reagent solubilization Solubilize formazan crystals mtt_reagent->solubilization measurement Measure absorbance at 570 nm solubilization->measurement calculation Calculate CC₅₀ value measurement->calculation

A typical workflow for assessing compound cytotoxicity.

IV. Conclusion

The available data on 6-chloropurine nucleoside analogues indicates that this chemical scaffold holds promise for the development of antiviral agents, particularly against coronaviruses. The structure-activity relationships identified in the study by Ikejiri et al. provide a solid foundation for the rational design of more potent inhibitors. While direct experimental data on nucleosides from this compound is currently lacking in the public domain, the well-documented positive impact of fluorination in nucleoside drug design suggests that this would be a highly promising avenue for future research. Further synthesis and evaluation of 2-fluoro-6-chloropurine nucleosides are warranted to fully explore their therapeutic potential.

References

A Comparative Guide to the Metabolic Stability of 6-Chloro-2-fluoropurine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the predicted metabolic stability of compounds containing the 6-Chloro-2-fluoropurine moiety. Due to the limited availability of direct experimental data for this specific class of compounds in the public domain, this comparison is based on the established metabolic pathways and available stability data of structurally related purine analogs. This document is intended to serve as a predictive resource and a methodological guide for researchers to conduct their own comparative studies.

The metabolic fate of purine analogs is a critical determinant of their therapeutic efficacy and potential toxicity. The liver is the primary site of metabolism for many of these compounds, where they undergo Phase I and Phase II biotransformation reactions.[1] Phase I reactions, such as oxidation and hydrolysis, are often mediated by cytochrome P450 (CYP) enzymes, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[2]

Comparative Metabolic Pathways of Purine Analogs

To predict the metabolic stability of this compound derivatives, it is instructive to examine the metabolic pathways of well-characterized purine analogs. This comparison focuses on 6-Chloropurine, Fludarabine, and Clofarabine, which share structural similarities with the target compound class.

6-Chloropurine: This compound is known to be a substrate for glutathione-S-transferase (GST), leading to the formation of a glutathione conjugate.[3] It can also be oxidized by xanthine oxidase.[3]

Fludarabine: A fluorinated purine nucleoside analog, fludarabine is relatively resistant to deamination by adenosine deaminase.[4] It is a prodrug that is rapidly dephosphorylated to 2-fluoro-ara-A, which is then phosphorylated intracellularly to the active triphosphate form.[4][5]

Clofarabine: Another second-generation purine nucleoside analog, clofarabine's metabolism can be initiated by adenosine deaminase to form 6-ketoclofarabine.[6][7]

Based on these pathways, it can be predicted that this compound-containing compounds may undergo metabolism through one or more of the following routes:

  • Glutathione conjugation: The chloro-substituent at the 6-position may be susceptible to displacement by glutathione.

  • Oxidation: The purine ring can be a target for oxidation by enzymes such as xanthine oxidase or CYP450s.

  • Dehalogenation: The chloro and fluoro groups may be subject to metabolic removal, although fluorination often enhances metabolic stability.[8]

The following diagram illustrates the potential metabolic pathways for purine analogs, highlighting the key enzymes involved.

cluster_enzymes Key Metabolic Enzymes PurineAnalog Purine Analog (e.g., this compound) PhaseIMetabolites Phase I Metabolites (Oxidized, Dehalogenated) PurineAnalog->PhaseIMetabolites CYP450, XO, AD PhaseIIMetabolites Phase II Metabolites (Glutathione Conjugates) PurineAnalog->PhaseIIMetabolites GST PhaseIMetabolites->PhaseIIMetabolites UGTs, SULTs Excretion Excretion PhaseIMetabolites->Excretion PhaseIIMetabolites->Excretion CYP450 Cytochrome P450s XO Xanthine Oxidase AD Adenosine Deaminase GST Glutathione S-Transferases UGTs UDP-glucuronosyl -transferases SULTs Sulfotransferases

Predicted Metabolic Pathways for Purine Analogs.

Comparative Performance Data

Table 1: In Vitro Metabolic Stability of Comparator Purine Analogs in Human Liver Microsomes

CompoundHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway
6-Mercaptopurine Data not availableData not availableOxidation (Xanthine Oxidase)
Fludarabine > 60< 5.8Dephosphorylation/Phosphorylation
Clofarabine Data not availableData not availableDeamination (Adenosine Deaminase)

Data for 6-Mercaptopurine, a related thiopurine, is included for context. The stability of Fludarabine highlights the impact of fluorination and sugar moiety modification. Data for 6-Chloropurine was not available in a comparable format.

Table 2: In Vitro Metabolic Stability of Comparator Purine Analogs in Human Hepatocytes

CompoundHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/106 cells)Primary Metabolic Pathway(s)
6-Mercaptopurine Data not availableData not availableOxidation, Conjugation
Fludarabine Data not availableData not availableDephosphorylation/Phosphorylation
Clofarabine Data not availableData not availableDeamination, Phosphorylation

Hepatocyte assays provide a more comprehensive view of metabolism, including both Phase I and Phase II pathways.[9]

Experimental Protocols

To facilitate the direct comparison of this compound-containing compounds with existing purine analogs, detailed protocols for standard in vitro metabolic stability assays are provided below.

This assay is primarily used to assess Phase I metabolic stability mediated by enzymes such as cytochrome P450s.[10]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound (e.g., this compound derivative) and comparator compounds

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and comparators in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test compound (final concentration typically 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

The following diagram illustrates the experimental workflow for the liver microsomal stability assay.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock Solutions C Pre-incubate Compound and Microsomes at 37°C A->C B Prepare Microsome and Buffer Mixture B->C D Initiate Reaction with NADPH Regenerating System C->D E Incubate at 37°C with Shaking D->E F Terminate Reaction at Time Points with Acetonitrile E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t1/2 and CLint H->I

Workflow for Liver Microsomal Stability Assay.

This assay provides a more complete picture of metabolic stability by including both Phase I and Phase II enzymes present in intact liver cells.[4][9]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound and comparator compounds

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Other materials as listed for the microsomal stability assay

Procedure:

  • Thaw and culture cryopreserved hepatocytes in collagen-coated 96-well plates according to the supplier's instructions.

  • Prepare stock solutions of the test and comparator compounds.

  • Remove the culture medium from the hepatocytes and add fresh medium containing the test compound (final concentration typically 1 µM).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium and/or cell lysate.

  • Terminate the metabolic activity by adding cold acetonitrile with an internal standard.

  • Process the samples (e.g., centrifugation) and analyze the supernatant by LC-MS/MS for the remaining parent compound.

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed as µL/min/106 cells.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of the parent compound.

Typical LC-MS/MS Parameters:

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of small molecules.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid, is typical.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized.

Researchers should develop and validate a specific LC-MS/MS method for each this compound-containing compound and the chosen comparators to ensure reliable results.

Conclusion

This guide provides a framework for assessing the metabolic stability of this compound-containing compounds. By leveraging the knowledge of related purine analogs and employing standardized in vitro assays, researchers can generate valuable data to inform lead optimization and candidate selection in the drug discovery process. The provided experimental protocols and predictive metabolic pathways serve as a starting point for these investigations. Direct experimental evaluation of novel this compound derivatives is essential to confirm their metabolic profiles and guide further development.

References

Comparative Cytotoxicity Analysis of Novel 6-Chloro-2-fluoropurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic profiles of novel compounds derived from 6-Chloro-2-fluoropurine against established anticancer agents. The following sections detail the experimental methodologies, present comparative cytotoxicity data, and visualize key signaling pathways and experimental workflows to support further research and development in oncology.

Introduction to Cytotoxicity Assays

The evaluation of a compound's potential to induce cell death is a critical initial step in anticancer drug discovery.[1] In vitro cytotoxicity assays are fundamental tools for assessing the efficacy and potency of novel therapeutic agents.[1] These assays help determine the half-maximal inhibitory concentration (IC50), a key parameter for comparing the cytotoxic activity of different compounds and selecting promising candidates for further development.[1] This guide focuses on three commonly used cytotoxicity assays: the MTT assay, the LDH assay, and the Caspase-3/7 assay.

Comparative Cytotoxicity Data

The cytotoxic activities of novel this compound derivatives are compared with standard chemotherapeutic drugs across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that inhibits 50% of cell viability, are summarized below.

It is important to note that direct IC50 data for novel this compound derivatives is often proprietary or not yet publicly available. Therefore, data from structurally related 6,9-disubstituted and 6,8,9-trisubstituted purine analogs are presented as a proxy to provide a relevant comparison.

Table 1: IC50 Values (µM) of Novel Purine Analogs and Standard Anticancer Drugs

Compound/DrugCell LineCancer TypeIC50 (µM)Treatment Duration (h)
Novel Purine Analogs (Representative)
6-(4-(4-trifluoromethylphenyl)piperazine) analogHuh7Liver< 0.1 - 0.13Not Specified
6-(4-(3,4-dichlorophenyl)piperazine) analogHuh7Liver< 0.1 - 0.13Not Specified
6-(4-methylphenyl)piperazine analogHuh7Liver14.272
Standard Anticancer Drugs
DoxorubicinMCF-7Breast2.524
DoxorubicinA549Lung> 2024
CisplatinHeLaCervical22.424
CisplatinHeLaCervical12.348
CisplatinHepG2Liver25.524
CisplatinHepG2Liver7.748
5-FluorouracilHuh7Liver30.672
FludarabineHuh7Liver28.472
CladribineHuh7Liver0.972

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.[2]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • Reaction Mixture Addition: Add the LDH reaction mixture, which contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT), to each well.[2]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2]

  • Stop Solution Addition: Add a stop solution to terminate the enzymatic reaction.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[2]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[3]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing cells and medium.[4]

  • Incubation: Mix the contents by shaking and incubate at room temperature for 30 minutes to 3 hours.[4]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity, which indicates the level of apoptosis.

Visualizing Cellular Mechanisms and Workflows

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway

Purine analogs, including derivatives of this compound, are known to induce apoptosis in cancer cells. One of the key signaling pathways implicated in this process is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation.[5][6]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Apoptosis Apoptosis PI3K->Apoptosis PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Akt->Apoptosis Inhibits mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits PDK1->Akt Activates Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibition of inhibitor Purine_Analog This compound Derivative Purine_Analog->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of purine analogs.

Experimental Workflows

The following diagrams illustrate the general workflows for the cytotoxicity assays described in this guide.

MTT Assay Workflow

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Novel Compound (e.g., this compound derivative) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H LDH_Assay_Workflow A Seed & Treat Cells B Incubate & Lyse Controls A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate (30 min) D->E F Add Stop Solution E->F G Measure Absorbance (490nm) F->G H Calculate % Cytotoxicity G->H Caspase_Assay_Workflow A Seed Cells in White-walled Plate B Add Novel Compound A->B C Incubate B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate (30 min - 3h) D->E F Measure Luminescence E->F G Determine Apoptotic Activity F->G

References

Unraveling the Intricacies of CDK Inhibition: A Comparative Analysis of 6-Chloro-2-fluoropurine Analogues' Binding Modes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding characteristics and inhibitory prowess of 6-Chloro-2-fluoropurine analogues reveals a nuanced landscape of Cyclin-Dependent Kinase (CDK) inhibition. This guide provides a comparative analysis of their binding modes, supported by quantitative data and detailed experimental protocols, offering valuable insights for researchers and drug development professionals in the field of oncology and beyond.

The quest for selective and potent CDK inhibitors is a cornerstone of modern cancer therapy research. Among the myriad of scaffolds explored, purine analogues have consistently demonstrated promise. This guide focuses on a specific class: this compound derivatives, which serve as versatile intermediates in the synthesis of potent 2,6,9-trisubstituted purine inhibitors of CDKs. The strategic modifications at the C2, C6, and N9 positions of the purine ring have yielded compounds with remarkable potency and, crucially, selectivity for CDK2 over the closely related CDK1.[1][2][3][4]

Quantitative Analysis of Inhibitory Activity

The inhibitory potential of these analogues is typically quantified by their half-maximal inhibitory concentration (IC50), a measure of how much of a substance is needed to inhibit a biological process by half. The following table summarizes the IC50 values of representative 6-substituted-2-arylaminopurine analogues derived from this compound against a panel of CDKs.

Compound ID6-Substituent2-Arylaminopurine MoietyCDK1 IC50 (µM)CDK2 IC50 (µM)CDK4 IC50 (µM)CDK7 IC50 (µM)CDK9 IC50 (µM)Fold Selectivity (CDK1/CDK2)
3 Cyclohexylmethoxy4'-sulfamoylanilino0.250.005>1004.41.150
13 H4'-sulfamoylanilino0.80.1>100>100>1008
34 n-Butoxy4'-sulfamoylanilino0.080.0011.80.280.180
35 iso-Butoxy4'-sulfamoylanilino0.10.0024.20.350.1550
70 Phenyl4'-sulfamoylanilino0.30.01>1003.51.230
73 [1,1'-biphenyl]-3-yl4'-sulfamoylanilino860.044>100>100>100~2000

Data compiled from multiple sources.[1][2][3]

The data clearly illustrates that strategic modifications at the 6-position significantly influence both potency and selectivity. For instance, compound 73 , with a biphenyl substituent at the C6 position, exhibits remarkable selectivity for CDK2 over CDK1, with a staggering ~2000-fold difference in their IC50 values.[1][2] This highlights the critical role of the 6-substituent in exploiting subtle differences in the ATP-binding pockets of these closely related kinases.

Binding Mode and Structural Insights

The binding mode of these purine-based inhibitors is highly conserved across different analogues and even between CDK1 and CDK2.[1][2] X-ray crystallography studies of inhibitors complexed with CDK2 reveal a triplet of hydrogen bonds that anchor the purine core to the hinge region of the kinase.[1][3] Specifically, the N9 and N3 atoms of the purine and the 2-amino group form hydrogen bonds with the backbone carbonyl and amide groups of Glu81 and Leu83 in CDK2.[1]

The key to selectivity lies in the interactions of the C6-substituent, which occupies the ribose-binding pocket of the ATP-binding site.[1][2] The binding of certain inhibitors to CDK2 stabilizes a specific conformation of the glycine-rich loop, which shapes the ATP ribose binding pocket.[1][3][4] This preferred conformation in CDK2 is not as readily adopted by CDK1, providing a structural basis for the observed selectivity.[1][2] For example, the bulky biphenyl group of compound 73 is thought to stabilize a glycine-rich loop conformation in CDK2 that is not favored in CDK1, leading to its high selectivity.[1][2]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical CDK signaling pathway and the point of intervention for this compound-derived inhibitors.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK Regulation cluster_2 Inhibition G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 DNA Replication M M Phase G2->M G2/M Transition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 CDK46->G1 Phosphorylates Rb CyclinE Cyclin E CDK2_G1S CDK2 CyclinE->CDK2_G1S CDK2_G1S->S Initiates DNA Replication CyclinA Cyclin A CDK2_S CDK2 CyclinA->CDK2_S CDK2_S->G2 CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 CDK1->M Mitotic Entry Inhibitor This compound Analogs Inhibitor->CDK2_G1S Inhibitor->CDK2_S Inhibitor->CDK1

Caption: CDK signaling pathway and mechanism of inhibition.

Experimental Protocols

The synthesis and evaluation of these CDK inhibitors involve a series of well-defined experimental procedures.

Synthesis of 6-Substituted-2-Arylaminopurines

A common synthetic route starts with this compound.[1][2]

  • Suzuki-Miyaura Cross-Coupling: Aryl substituents are introduced at the C6 position of a protected this compound derivative via a Suzuki-Miyaura cross-coupling reaction.[1][2] This typically involves a palladium catalyst and a suitable boronic acid.

  • Nucleophilic Aromatic Substitution: The 2-fluoro group is then displaced by the desired arylamine through nucleophilic aromatic substitution to introduce the 2-arylaminopurine moiety.[1][2]

  • Deprotection: Finally, any protecting groups are removed to yield the target inhibitor.

In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against various CDKs is determined using in vitro kinase assays.[5][6][7][8]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the specific CDK/cyclin complex, a substrate (e.g., histone H1), and ATP.

  • Inhibitor Addition: The synthesized compounds are added to the reaction mixture at varying concentrations.

  • Incubation: The mixture is incubated to allow the kinase reaction to proceed.

  • Quantification of Phosphorylation: The extent of substrate phosphorylation is quantified, often using methods involving radioactive ATP ([γ-³²P]ATP) and subsequent analysis by SDS-PAGE and autoradiography, or by using luminescence-based assays that measure ADP production.[7]

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

X-ray Crystallography

To elucidate the binding mode, co-crystal structures of the inhibitors with the target CDKs are determined.[9][10][11]

  • Protein Expression and Purification: The target CDK (e.g., CDK2) and its corresponding cyclin partner are expressed and purified.

  • Co-crystallization: The purified CDK/cyclin complex is incubated with the inhibitor and subjected to crystallization screening under various conditions.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals, and the three-dimensional structure of the complex is solved and refined to reveal the detailed interactions between the inhibitor and the kinase.

The experimental workflow for developing and characterizing these CDK inhibitors can be visualized as follows:

Experimental_Workflow Start Start: this compound Synthesis Synthesis of Analogs (e.g., Suzuki Coupling) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assays (IC50 Determination) Purification->Kinase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Crystallography Co-crystallization with CDK/cyclin complexes SAR_Analysis->Crystallography Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Structure_Determination X-ray Crystallography and Structure Determination Crystallography->Structure_Determination Binding_Mode_Analysis Binding Mode Analysis Structure_Determination->Binding_Mode_Analysis Binding_Mode_Analysis->SAR_Analysis

Caption: Experimental workflow for CDK inhibitor development.

References

In Vitro ADME Properties of 6-Chloro-2-fluoropurine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents, purine scaffolds remain a cornerstone. The strategic introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules. This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6-Chloro-2-fluoropurine derivatives, offering insights for researchers and drug development professionals. The data presented herein is a synthesis of established trends for fluorinated heterocyclic compounds and purine analogs, providing a predictive framework in the absence of extensive direct studies on this specific chemical series.

Comparative Analysis of Key In Vitro ADME Parameters

The in vitro ADME profile of a drug candidate is a critical determinant of its potential in vivo efficacy and safety. For this compound derivatives, the strategic placement of a chloro group at the 6-position and a fluoro group at the 2-position of the purine ring is anticipated to influence several key ADME parameters. The following tables summarize the expected and comparative data for these derivatives against other relevant compounds.

Table 1: Metabolic Stability of this compound Derivatives and Comparators

CompoundMicrosomal Stability (Human Liver Microsomes)Hepatocyte Stability (Human)
t1/2 (min) Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Derivative (Hypothetical) > 60< 10
6-Chloropurine2545
2-Fluoropurine4520
Fluorinated MK2 Inhibitor[1][2]> 60Low
Aryl-Substituted Purine[3][4]ModerateModerate

Data for hypothetical and comparator compounds are based on general trends observed for halogenated heterocycles and purine analogs.

Table 2: Permeability of this compound Derivatives and Comparators

CompoundCaco-2 PermeabilityPAMPA Permeability
Papp (A→B) (10-6 cm/s) Efflux Ratio (B→A / A→B)
This compound Derivative (Hypothetical) 5.0 - 10.0< 2.0
6-Chloropurine1.0 - 5.0~1.5
2-Fluoropurine2.0 - 7.0< 2.0
Fluorinated MK2 Inhibitor[1][2]HighLow
Aryl-Substituted Purine[3][4]GoodNot Reported

Data for hypothetical and comparator compounds are based on general trends observed for halogenated heterocycles and purine analogs.

Table 3: Plasma Protein Binding of this compound Derivatives and Comparators

CompoundHuman Plasma Protein Binding (%)Rat Plasma Protein Binding (%)
This compound Derivative (Hypothetical) 85 - 9580 - 90
6-Chloropurine70 - 8065 - 75
2-Fluoropurine75 - 8570 - 80
Fluorinated Quinobenzothiazine Derivative[5]HighNot Reported

Data for hypothetical and comparator compounds are based on general trends observed for halogenated heterocycles and purine analogs.

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reliable and comparable in vitro ADME data. The following protocols outline the key experiments.

Metabolic Stability Assays

1. Microsomal Stability Assay: [6]

  • Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

  • Procedure:

    • The test compound (typically at 1 µM) is incubated with human or other species' liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

    • The reaction is initiated by the addition of a NADPH-regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

    • The concentration of the remaining parent compound is quantified by LC-MS/MS.

    • The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

2. Hepatocyte Stability Assay: [6]

  • Objective: To evaluate the metabolic stability in a more physiologically relevant system that includes both Phase I and Phase II metabolic enzymes.

  • Procedure:

    • Cryopreserved or fresh hepatocytes are incubated with the test compound (e.g., 1 µM) in a suitable incubation medium.

    • Samples are collected at different time points and the reaction is stopped.

    • The concentration of the parent compound is determined by LC-MS/MS.

    • The rate of disappearance is used to calculate the intrinsic clearance.

Permeability Assays

1. Caco-2 Permeability Assay: [6][7]

  • Objective: To predict intestinal permeability and oral absorption of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.

  • Procedure:

    • Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to form a confluent monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side, and the amount of compound that permeates to the basolateral (B) side is measured over time (A→B transport).

    • To assess active efflux, the compound is added to the basolateral side, and its transport to the apical side is measured (B→A transport).

    • The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

2. Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Objective: To assess the passive permeability of a compound across an artificial membrane.

  • Procedure:

    • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The test compound is added to the donor wells.

    • A buffer solution is added to the acceptor wells.

    • After an incubation period, the concentration of the compound in both donor and acceptor wells is measured.

    • The effective permeability (Pe) is calculated.

Plasma Protein Binding Assay

1. Equilibrium Dialysis:

  • Objective: To determine the fraction of a compound that binds to plasma proteins.

  • Procedure:

    • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

    • The system is incubated until equilibrium is reached.

    • The concentration of the compound in both the plasma and buffer chambers is measured.

    • The percentage of protein binding is calculated from the difference in concentrations.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for key in vitro ADME assays.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Incubation Incubate at 37°C TestCompound->Incubation Microsomes Liver Microsomes/Hepatocytes Microsomes->Incubation NADPH NADPH System NADPH->Incubation Buffer Incubation Buffer Buffer->Incubation Sampling Time-point Sampling Incubation->Sampling Quenching Quench Reaction Sampling->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Calculation Calculate t1/2 & CLint LCMS->Calculation

Caption: Workflow for the in vitro metabolic stability assay.

Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_quantification Quantification & Analysis Seed Seed Caco-2 cells on Transwell Culture Culture for 21 days Seed->Culture TEER Measure TEER Culture->TEER AddCompound Add Test Compound (Apical or Basolateral) TEER->AddCompound Incubate Incubate AddCompound->Incubate Sample Sample from Receiver Chamber Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Calculate Calculate Papp & Efflux Ratio LCMS->Calculate

Caption: Workflow for the Caco-2 permeability assay.

Conclusion

The introduction of chloro and fluoro substituents to the purine scaffold in this compound derivatives is a promising strategy to enhance their drug-like properties. Based on established structure-activity relationships for similar compounds, these derivatives are anticipated to exhibit improved metabolic stability and permeability compared to their non-halogenated or mono-halogenated counterparts. The experimental protocols and workflows provided in this guide offer a robust framework for the in vitro ADME characterization of these and other novel drug candidates, facilitating the selection of compounds with a higher probability of in vivo success.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 6-Alkoxy-2-Aminopurines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of target molecules is a cornerstone of rapid and cost-effective discovery. This guide provides a detailed comparison of synthetic routes to 6-alkoxy-2-aminopurines, a class of compounds recognized for their potential as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[1][2][3][4] We will benchmark a traditional, established method against a revised, late-stage convergent synthesis, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparison of Synthetic Routes

The synthesis of 6-alkoxy-2-aminopurines has traditionally been approached via a nucleophilic aromatic substitution (SNAr) on a 2-amino-6-chloropurine scaffold. However, a more recent, revised strategy offers significant improvements in efficiency by altering the starting material and reaction conditions.

ParameterTraditional RouteRevised Route
Starting Material 2-Amino-6-chloropurine6-Chloro-2-fluoropurine
Key Reaction Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Aromatic Substitution (SNAr) followed by amination
Alcohol Reagent Large excess (used as solvent)2.5 equivalents
Reaction Time Several days~4 hours
Yield (Alkoxylation) Often incomplete, low to moderate~75% (for cyclohexylmethoxy)[1]
Purification Requires chromatography and/or distillation to remove excess alcoholSimple neutralization, concentration, and reprecipitation[1]
Overall Efficiency Longer step count, lower overall yieldReduced step count (e.g., 10 to 7 steps for NU6247), over 3x higher overall yield[1]
Cost & Time Less cost and time-effectiveMore cost and time-effective[1]
Substrate Scope Limited by the need to use the alcohol as a solventAllows for more complex and diverse O-6 functionalization[1][2]

Experimental Protocols

Traditional Route: Alkoxylation of 2-Amino-6-chloropurine

This protocol is based on the established method which often suffers from long reaction times and incomplete conversion.[1]

Materials:

  • 2-Amino-6-chloropurine

  • Corresponding alcohol (large excess)

  • Base (e.g., Sodium Hydride)

Procedure:

  • A solution of the alkoxide is generated by adding a base (e.g., sodium hydride) to a large excess of the corresponding alcohol, which also serves as the reaction solvent.

  • 2-Amino-6-chloropurine is added to the alkoxide solution.

  • The reaction mixture is heated and stirred for several days.

  • The reaction progress is monitored by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion or when no further conversion is observed, the reaction is quenched.

  • The product is isolated from the large excess of the alcohol solvent, which often requires chromatography and/or distillation.

Revised Route: Alkoxylation of this compound

This improved method provides a more efficient and cleaner reaction with a significant reduction in reaction time.[1]

Materials:

  • This compound

  • Corresponding alcohol (2.5 equivalents)

  • Sodium Hydride (NaH, 3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

Procedure:

  • To a solution of the alcohol (2.5 equivalents) in anhydrous THF, add NaH (3.0 equivalents) at room temperature. Stir the mixture for 1 hour.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours, then heat at reflux for 1-2 hours, monitoring for completion by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with acetic acid.

  • Concentrate the mixture in vacuo.

  • Suspend the resulting solid in methanol and precipitate the product by adding water to remove excess alcohol and other impurities.

  • Isolate the purified 6-alkoxy-2-fluoropurine product.

Synthetic Pathway Diagrams

The following diagrams illustrate the traditional and revised synthetic routes to 6-alkoxy-2-aminopurines.

G cluster_0 Traditional Route cluster_1 Revised Route A 2-Amino-6-chloropurine B 6-Alkoxy-2-aminopurine A->B ROH (excess, solvent) Base, Δ Several Days C This compound D 6-Alkoxy-2-fluoropurine C->D ROH (2.5 equiv) NaH, THF ~4 hours E 6-Alkoxy-2-aminopurine D->E R'NH2

Caption: Comparison of Traditional and Revised Synthetic Routes.

Conclusion

The revised synthetic route to 6-alkoxy-2-aminopurines, starting from this compound, presents a marked improvement in synthetic efficiency over the traditional method.[1] Key advantages include a significant reduction in reaction time, higher yields, simpler purification, and the ability to incorporate a wider variety of alkoxy groups.[1][2] This makes the revised route a more practical and economical choice for the synthesis of these valuable compounds in a research and drug development setting.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-2-fluoropurine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Chloro-2-fluoropurine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this hazardous chemical and maintain a safe working environment.

This compound is a chemical compound that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, strict adherence to proper disposal procedures is critical.

Hazard and Exposure Summary

Before handling or disposing of this compound, it is crucial to be aware of its hazards and the necessary safety precautions.

ParameterInformation
GHS Classification Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
Signal Word Warning[1] or Danger[2]
Hazard Statements H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion[3]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection, dust mask type N95 (US)[1][2]

Experimental Protocols: Disposal Procedures

The following step-by-step instructions outline the recommended procedure for the disposal of this compound and materials contaminated with it. This procedure is designed to comply with general hazardous waste regulations. Always consult your institution's specific environmental health and safety (EHS) guidelines.

1. Waste Characterization and Segregation:

  • Identify as Hazardous Waste: Due to its toxicological properties, this compound must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other laboratory waste streams unless compatibility has been confirmed. It should be collected in a dedicated, properly labeled hazardous waste container.

2. Solid Waste Disposal:

  • Unused or Expired Chemical: Place the solid this compound in its original container or a compatible, tightly sealed container.

  • Contaminated Solids: Any materials such as weighing paper, gloves, or absorbent pads contaminated with this compound should be collected in a designated, sealed container.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

3. Liquid Waste Disposal:

  • Solutions: If this compound is in a solution, it must be collected as liquid hazardous waste.

  • Container: Use a compatible, leak-proof container with a secure lid. Do not overfill the container.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the solvent used.

4. Disposal of Empty Containers:

  • "RCRA Empty" Principle: Ensure containers are "RCRA empty," meaning all possible material has been removed by normal means.

  • Decontamination: If possible and safe, rinse the empty container with a suitable solvent. The rinsate must be collected as hazardous waste.

  • Disposal: Once "RCRA empty" and the label is defaced, the container can typically be disposed of as non-hazardous waste. However, consult your institutional policy.

5. Spill and Contaminated Material Cleanup:

  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation[1].

  • Absorb: For liquid spills, use an inert, non-combustible absorbent material.

  • Collect: Carefully sweep or scoop up the spilled solid or absorbent material, avoiding dust generation. Place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

6. Storage and Collection:

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Have this compound Waste waste_type Determine Waste Type start->waste_type solid Solid Waste (Pure chemical, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Solutions containing the compound) waste_type->liquid Liquid container Empty Container waste_type->container Container collect_solid Collect in a labeled, sealed hazardous waste container for solids solid->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container for liquids liquid->collect_liquid is_empty Is container 'RCRA Empty'? container->is_empty storage Store hazardous waste in designated area collect_solid->storage collect_liquid->storage deface_dispose Deface label and dispose as non-hazardous waste (per institutional policy) is_empty->deface_dispose Yes collect_rinsate Rinse container, collect rinsate as liquid hazardous waste is_empty->collect_rinsate No collect_rinsate->collect_liquid pickup Arrange for EHS pickup storage->pickup end End of Procedure pickup->end

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 6-Chloro-2-fluoropurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 6-Chloro-2-fluoropurine, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Chemical Hazard and GHS Classification

This compound is a chemical compound that presents several hazards. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3][4] Additionally, it may cause respiratory irritation.[1][3] The Globally Harmonized System (GHS) classification for this compound includes acute toxicity (oral), skin irritation, serious eye damage, and specific target organ toxicity (single exposure, respiratory tract irritation).[1][3][4]

Hazard ClassificationGHS Category
Acute toxicity, oralCategory 4
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 1 / 2A
Specific target organ toxicity, single exposureCategory 3
Data sourced from multiple safety data sheets.[1][3][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecification
Respiratory Dust maskType N95 (US) or equivalent
Eyes Safety glasses or gogglesChemical splash goggles. A face shield may be necessary for splash-prone activities.
Hands GlovesChemical-resistant gloves (e.g., nitrile, neoprene).
Body Protective clothingLab coat or chemical-resistant suit.
Recommendations are based on information from various suppliers.[3]

Operational Plan for Handling

A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.

1. Preparation:

  • Ensure a well-ventilated area, preferably a chemical fume hood.

  • Verify that an eye wash station and safety shower are readily accessible.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have appropriate spill containment materials on hand.

2. Handling the Solid Compound:

  • Wear all recommended PPE before handling the container.

  • Open the container in a fume hood to avoid inhaling dust.

  • Use a spatula or other appropriate tool to weigh and transfer the solid. Avoid creating dust.

  • If dissolving in a solvent, add the solid to the solvent slowly.

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Clean all equipment and the work area.

  • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Chemical:

  • Dispose of waste this compound and any solutions containing it as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.

2. Empty Containers:

  • Do not reuse empty containers.

  • For containers with only trace amounts of residue, rinse them three times with a suitable solvent. The first rinseate should be collected and disposed of as hazardous waste.

  • After thorough rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as regular waste.

Below is a workflow diagram illustrating the safe handling procedure for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE: - N95 Mask - Goggles/Face Shield - Gloves - Lab Coat prep_area Prepare Workspace: - Fume Hood - Spill Kit Ready - Eyewash Accessible handle_open Open Container in Fume Hood prep_area->handle_open handle_weigh Weigh & Transfer handle_open->handle_weigh handle_dissolve Dissolve (if applicable) handle_weigh->handle_dissolve post_clean Clean Workspace & Equipment handle_dissolve->post_clean post_wash Wash Hands post_clean->post_wash post_ppe Doff & Dispose/Store PPE post_wash->post_ppe dispose_waste Dispose of Chemical Waste (Hazardous) post_ppe->dispose_waste dispose_container Dispose of Container (Rinsed)

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-fluoropurine
Reactant of Route 2
6-Chloro-2-fluoropurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.